Myristyl Laurate
Description
Properties
IUPAC Name |
tetradecyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPODAQERUMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066792 | |
| Record name | Dodecanoic acid, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Dodecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22412-97-1 | |
| Record name | Tetradecyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22412-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022412971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58U0NZN2BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Myristyl Laurate (CAS No. 22412-97-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl Laurate, with the CAS number 22412-97-1, is the ester of myristyl alcohol and lauric acid. This wax ester is a widely utilized ingredient in the cosmetic and personal care industries, primarily functioning as an emollient, surfactant, and texture enhancer. Its biocompatibility and physicochemical properties make it a valuable component in a diverse range of formulations, from skin and hair care to color cosmetics. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, mechanisms of action, applications, and safety profile. Detailed experimental protocols for its synthesis and performance evaluation are also presented to support research and development activities.
Physicochemical Properties
This compound is a white to yellowish waxy solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 22412-97-1 | |
| Molecular Formula | C₂₆H₅₂O₂ | |
| Molecular Weight | 396.69 g/mol | |
| IUPAC Name | tetradecyl dodecanoate | |
| Synonyms | Myristyl dodecanoate, Tetradecyl laurate, Lauric acid myristyl ester | |
| Appearance | White to yellowish waxy solid | [1] |
| Boiling Point | 438.7 °C at 760 mmHg | |
| Melting Point | Not specified in search results | |
| Density | 0.86 g/cm³ | |
| Solubility | Insoluble in water | [2] |
| LogP (o/w) | 11.994 (estimated) |
Mechanism of Action
This compound's primary functions in cosmetic and pharmaceutical formulations are as an emollient and a surfactant.
Emolliency and Skin Barrier Function
As a wax ester, this compound acts as an emollient, forming a protective, occlusive layer on the skin's surface. This lipid barrier serves two main purposes:
-
Reduces Transepidermal Water Loss (TEWL): The occlusive film slows the evaporation of water from the stratum corneum, helping to maintain skin hydration.
-
Enhances Skin Smoothness and Softness: By filling the spaces between corneocytes, this compound contributes to a smoother and softer skin texture.
The mechanism involves the integration of this non-polar ester into the lipid matrix of the skin, reinforcing the natural barrier function.
References
Myristyl Laurate molecular weight and formula
Myristyl laurate, a notable ester of myristyl alcohol and lauric acid, serves various functions in scientific and industrial applications. This document provides a detailed examination of its chemical and physical properties, synthesis, and primary applications, tailored for professionals in research and drug development.
This compound, also known as tetradecyl dodecanoate, is recognized for its properties as a surfactant, dispersing agent, emulsion stabilizer, and lubricant.[1] Its utility extends to the cosmetics industry, where it is used in skin and hair care formulations.[2]
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its quantitative data.
| Property | Value |
| Molecular Formula | C26H52O2[1][3][4] |
| Molecular Weight | 396.69 g/mol |
| IUPAC Name | tetradecyl dodecanoate |
| CAS Number | 22412-97-1 |
| Appearance | Solid |
| Boiling Point | 438.7°C at 760 mmHg |
| Density | 0.86 g/cm³ |
| Flash Point | 225.6°C |
| Water Solubility | 0.35 ng/L at 25°C |
| Purity | >99% |
Synthesis Protocol: Esterification
The primary method for synthesizing this compound is through the esterification of myristyl alcohol with lauric acid. This reaction can be catalyzed in several ways, including acid-catalyzed esterification or through enzymatic catalysis using lipases, which allows for milder reaction conditions and can yield high-purity products.
General Experimental Workflow:
-
Reactant Preparation: Equimolar amounts of myristyl alcohol and lauric acid are measured and added to a suitable reaction vessel.
-
Catalyst Addition: An appropriate catalyst, such as an acid catalyst or a lipase, is introduced to the mixture.
-
Reaction Conditions: The mixture is heated and stirred. The specific temperature and reaction time will depend on the catalyst used. The reaction is typically carried out under conditions that facilitate the removal of water, a byproduct of the esterification, to drive the equilibrium towards the product.
-
Purification: Upon completion, the crude product is purified. This may involve steps such as washing to remove the catalyst and unreacted acid, followed by distillation or recrystallization to isolate the pure this compound.
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthesis of this compound via Esterification.
References
An In-depth Technical Guide to the Physical State and Appearance of Myristyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Myristyl laurate, with the IUPAC name tetradecyl dodecanoate, is the ester of myristyl alcohol and lauric acid. It is a compound of interest in various scientific and industrial fields, including cosmetics and pharmaceuticals, where its physical properties are key to its function as an emollient, thickener, and stabilizer.[1][2] This guide provides a detailed overview of the physical and chemical characteristics of this compound.
Physical State and Appearance
At ambient temperature, this compound exists as a solid.[3][4][5] Its appearance is typically described as a white to yellowish waxy solid, often with a characteristic, bland odor. The solid form is a consequence of its molecular structure, which consists of a long hydrocarbon chain, leading to significant van der Waals forces between molecules.
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative data for this compound, providing a comparative overview of its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂O₂ | |
| Molecular Weight | 396.69 g/mol | |
| Boiling Point | 407 °C (at 101,325 Pa) or 438.7 °C (at 760 mmHg) | |
| Density | 0.85 g/cm³ (at 20 °C) or 0.86 g/cm³ | |
| Flash Point | 225.6 °C | |
| Water Solubility | 0.35 ng/L (at 25 °C) | |
| Refractive Index | 1.451 | |
| Purity (commercially available) | >99% |
Experimental Protocols
The data presented in this guide are based on standard analytical methods for chemical characterization. While specific experimental protocols for the cited data are not detailed in the source materials, they are typically determined using internationally recognized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
For instance, the determination of boiling point, density, and water solubility often follows standardized OECD guidelines. The purity of this compound is commonly assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods are standard practice in the chemical industry to ensure product quality and consistency.
Logical Relationship of Physical Properties
The logical relationship between the molecular structure of this compound and its physical properties can be visualized as follows. The long saturated hydrocarbon chains result in a nonpolar molecule with a relatively high molecular weight. This leads to its solid state at room temperature, low water solubility, and high boiling point.
References
An In-depth Technical Guide to the Solubility of Myristyl Laurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of myristyl laurate, a wax ester commonly used in cosmetics, pharmaceuticals, and other industries. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility, qualitative solubility information, and detailed experimental protocols for determining its solubility in various organic solvents.
Introduction to this compound and its Solubility
This compound (tetradecyl dodecanoate) is the ester of myristyl alcohol and lauric acid, with the chemical formula C26H52O2. It is a white, waxy solid at room temperature.[1] Its large, nonpolar hydrocarbon chains dominate its molecular structure, making it practically insoluble in water but generally soluble in nonpolar organic solvents.[1][2] The principle of "like dissolves like" is central to understanding its solubility profile; as a nonpolar compound, it will exhibit greater solubility in solvents with similar low polarity.[3][4]
The solubility of this compound is a critical parameter in formulation development, affecting product stability, sensory characteristics, and bioavailability in pharmaceutical applications. Factors influencing its solubility include the choice of solvent, temperature, and the presence of other formulation components.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is scarce, general solubility patterns for wax esters provide valuable guidance. Wax esters are typically soluble in a range of nonpolar and moderately polar organic solvents.
Table 1: Qualitative Solubility of this compound and Related Wax Esters in Organic Solvents
| Solvent Class | General Solubility of Wax Esters | Expected Solubility of this compound |
| Hydrocarbons | Soluble | Soluble |
| (e.g., Hexane, Toluene) | ||
| Chlorinated Solvents | Soluble | Soluble |
| (e.g., Chloroform, Dichloromethane) | ||
| Ethers | Soluble | Soluble |
| (e.g., Diethyl Ether) | ||
| Ketones | Soluble | Soluble |
| (e.g., Acetone) | ||
| Esters | Soluble | Soluble |
| (e.g., Ethyl Acetate) | ||
| Alcohols | Sparingly to Freely Soluble (Varies with chain length and temperature) | Sparingly to Moderately Soluble |
| (e.g., Ethanol, Isopropanol) |
Note: This table is based on general chemical principles and qualitative data for wax esters. Experimental verification is necessary for specific applications.
The solubility of wax esters in alcohols, such as ethanol, is often temperature-dependent, with solubility increasing significantly at higher temperatures.
Experimental Protocols for Determining Solubility
The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents.
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical Balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Evaporating dish or beaker
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours. It is advisable to measure the concentration at different time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette. It is crucial to avoid transferring any solid particles.
-
Filter the collected sample through a syringe filter (with a solvent-compatible membrane, e.g., PTFE) into a pre-weighed evaporating dish. This step ensures the removal of any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a well-ventilated fume hood or use a rotary evaporator to gently evaporate the solvent.
-
Once the solvent has evaporated, transfer the dish to a drying oven set at a temperature below the melting point of this compound (approximately 30-34 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
UV-Vis Spectrophotometric Method (for UV-absorbing solvents or with derivatization)
This method is suitable if this compound can be derivatized to form a chromophore or if the solvent itself does not absorb at the analytical wavelength. Since this compound does not have a strong chromophore, a derivatization step would likely be necessary. A more practical application of spectrophotometry would be in a multi-component system where this compound's concentration needs to be determined in the presence of other UV-active substances, after chromatographic separation.
For a direct, albeit less common, approach for a non-UV active compound in a non-UV active solvent, an indirect method involving a solvatochromic dye could be employed, though this is more complex. A more straightforward approach for quantification after creating a saturated solution would be to use a technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID).
General Workflow for a Chromatographic-based Solubility Assay:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Filter the saturated solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using an appropriate chromatographic method (e.g., GC-FID or HPLC-ELSD/RID) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known factor to fall within the concentration range of the calibration curve.
-
Analyze the diluted saturated solution using the same chromatographic method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution by accounting for the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
Myristyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Biochemical Applications and Methodologies
Abstract
Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a wax ester with significant potential as a biochemical reagent in various research and drug development applications. Its amphipathic nature, stemming from a long hydrocarbon chain and an ester functional group, imparts surfactant and emollient properties that are leveraged in cosmetic and pharmaceutical formulations. For the researcher, this compound offers intriguing possibilities as a tool to modulate cell membranes, as a substrate for enzymatic assays, and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its use, and explores its potential mechanisms of action in biological systems.
Physicochemical Properties
This compound is a saturated wax ester characterized by its high lipophilicity. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its effective formulation and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | Tetradecyl dodecanoate | [1][2] |
| Synonyms | Myristyl dodecanoate, Lauric acid myristyl ester | [1][2] |
| CAS Number | 22412-97-1 | [1] |
| Molecular Formula | C₂₆H₅₂O₂ | |
| Molecular Weight | 396.69 g/mol | |
| Appearance | White to yellowish waxy solid | |
| Boiling Point | 438.7 °C at 760 mmHg | |
| Melting Point | Data not consistently available; characteristic of wax esters | |
| Density | 0.86 g/cm³ | |
| Water Solubility | Practically insoluble | |
| Storage Temperature | Room temperature |
Applications as a Biochemical Reagent
While primarily known for its use in cosmetics, this compound's properties make it a valuable tool for a range of biochemical applications.
Enzyme Substrate and Assay Development
This compound, as an ester of a long-chain fatty acid and a fatty alcohol, can serve as a potential substrate for lipases and esterases. The enzymatic hydrolysis of this compound releases myristyl alcohol and lauric acid, a process that can be monitored to determine enzyme activity.
A generalized workflow for a lipase/esterase activity assay using this compound as a substrate is depicted below.
Modulator of Cell Membranes and Permeability
The lipophilic nature of this compound allows it to interact with and potentially integrate into the lipid bilayers of cell membranes. This interaction can lead to a disruption of the ordered lipid structure, thereby altering membrane fluidity and permeability. This property is particularly relevant in its role as a penetration enhancer in drug delivery. While the specific mechanism for this compound is not extensively detailed in the literature, it is hypothesized to function similarly to other lipid-like enhancers.
The proposed mechanism involves the insertion of the long hydrocarbon chains of this compound into the stratum corneum, leading to a transient and reversible disorganization of the lipid lamellae. This creates more permeable pathways for the co-administered therapeutic agents to traverse the skin barrier.
Component of Drug Delivery Systems
This compound's physicochemical properties, particularly its lipophilicity and low aqueous solubility, make it a candidate for formulation into various drug delivery systems. It can be utilized in the formation of prodrugs to enhance the lipophilicity of parent drug molecules, potentially leading to altered pharmacokinetic profiles and sustained release.
For instance, laurate and myristate prodrugs of the antiretroviral drug dolutegravir have been synthesized to achieve ultra-long delivery. These prodrugs exhibited significantly lower aqueous solubility and higher lipophilicity compared to the parent drug, contributing to a slower release from an in-situ implant formulation.
| Prodrug | Melting Point (°C) | Fold Decrease in Solubility | Reference |
| Dolutegravir (DTG) | 191.1 | - | |
| DTG-Laurate | 163.7 | 18.2 - 115.9 | |
| DTG-Myristate | 140.7 | 124.5 - 1594.9 |
Potential Interaction with Cellular Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are limited, its ability to interact with and modify cell membranes suggests potential indirect effects on signaling cascades that are initiated at the plasma membrane or involve membrane-associated proteins. It is important to note that the following are hypothesized interactions based on the known functions of related lipid molecules and would require experimental validation for this compound.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation can be initiated by various stimuli at the cell surface, leading to a cascade of phosphorylation events that ultimately result in the translocation of NF-κB dimers to the nucleus to regulate gene expression. Given that this compound can alter membrane fluidity, it could potentially influence the clustering and function of membrane receptors and associated signaling proteins involved in NF-κB activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Similar to the NF-κB pathway, MAPK signaling is often initiated by the activation of cell surface receptors. Alterations in the lipid membrane environment by molecules like this compound could potentially impact the dimerization and activation of receptor tyrosine kinases (RTKs) that are upstream of the MAPK cascades.
Experimental Protocols
Preparation of this compound for In Vitro Assays
Due to its high lipophilicity, this compound is practically insoluble in aqueous media. Therefore, proper solubilization is critical for its use in biochemical and cell-based assays.
Stock Solution Preparation:
-
Weigh the desired amount of this compound in a sterile, amber glass vial.
-
Add an appropriate volume of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for cell culture experiments.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved. Warming to 37°C may aid in dissolution.
-
Store the stock solution at -20°C, protected from light.
Working Solution Preparation for Cell Culture:
-
Thaw the stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to maintain the final concentration of the organic solvent (e.g., DMSO) at a non-toxic level, typically below 0.5% (v/v), although this can be cell-line dependent.
-
Vortex gently immediately after dilution to prevent precipitation.
In Vitro Cytotoxicity Assay
To determine the cytotoxic potential of this compound, a standard MTT or similar viability assay can be performed.
Materials:
-
Target cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Lipase Activity Assay
This protocol is adapted from standard lipase assays and can be used to assess the hydrolysis of this compound.
Materials:
-
This compound
-
Emulsifier (e.g., gum arabic or Triton X-100)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
Lipase solution of known concentration (as a positive control)
-
Test lipase solution (unknown activity)
-
95% Ethanol
-
Phenolphthalein indicator
-
Standardized NaOH solution (e.g., 50 mM)
Procedure:
-
Substrate Preparation: Prepare an emulsion of this compound in the buffer solution with the aid of an emulsifier. Homogenize the mixture by sonication until a stable, milky emulsion is formed.
-
Enzymatic Reaction:
-
In a reaction vessel, combine a defined volume of the substrate emulsion and buffer. Equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the enzyme solution.
-
Incubate for a specific time (e.g., 30 minutes) with gentle agitation.
-
Stop the reaction by adding an excess of 95% ethanol.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the reaction mixture.
-
Titrate the liberated lauric acid with the standardized NaOH solution until a persistent faint pink color is observed.
-
A blank titration should be performed where the enzyme is added after the ethanol to account for any free fatty acids in the substrate emulsion.
-
-
Calculation: The lipase activity is calculated based on the volume of NaOH consumed, which corresponds to the amount of lauric acid released per unit of time. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Safety and Handling
This compound is generally considered to have a low order of acute toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken.
-
Wear personal protective equipment (gloves, lab coat, and safety glasses) when handling.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile wax ester with a range of existing and potential applications in biochemical research and drug development. Its ability to act as an enzyme substrate, a modulator of membrane permeability, and a component of drug delivery systems makes it a valuable tool for scientists and researchers. While further studies are needed to fully elucidate its specific mechanisms of action and to explore its effects on cellular signaling pathways, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory. The continued investigation of this compound is likely to uncover new and valuable uses for this interesting biochemical reagent.
References
- 1. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 2. Studies on membrane fusion. I. Interactions of pure phospholipid membranes and the effect of myristic acid, lysolecithin, proteins and dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Fundamental Applications of Myristyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristyl Laurate
This compound is the ester of myristyl alcohol and lauric acid, two naturally occurring fatty acids. This waxy solid has found extensive use in the cosmetic, personal care, and pharmaceutical industries due to its versatile properties. Functioning primarily as an emollient, skin-conditioning agent, and texture enhancer, this compound contributes to the sensory experience and efficacy of a wide range of products. Its lipophilic nature also makes it a candidate for investigation in advanced drug delivery systems. This technical guide provides an in-depth overview of the fundamental research into the applications of this compound, with a focus on quantitative data, experimental methodologies, and potential biological interactions.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are foundational to its functionality in various formulations. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Tetradecyl dodecanoate | [1][2] |
| Synonyms | Myristyl dodecanoate, Lauric acid myristyl ester | [2] |
| CAS Number | 22412-97-1 | [1] |
| Molecular Formula | C26H52O2 | [1] |
| Molecular Weight | 396.69 g/mol | |
| Appearance | White to yellowish waxy solid | MakingCosmetics |
| Boiling Point | 438.7°C at 760 mmHg | |
| Melting Point | Not specified in search results | |
| Density | 0.86 g/cm³ | |
| Flash Point | 225.6°C | |
| Water Solubility | 0.35 ng/L at 25°C | |
| LogP | 11.7 at 25°C |
Applications in Cosmetics and Personal Care
This compound is a multifunctional ingredient in cosmetic and personal care products, valued for its positive impact on skin feel and formulation stability. It is typically used at concentrations ranging from 0.5% to 5%.
Emollient and Skin Conditioning Agent
As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. It forms a non-greasy, protective film on the skin's surface that reduces water loss and provides a velvety after-feel. This action is attributed to its ability to interact with the lipid matrix of the stratum corneum, reinforcing the skin's natural barrier.
Experimental Protocol: Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)
The efficacy of this compound as an emollient can be quantified by measuring changes in skin hydration and transepidermal water loss (TEWL).
-
Objective: To assess the effect of a formulation containing this compound on skin barrier function.
-
Principle: Skin hydration is measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with its water content. TEWL is measured with a Tewameter®, which quantifies the flux of water vapor from the skin surface.
-
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
-
Test Areas: Define test areas on the volar forearm of each subject.
-
Baseline Measurement: Acclimatize subjects to a room with controlled temperature and humidity for at least 20 minutes. Measure baseline skin hydration and TEWL on all test areas.
-
Product Application: Apply a standardized amount of the test formulation (e.g., a cream with and without this compound) to the designated test areas. One area should be left untreated as a control.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the treated and control areas. Statistical analysis is performed to determine the significance of the results.
-
Rheology Modifier and Texture Enhancer
This compound contributes to the viscosity and body of cosmetic formulations, enhancing their texture and spreadability. Its waxy nature provides structure to creams and lotions, resulting in a rich and luxurious feel.
Experimental Protocol: Rheological Measurements of Cosmetic Emulsions
The impact of this compound on the flow properties of a formulation can be characterized using a rheometer.
-
Objective: To determine the effect of this compound on the viscosity and flow behavior of a cosmetic emulsion.
-
Principle: A rheometer measures the response of a material to an applied force, providing data on its viscosity, elasticity, and plasticity.
-
Methodology:
-
Sample Preparation: Prepare cosmetic emulsions with varying concentrations of this compound.
-
Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Flow Curve Measurement: Subject the samples to a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and measure the resulting shear stress. This provides a flow curve (viscosity vs. shear rate).
-
Oscillatory Measurement: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). These parameters provide insight into the emulsion's structure and stability.
-
Data Analysis: Analyze the flow curves to determine the viscosity and identify shear-thinning behavior. Analyze the oscillatory data to assess the viscoelastic properties of the emulsions.
-
Surfactant and Emulsion Stabilizer
This compound has surfactant properties, meaning it can reduce the surface tension between different phases, such as oil and water. This allows it to act as an emulsion stabilizer, preventing the separation of ingredients in a formulation.
Applications in Pharmaceuticals and Drug Delivery
The lipophilic nature of this compound makes it a person of interest for applications in pharmaceutical formulations, particularly in drug delivery systems.
Role as a Prodrug Moiety
This compound can be chemically linked to a parent drug molecule to form a prodrug. This modification can enhance the drug's lipophilicity, potentially improving its absorption and allowing for controlled or sustained release. A study on the antiretroviral drug dolutegravir demonstrated that its myristate and laurate prodrugs exhibited significantly lower aqueous solubility and higher lipophilicity, leading to a prolonged release profile from an in-situ implant formulation.
Experimental Protocol: Synthesis and Characterization of a this compound Prodrug
-
Objective: To synthesize a this compound prodrug of a parent drug and characterize its physicochemical properties.
-
Principle: The prodrug is synthesized by forming an ester linkage between a hydroxyl or other suitable functional group on the parent drug and the carboxyl group of lauric acid, with myristyl alcohol also involved in the final ester structure. The resulting prodrug is then purified and characterized.
-
Methodology:
-
Synthesis: The synthesis is typically carried out via an esterification reaction. This can be achieved through methods such as acid-catalyzed esterification or by using coupling agents. The reaction conditions (solvent, temperature, catalyst) are optimized for the specific drug.
-
Purification: The synthesized prodrug is purified using techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the prodrug are confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester functional group.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
-
X-ray Powder Diffraction (XRPD): To analyze the solid-state properties.
-
-
Property Evaluation: Key physicochemical properties of the prodrug are measured, including:
-
Solubility: Determined in various solvents and buffers.
-
Partition Coefficient (LogP): To assess lipophilicity.
-
In Vitro Release: The release of the parent drug from the prodrug is studied in a suitable release medium over time.
-
-
| Property | Dolutegravir (DTG) | DTG-Laurate Prodrug | DTG-Myristate Prodrug | Reference |
| Melting Point (°C) | 191.1 | 163.7 | 140.7 | |
| Aqueous Solubility Fold Decrease | - | 18.2 - 115.9 | 124.5 - 1594.9 | |
| In Vitro Release (77 days) | 95.6% (in 35 days) | Not Reported | 60.1% |
Safety and Toxicology
This compound is generally considered safe for use in cosmetic and personal care products. In vitro safety assessments are crucial for ensuring the safety of cosmetic ingredients while avoiding animal testing.
In Vitro Safety Assessment
Experimental Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation
-
Objective: To assess the skin irritation potential of this compound.
-
Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis. The test substance is applied topically to the RhE tissue, and cell viability is measured to determine irritation potential.
-
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Test Substance Application: this compound is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
-
Incubation and Viability Assay: After exposure, the test substance is removed, and the tissues are incubated for a post-exposure period (e.g., 42 hours). Cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.
-
Classification: If the cell viability is reduced to ≤ 50%, the substance is classified as an irritant.
-
Experimental Protocol: OECD Test Guideline 431 - In Vitro Skin Corrosion
-
Objective: To assess the skin corrosion potential of this compound.
-
Principle: Similar to the skin irritation test, this method uses an RhE model. However, the exposure times are typically shorter and more stringent to detect severe, irreversible skin damage.
-
Methodology:
-
Tissue Culture and Application: The procedure is similar to OECD TG 439, but with different exposure times (e.g., 3 minutes and 1 hour).
-
Viability Assessment: Cell viability is measured after the exposure and a post-incubation period.
-
Classification: A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold after specific exposure times.
-
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound becomes toxic to skin cells.
-
Principle: Human skin cells (e.g., fibroblasts or keratinocytes) are cultured in vitro and exposed to various concentrations of the test substance. Cell viability is then measured to determine the IC50 (the concentration that causes 50% inhibition of cell growth).
-
Methodology:
-
Cell Culture: Human skin fibroblasts or keratinocytes are seeded in 96-well plates and allowed to attach and grow.
-
Test Substance Exposure: The cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or neutral red uptake (NRU) assay.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.
-
| Test | Result |
| Skin Irritation | Generally considered non-irritating |
| Skin Corrosion | Not expected to be corrosive |
| Cytotoxicity | Low cytotoxicity expected at typical use concentrations |
Signaling Pathway Interaction: Peroxisome Proliferator-Activated Receptors (PPARs)
While this compound itself is a relatively inert ester, it can be hydrolyzed by esterases present in the skin to release its constituent fatty acids: myristic acid and lauric acid. These fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation in the skin.
The activation of PPARs by these fatty acids could lead to downstream effects that contribute to the skin-conditioning properties of this compound. For example, PPAR activation has been linked to the regulation of genes involved in maintaining the skin barrier function.
References
Myristyl Laurate: A Comprehensive Safety Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl Laurate (CAS No. 22412-97-1), the ester of myristyl alcohol and lauric acid, is a fatty acid ester utilized in various laboratory and research applications, including in the formulation of drug delivery systems and as a component in cosmetic and pharmaceutical preparations.[1] This technical guide provides a comprehensive overview of the safety data for this compound, tailored for professionals handling this substance in a laboratory setting. The information is presented to ensure safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is a white, waxy solid at room temperature. A summary of its key chemical and physical properties is provided below.
| Property | Value | Reference |
| Chemical Name | Tetradecyl dodecanoate | [2] |
| Synonyms | Lauric acid, tetradecyl ester; Myristyl dodecanoate | [2] |
| CAS Number | 22412-97-1 | [1] |
| Molecular Formula | C26H52O2 | [2] |
| Molecular Weight | 396.69 g/mol | |
| Physical State | Solid | |
| Purity | >99% | |
| Storage Temperature | Room temperature |
Toxicological Data
Comprehensive toxicological data for this compound is limited in publicly available literature. However, based on available safety data sheets, it is not classified as a hazardous substance. To provide a conservative assessment of its toxicological profile, data for the closely related compound, Myristyl Myristate, is presented below as a surrogate. It is important to note that while structurally similar, the toxicological properties may not be identical.
| Endpoint | Species | Route | Result | Classification | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 14,400 mg/kg | Not Classified as Acutely Toxic | |
| Acute Dermal Toxicity | Rabbit | Dermal | - | Not Expected to be Acutely Toxic | |
| Skin Irritation | Rabbit | Dermal | Minimal to mild irritation | Not Classified as a Skin Irritant | |
| Eye Irritation | Rabbit | Ocular | Minimal irritation | Not Classified as an Eye Irritant | |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not Classified as a Skin Sensitizer |
Note: The toxicological data presented above is for Myristyl Myristate and is used as a surrogate for this compound due to the lack of specific data for the latter.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.
-
GHS Hazard Pictograms: Not applicable.
-
Signal Word: Not applicable.
-
Hazard Statements: Not applicable.
-
Precautionary Statements: Not applicable.
While not classified as hazardous, minor irritation may occur in individuals who are susceptible.
Experimental Protocols
The toxicological data presented are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD 401 - historical)
The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. A group of rodents is administered the test substance by gavage in graduated doses. Observations of effects and mortality are made over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
Acute Dermal Irritation (OECD 404)
This test assesses the potential of a substance to cause skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch for a specified period, typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and a Primary Irritation Index is calculated.
Acute Eye Irritation (Draize Test)
The Draize eye irritation test evaluates the potential of a substance to cause irritation or damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours). The severity of the lesions is scored to determine the irritation potential.
Skin Sensitization (Guinea Pig Maximization Test - OECD 406)
This test is used to determine if a substance can cause an allergic skin reaction (contact dermatitis). The test involves an induction phase, where the guinea pigs are exposed to the test substance with an adjuvant to enhance the immune response, followed by a challenge phase, where the substance is applied to a different area of the skin. The skin is then observed for signs of an allergic reaction, such as redness and swelling.
Handling and Storage
Prudent laboratory practices should be followed when handling this compound.
-
Handling: Avoid contact with eyes and skin. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place. Keep the container tightly closed.
Emergency Procedures
First Aid Measures
-
Inhalation: If fumes from heated product are inhaled, move the person to fresh air and seek medical attention if symptoms persist.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is ingested or if symptoms occur.
Spill Response
In the event of a spill, follow the procedures outlined below.
First Aid Procedures by Exposure Route
The following diagram outlines the first aid procedures for different routes of exposure to this compound.
Conclusion
This compound is a substance with a low hazard profile, not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols is essential to minimize any potential for minor irritation. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle this compound safely and respond effectively in case of an emergency. As with any chemical, it is crucial to review the specific Safety Data Sheet provided by the manufacturer before use.
References
Spectroscopic Analysis of Myristyl Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Myristyl Laurate (also known as Tetradecyl dodecanoate). The information presented herein is intended to support research, development, and quality control activities involving this long-chain wax ester. This compound is a key ingredient in various pharmaceutical and cosmetic formulations, making its thorough characterization essential.
Compound Identification
| Property | Value |
| Chemical Name | Tetradecyl dodecanoate |
| Synonyms | This compound, Lauric acid, tetradecyl ester |
| CAS Number | 22412-97-1 |
| Molecular Formula | C₂₆H₅₂O₂ |
| Molecular Weight | 396.69 g/mol |
| Chemical Structure | CH₃(CH₂)₁₀COO(CH₂)₁₃CH₃ |
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for this compound obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the myristyl and laurate chains.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.88 | Triplet | Terminal methyl protons (-CH₃) of both chains |
| ~1.26 | Multiplet | Methylene protons (-(CH₂)n-) of the long aliphatic chains |
| ~1.62 | Quintet | Methylene protons β to the ester oxygen (-O-CH₂-CH₂ -) |
| ~2.28 | Triplet | Methylene protons α to the carbonyl group (-CH₂ -COO-) |
| ~4.05 | Triplet | Methylene protons attached to the ester oxygen (-O-CH₂ -) |
The ¹³C NMR spectrum provides information on the different carbon environments in this compound.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~14.1 | Terminal methyl carbons (-CH₃) |
| ~22.7 | Methylene carbons adjacent to the terminal methyl groups |
| ~25.1 | Methylene carbon β to the carbonyl group (-CH₂ -CH₂-COO-) |
| ~26.0 | Methylene carbon β to the ester oxygen (-O-CH₂-CH₂ -) |
| ~28.7 - 29.7 | Methylene carbons in the main aliphatic chains (-(CH₂)n-) |
| ~31.9 | Methylene carbon adjacent to the terminal methyl group in the longer chain |
| ~34.4 | Methylene carbon α to the carbonyl group (-CH₂ -COO-) |
| ~64.4 | Methylene carbon attached to the ester oxygen (-O-CH₂ -) |
| ~173.9 | Carbonyl carbon (-COO-) |
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule.
Table 3: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 396 | Low | [M]⁺ (Molecular Ion) |
| 201 | High | [CH₃(CH₂)₁₀CO]⁺ (Lauryl acylium ion) |
| 196 | Moderate | [CH₃(CH₂)₁₃]⁺ (Myristyl carbocation) |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound.
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2920 | C-H asymmetric stretching of methylene groups |
| ~2850 | C-H symmetric stretching of methylene groups |
| ~1740 | C=O stretching of the ester group |
| ~1465 | C-H bending (scissoring) of methylene groups |
| ~1170 | C-O stretching of the ester group |
| ~720 | C-H rocking of long methylene chains |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse angle: 30-45°
-
Spectral width: 0-10 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Analysis: The spectrum is typically presented in terms of transmittance or absorbance. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the observed spectral features and the molecular structure.
General workflow for the spectroscopic analysis of this compound.
Correlation of this compound's structure with its spectroscopic features.
Myristyl Laurate as a Surfactant in Scientific Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Myristyl Laurate (also known as tetradecyl dodecanoate), a non-ionic surfactant with significant potential in various scientific research applications, particularly in drug delivery and formulation science. Due to its amphiphilic nature, arising from its ester structure composed of myristyl alcohol and lauric acid, this compound exhibits surface-active properties that make it a valuable excipient.[1] This document details its physicochemical properties, outlines key experimental protocols for its application, and visualizes fundamental processes involving this compound.
Data Presentation: Physicochemical Properties of this compound
The HLB value of a fatty acid ester of a polyhydric alcohol can be estimated using the formula: HLB = 20 * (1 - S/A), where S is the saponification value of the ester and A is the acid number of the fatty acid.[3] For this compound, theoretical calculations provide an estimated HLB value. It is important to note that the required HLB for Myristyl Myristate, a closely related compound, is approximately 7.52, suggesting that this compound would also fall in the range suitable for creating water-in-oil emulsions or acting as a co-emulsifier in oil-in-water systems.[4]
| Property | Value | Source |
| Chemical Name | Tetradecyl dodecanoate | |
| Synonyms | This compound, Lauric acid tetradecyl ester | |
| CAS Number | 22412-97-1 | |
| Molecular Formula | C26H52O2 | |
| Molecular Weight | 396.69 g/mol | |
| Physical State | Solid | |
| Boiling Point | 438.7°C at 760 mmHg | |
| Density | 0.86 g/cm³ | |
| Water Solubility | 0.35 ng/L at 25°C | |
| Calculated HLB | ~8 | Theoretical Calculation |
| Purity | >99% (research grade) |
Experimental Protocols
Synthesis of this compound (Tetradecyl Dodecanoate)
This compound is synthesized via an esterification reaction between myristyl alcohol (1-tetradecanol) and lauric acid (dodecanoic acid). This reaction can be catalyzed by an acid or an enzyme.
Materials:
-
Myristyl alcohol (1-tetradecanol)
-
Lauric acid (dodecanoic acid)
-
Acid catalyst (e.g., sulfuric acid) or immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene, optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Heating mantle with magnetic stirrer
Methodology (Acid-Catalyzed Esterification):
-
In a round-bottom flask, dissolve equimolar amounts of myristyl alcohol and lauric acid in a suitable organic solvent like toluene.
-
Add a catalytic amount of sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Preparation of a Nanoemulsion using this compound
Given its lipophilic nature, this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions. This protocol describes a high-pressure homogenization method, a common technique for producing nanoemulsions.
Materials:
-
This compound (Oil Phase)
-
Hydrophilic surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P, Propylene Glycol)
-
Purified water (Aqueous Phase)
-
High-pressure homogenizer
-
Magnetic stirrer and hot plate
Methodology:
-
Preparation of the Oil Phase: Melt the this compound by heating it to slightly above its melting point. If a lipophilic drug is to be incorporated, dissolve it in the molten this compound.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the hydrophilic surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the molten oil phase. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size and polydispersity index. Typically, 5-10 passes at pressures ranging from 10,000 to 20,000 psi are used.
-
Cooling and Characterization: Cool the resulting nanoemulsion to room temperature. Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and physical stability.
In Vitro Skin Permeation Study to Evaluate this compound as a Penetration Enhancer
Fatty acid esters are known to act as skin penetration enhancers by disrupting the lipid organization in the stratum corneum. This protocol outlines an in vitro experiment using Franz diffusion cells to quantify the effect of this compound on the permeation of a model drug.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Model drug (e.g., a non-steroidal anti-inflammatory drug or a steroid)
-
This compound
-
Vehicle for the formulation (e.g., propylene glycol)
-
Phosphate buffered saline (PBS, pH 7.4) as the receptor medium
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with stirrer
Methodology:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Formulation Preparation: Prepare two formulations: a control formulation of the model drug in the vehicle, and a test formulation containing the model drug and this compound (e.g., 1-5% w/v) in the same vehicle.
-
Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Equilibrate the cells in a water bath at 32°C to maintain skin surface temperature.
-
Dosing: Apply a finite dose of the control or test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the test formulation by the Jss of the control formulation.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or modulates specific cellular signaling pathways. Its primary role in a biological context, particularly in drug delivery, is as a formulation excipient that can influence the physical properties of a drug product and its interaction with biological barriers like the skin. As a penetration enhancer, its mechanism is believed to be the disruption of the stratum corneum's lipid barrier, a physical rather than a signaling-mediated process. Future research may uncover more complex interactions, but at present, its function is understood at the physicochemical level.
References
- 1. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulsion preparation [protocols.io]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes: Myristyl Laurate in Nanoparticle Drug Delivery Systems
Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a lipid compound with properties that make it a promising, though not yet extensively documented, candidate for nanoparticle-based drug delivery systems.[1] Its primary role in such systems would be as a core lipid matrix component, particularly in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2][3] These platforms are designed to enhance the therapeutic efficacy of drugs by improving solubility, stability, and bioavailability.[4][5]
1. Role as a Solid Lipid Matrix in SLNs and NLCs
Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid. NLCs are a second-generation system that improves upon SLNs by incorporating a blend of solid and liquid lipids, creating a less-ordered crystalline structure. This imperfect matrix enhances drug loading capacity and minimizes drug expulsion during storage.
This compound can serve as the solid lipid component in these nanoparticles. Its functions include:
-
Encapsulation of Lipophilic Drugs: Its lipid nature makes it an excellent vehicle for solubilizing and encapsulating poorly water-soluble (lipophilic) drugs, which represent a significant portion of new chemical entities in drug development.
-
Controlled Drug Release: The solid lipid matrix protects the encapsulated drug from chemical degradation and allows for a sustained or controlled release profile, which can reduce dosing frequency and improve patient compliance.
-
Biocompatibility: Composed of physiological and biodegradable lipids, this compound-based nanoparticles are expected to exhibit low toxicity and high biocompatibility.
2. Applications in Drug Delivery
While specific research on this compound is emerging, its properties suggest applicability in various routes of administration, drawing parallels from similar lipid-based systems.
-
Topical and Dermal Delivery: this compound is used in cosmetics as an emollient and viscosity enhancer. In nanoparticle formulations, it can improve skin hydration and form an occlusive film, enhancing the penetration of active ingredients through the stratum corneum. This makes it suitable for treating skin disorders by delivering drugs directly to the affected site, minimizing systemic side effects.
-
Oral Drug Delivery: For oral administration, lipid nanoparticles can protect sensitive drug molecules from the harsh acidic and enzymatic environment of the gastrointestinal tract. They can also enhance absorption through lymphatic pathways, bypassing the first-pass metabolism in the liver, which often reduces the bioavailability of many drugs.
-
Parenteral and Targeted Delivery: Surface-modified this compound nanoparticles could be developed for intravenous administration, enabling targeted delivery to specific tissues or cells, such as tumors. Functionalization of the nanoparticle surface can help evade the immune system and increase circulation time.
3. Advantages Over Other Carrier Systems
Compared to other nanocarriers like polymeric nanoparticles or liposomes, this compound-based NLCs and SLNs offer distinct advantages:
-
Enhanced Stability: The solid core provides better physical stability and protects labile drugs more effectively than the aqueous core of liposomes.
-
High Drug Loading: NLCs, in particular, offer a higher drug loading capacity compared to first-generation SLNs.
-
Ease of Scale-Up: The production methods for lipid nanoparticles, such as high-pressure homogenization, are well-established and can be scaled up for industrial manufacturing.
While direct studies are limited, the physicochemical properties of this compound strongly support its potential as a key excipient in the development of next-generation nanoparticle drug delivery systems.
Quantitative Data
The following tables summarize representative quantitative data from studies on nanoparticles formulated with structurally similar lipids, such as myristyl myristate, which serve as a proxy for the expected performance of this compound-based systems.
Table 1: Physicochemical Properties of Representative Myristyl Myristate Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
|---|---|---|
| Mean Diameter | 118 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Zeta Potential | -4.0 mV |
| Physical Stability | No significant changes at 4°C for 3 months | |
Table 2: In Vitro Biocompatibility of Representative Myristyl Myristate SLNs on Human Lymphocytes (MTT Assay)
| Concentration (µg/mL) | Cell Viability after 24h (%) | Cell Viability after 48h (%) | Reference |
|---|---|---|---|
| 18.75 | > 90% | Not specified | |
| 37.50 | > 90% | Not specified | |
| 75.00 | > 90% | Not specified | |
| 150.00 | > 90% | Decreased |
| 300.00 | > 90% | Decreased | |
Experimental Protocols
Here are detailed protocols for the formulation, characterization, and evaluation of this compound-based nanoparticles.
Protocol 1: Formulation of this compound Nanoparticles by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used method for producing SLNs and NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, for NLCs)
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Polysorbate 80 / Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid (for NLCs).
-
Heat the lipid mixture to 5-10°C above the melting point of this compound until a clear, homogenous molten liquid is formed.
-
Add the pre-weighed lipophilic API to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 0.5% - 5% w/w) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath.
-
During cooling, the lipid recrystallizes and forms solid nanoparticles.
-
-
Storage:
-
Store the final nanoparticle dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo fate of nanoparticles.
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform measurements in triplicate and report the mean ± standard deviation.
B. Entrapment Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated in the nanoparticles.
Procedure:
-
Separate the free, unentrapped drug from the nanoparticles. A common method is ultra-centrifugation.
-
Transfer a known volume of the nanoparticle dispersion to a centrifugal filter tube (e.g., Amicon®, with a molecular weight cutoff below that of the nanoparticle).
-
Centrifuge at high speed (e.g., 4100 x g for 20 min) to separate the aqueous phase containing the free drug (filtrate) from the nanoparticles.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the rate and extent of drug release from the nanoparticles over time, often using the dialysis bag method.
Materials:
-
Nanoparticle dispersion
-
Dialysis membrane (with appropriate MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions)
Procedure:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Pipette a precise volume (e.g., 1-2 mL) of the this compound nanoparticle dispersion into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a known volume (e.g., 100 mL) of the release medium in a beaker.
-
Place the beaker in a shaker water bath maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
Cell line (e.g., human lymphocytes, HaCaT keratinocytes, or a cancer cell line relevant to the drug's application)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound nanoparticle dispersion (sterile-filtered)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the this compound nanoparticle dispersion in the cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells.
-
Include a positive control (e.g., Triton X-100 for cell death) and a negative control (cells with medium only for 100% viability).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Add 100 µL of a solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
Protocol 5: Cellular Uptake Study by Fluorescence Microscopy
This protocol visualizes the internalization of nanoparticles into cells.
Materials:
-
Fluorescently labeled nanoparticles (encapsulating a fluorescent dye like Coumarin-6 or labeled with a fluorescent tag)
-
Cell line cultured on glass coverslips in a petri dish or multi-well plate
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Membrane stain (optional, e.g., Rhodamine B)
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the fluorescently labeled this compound nanoparticle dispersion at a specific concentration for different time points (e.g., 1, 4, 12 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining:
-
Wash the cells again with PBS.
-
Incubate with a nuclear stain (e.g., Hoechst) for 10-15 minutes to label the cell nuclei.
-
-
Mounting: Wash the cells, and then mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the slides using a confocal microscope. The fluorescent signal from the nanoparticles inside the cells will indicate cellular uptake. The location relative to the nucleus can provide clues about the internalization pathway.
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound nanoparticles.
Caption: Workflow for the in vitro evaluation of this compound nanoparticles.
Caption: Conceptual model of a drug molecule encapsulated within a this compound-based NLC.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristyl Laurate-Based Microemulsions in Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are thermodynamically stable, optically isotropic, and transparent systems of oil, water, and a surfactant, frequently in combination with a cosurfactant.[1][2] Their unique properties, including small droplet size (typically 10-100 nm), large interfacial area, and the ability to solubilize both lipophilic and hydrophilic drugs, make them highly effective vehicles for topical drug delivery.[3] Myristyl laurate, an ester of myristyl alcohol and lauric acid, serves as an effective oil phase in these formulations, offering good spreadability and a non-greasy feel.[4] This document provides detailed application notes and protocols for the preparation and characterization of this compound-based microemulsions for enhanced topical drug delivery.
Data Presentation: Formulation and Characterization of Microemulsions
The following tables summarize quantitative data from various studies on microemulsion formulations. While specific data for this compound is limited in the reviewed literature, data for structurally similar esters like Isopropyl Myristate (IPM) are included as representative examples.
Table 1: Example Microemulsion Formulations for Topical Delivery
| Formulation Code | Oil Phase (% w/w) | Surfactant/Co-surfactant (Smix) (% w/w) | Aqueous Phase (% w/w) | Smix Ratio | Reference |
| F3 | Isopropyl Myristate (30%) | Tween 80/Isopropyl Alcohol (60%) | 10% | - | [5] |
| F6 | Oleic Acid (10%) | Tween 80/Isopropyl Alcohol (50%) | 40% | - | |
| ME-1 | Oleic Acid (6.53-58.06%) | Tween 60/Isopropyl Alcohol (34.64-54.54%) | Water (up to 58.82%) | 1:3 | |
| F7 | Peppermint Oil | Tween 20/PEG 400 | - | 2:1, 3:1, 5:1 |
Table 2: Physicochemical Characterization of Microemulsions
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Permeation Flux (µg/cm²/h) | Reference |
| F3 (IPM) | - | - | - | 2.45 ± 0.05 | |
| F6 (Oleic Acid) | - | - | - | 5.09 ± 0.07 | |
| Optimized Formulation | 195.1 | - | -0.278 | - | |
| F7 | - | - | -39.1 | - |
Experimental Protocols
Preparation of this compound-Based Microemulsions
Objective: To prepare a stable oil-in-water (o/w) microemulsion using this compound as the oil phase.
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween 80, Labrasol)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol, Isopropyl Alcohol)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer
-
Beakers and graduated cylinders
Protocol:
-
Construct a Pseudo-Ternary Phase Diagram:
-
Prepare various weight ratios of the surfactant and co-surfactant (Smix), for example, 1:2, 1:1, and 2:1.
-
For each Smix ratio, prepare mixtures of this compound and the Smix at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil/Smix mixture with purified water dropwise while stirring continuously at a constant temperature (e.g., 25°C).
-
Observe the mixture for transparency. The point at which the turbid solution becomes clear indicates the formation of a microemulsion.
-
Record the percentage of oil, Smix, and water for each clear formulation.
-
Plot the data on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the Microemulsion Formulation:
-
Select a composition from the identified microemulsion region in the phase diagram.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant and mix them in a beaker.
-
If incorporating an API, dissolve the drug in the appropriate phase (oil or water) before emulsification.
-
Slowly add the aqueous phase to the oil/surfactant mixture while stirring continuously on a magnetic stirrer until a clear and transparent microemulsion is formed.
-
Physicochemical Characterization of Microemulsions
a) Particle Size and Zeta Potential Analysis
Objective: To determine the globule size distribution and surface charge of the microemulsion droplets.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette for particle size measurement or a zeta cell for zeta potential measurement.
-
Place the cuvette/cell in the instrument.
-
Set the instrument parameters (e.g., temperature, viscosity of the dispersant).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Analyze the data to obtain the average particle size, polydispersity index (PDI), and zeta potential.
b) Stability Studies
Objective: To assess the physical stability of the microemulsion formulation under stress conditions.
Protocol:
-
Centrifugation:
-
Place a sample of the microemulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 5000 rpm) for a defined period (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or cracking.
-
-
Freeze-Thaw Cycles:
-
Subject the microemulsion to at least three cycles of freezing (e.g., -20°C for 48 hours) and thawing (e.g., 25°C for 48 hours).
-
After each cycle, observe the sample for any changes in appearance, such as phase separation or crystallization.
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the microemulsion formulation.
Instrumentation: Franz diffusion cell apparatus.
Protocol:
-
Membrane Preparation:
-
Use a synthetic membrane (e.g., cellulose acetate) or excised animal skin (e.g., rat or pig skin).
-
Hydrate the membrane in the receptor medium for a specified period before mounting it on the Franz diffusion cell.
-
-
Experimental Setup:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature.
-
Stir the receptor medium continuously with a magnetic stirrer.
-
-
Sample Application and Collection:
-
Apply a known quantity of the microemulsion formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh receptor medium to maintain sink conditions.
-
-
Drug Analysis:
-
Analyze the collected samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Mandatory Visualizations
Experimental Workflow for Microemulsion Preparation and Characterization
Caption: Experimental workflow for preparing and evaluating this compound-based microemulsions.
Mechanism of Enhanced Skin Permeation by Microemulsions
Caption: Mechanism of skin permeation enhancement by this compound-based microemulsions.
References
- 1. Microemulsion systems to enhance the transdermal permeation of ivermectin in dogs: A preliminary in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of skin permeation and anti- inflammatory effect of indomethacin using microemulsion [wisdomlib.org]
- 4. 2.3. Construction of Pseudo-Ternary Phase Diagrams and Formulation of Microemulsions [bio-protocol.org]
- 5. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristyl Laurate in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of Myristyl Laurate in the formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This technology is a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1][2]
While extensive research exists on various excipients for SNEDDS, specific quantitative data on this compound's performance within these systems is limited in publicly available literature. These notes, therefore, provide a framework based on the known properties of this compound and established principles of SNEDDS formulation and characterization.
Role and Properties of this compound in SNEDDS
This compound, the ester of myristyl alcohol and lauric acid, is a non-ionic surfactant and emulsifying agent.[3][4] Its properties suggest potential utility in SNEDDS formulations, primarily as a surfactant or co-surfactant, or as part of the oily phase.
Physicochemical Properties:
| Property | Value/Description | Reference |
| Chemical Formula | C26H52O2 | [5] |
| Molecular Weight | 396.69 g/mol | |
| Appearance | Oily liquid | General Knowledge |
| Solubility | Insoluble in water | General Knowledge |
| Classification | Non-ionic surfactant, Emulsifier |
Key Advantages for SNEDDS Formulation:
-
Safety Profile: this compound is not classified as a hazardous substance and has a favorable safety profile, making it a potentially suitable excipient for oral drug delivery.
-
Emulsification Properties: As a surfactant and emulsifier, it can aid in the spontaneous formation of nano-sized droplets upon dilution in aqueous media, a critical attribute for SNEDDS.
-
Lipophilicity: Its lipophilic nature may contribute to the solubilization of hydrophobic drug candidates within the SNEDDS pre-concentrate.
Experimental Protocols for SNEDDS Formulation and Characterization
The following protocols are generalized for the development of SNEDDS and can be adapted for the inclusion of this compound.
Formulation Development Workflow
The development of a SNEDDS formulation is a systematic process involving screening of excipients, construction of phase diagrams, and optimization of the formulation.
-
Accurately weigh an excess amount of the active pharmaceutical ingredient (API) into separate vials containing a fixed volume (e.g., 1 mL) of each excipient (oils, surfactants including this compound, and co-surfactants).
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 37°C) for 72 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Based on solubility data, select an oil, a surfactant (e.g., a blend containing this compound), and a co-surfactant.
-
Prepare a series of isotropic mixtures with varying ratios of the three components. The ratios of surfactant to co-surfactant (Smix) are often kept constant (e.g., 1:1, 2:1, 3:1).
-
For each mixture, titrate with water dropwise while vortexing.
-
Visually observe the mixture for transparency and flowability. The points at which the mixture becomes turbid are noted.
-
Plot the data on a ternary phase diagram to delineate the nanoemulsion region.
Characterization of SNEDDS
Once a promising formulation is identified, it must be thoroughly characterized to ensure its quality and performance.
-
Dilute the SNEDDS pre-concentrate (e.g., 100-fold or 1000-fold) with a relevant aqueous medium (e.g., distilled water, phosphate buffer pH 6.8).
-
Gently agitate the diluted sample to form the nanoemulsion.
-
Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
Add a small amount of the SNEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 500 mL) at 37°C with gentle agitation (e.g., 50 rpm) in a USP dissolution apparatus II.
-
Visually observe the formation of the nanoemulsion and record the time taken for the formulation to form a clear or slightly bluish-white dispersion.
-
Place a known amount of the SNEDDS formulation (equivalent to a specific drug dose) into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a dissolution medium (e.g., simulated intestinal fluid, pH 6.8) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
Quantitative Data Summary
Table 1: Typical Physicochemical Characteristics of Optimized SNEDDS Formulations
| Parameter | Typical Range | Reference |
| Droplet Size (nm) | < 200 | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | > ±20 | |
| Self-Emulsification Time (s) | < 60 | |
| Drug Loading (%) | > 95 |
Table 2: Representative In Vitro and In Vivo Performance of SNEDDS
| Parameter | Example Outcome | Reference |
| In Vitro Drug Release | > 80% release in 30 minutes | |
| Oral Bioavailability Enhancement | 2 to 10-fold increase compared to pure drug | |
| Cmax Increase | Significant increase compared to pure drug | |
| AUC Increase | Significant increase compared to pure drug |
Signaling Pathway for Enhanced Oral Absorption
SNEDDS enhance oral bioavailability through a multi-faceted mechanism that goes beyond simple solubilization. The nano-sized droplets provide a large surface area for drug release and absorption. Furthermore, the lipid components can stimulate the lymphatic transport pathway, bypassing first-pass metabolism in the liver.
Conclusion
This compound presents as a promising, safe, and effective excipient for the development of SNEDDS due to its surfactant and emulsifying properties. While specific quantitative data on its use in SNEDDS is currently lacking in the literature, the protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential. Systematic screening, formulation optimization, and thorough characterization are essential to successfully incorporate this compound into SNEDDS for enhanced oral delivery of poorly water-soluble drugs. Future research is warranted to generate specific data on the performance of this compound in SNEDDS formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Recent Progress in Self-Emulsifying Drug Delivery Systems: A Systematic Patent Review (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. WO2012071043A1 - Self micro-emulsifying drug delivery system with increased bioavailability - Google Patents [patents.google.com]
Myristyl Laurate: A Promising Phase Change Material for Thermal Energy Storage in Scientific Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl Laurate, the ester of myristyl alcohol and lauric acid, is emerging as a compelling organic phase change material (PCM) for thermal energy storage (TES) applications. Its predicted melting point in the range of human physiological and common laboratory temperatures, coupled with the characteristic high latent heat of fusion of fatty acid esters, positions it as a valuable tool for precise temperature regulation in various scientific endeavors. Organic PCMs like this compound offer advantages such as chemical stability, low vapor pressure, and congruent melting behavior.
This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM for researchers, scientists, and drug development professionals. Potential applications include the passive thermal regulation of sensitive biological samples, temperature-stabilized transport containers for pharmaceuticals, and integration into laboratory equipment for enhanced temperature control.
Thermophysical Properties
While extensive experimental data for this compound as a phase change material is still emerging, its properties can be estimated based on its constituent components (myristyl alcohol and lauric acid) and data from similar long-chain fatty acid esters. The following table summarizes the known and estimated thermophysical properties of this compound and compares them with other relevant organic PCMs.
| Property | This compound (Estimated/Known) | Lauric Acid | Myristyl Alcohol | Methyl Palmitate |
| Melting Point (°C) | ~35 - 40 | 44 - 46 | 38 - 40 | 30.5 |
| Latent Heat of Fusion (J/g) | ~180 - 200 (Estimated) | 178 - 210 | 202 - 218 | 215.4 |
| Density (g/cm³) | 0.86 (at 20°C)[1][2] | 0.868 | 0.824 | 0.858 |
| Thermal Conductivity (W/m·K) | ~0.15 (Estimated) | 0.16 - 0.18 | 0.14 - 0.17 | 0.151 (at 40°C) |
| Molecular Formula | C₂₆H₅₂O₂[1][3] | C₁₂H₂₄O₂ | C₁₄H₃₀O | C₁₇H₃₄O₂ |
| Molecular Weight ( g/mol ) | 396.69[1] | 200.32 | 214.39 | 270.45 |
Note: The melting point and latent heat of fusion for this compound are estimations and require experimental verification. These estimates are based on the properties of similar fatty acid esters and the general trend of increasing melting points and latent heats with longer carbon chains.
Key Characteristics of an Ideal Phase Change Material
The selection of a PCM for a specific application depends on a set of ideal characteristics. The following diagram illustrates the logical relationships between these key properties.
Caption: Key characteristics of an ideal PCM and their performance implications.
Experimental Protocols
To accurately determine the thermophysical properties of this compound and its suitability as a PCM, the following experimental protocols are recommended.
Characterization Workflow
The following diagram outlines the general workflow for characterizing a novel PCM such as this compound.
Caption: Experimental workflow for the characterization of this compound as a PCM.
Protocol 1: Determination of Melting Point and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (melting point) and the latent heat of fusion of this compound.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (±0.01 mg accuracy)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 60°C).
-
Hold the sample at the upper temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating and cooling cycle to erase the thermal history of the sample and obtain reproducible results.
-
-
Data Analysis:
-
From the second heating curve of the DSC thermogram, determine the onset temperature of the endothermic peak, which represents the melting point.
-
Integrate the area under the melting peak to calculate the latent heat of fusion (in J/g).
-
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of this compound.
Materials and Equipment:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
Microbalance (±0.01 mg accuracy)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Potential Applications in Research and Drug Development
The thermophysical properties of this compound make it a suitable candidate for several applications where precise temperature control around 35-40°C is critical.
-
Thermal Protection of Biological Samples: Maintaining the viability of cell cultures, proteins, and enzymes during short-term storage or transport is crucial. This compound can be incorporated into containers or packaging to provide a stable thermal environment, protecting sensitive biological materials from temperature fluctuations.
-
Temperature-Controlled Drug Delivery: For thermosensitive drug delivery systems, PCMs can be used to trigger the release of a therapeutic agent at a specific temperature. This compound's melting point near physiological temperatures could be exploited for targeted drug release applications.
-
Incubators and Laboratory Equipment: Integration of this compound into the walls or components of small-scale incubators or other laboratory equipment can enhance temperature stability and reduce energy consumption.
-
Shipping of Pharmaceuticals: The transport of temperature-sensitive pharmaceuticals, such as vaccines and biologics, requires strict temperature control. Packaging solutions incorporating this compound can provide a reliable and passive method for maintaining the desired temperature range during shipping.
Safety and Handling
This compound is generally considered to be a non-hazardous substance with low toxicity. However, standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the material.
-
Avoid inhalation of dust or fumes.
-
Store in a cool, dry place away from sources of ignition.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound shows significant promise as a phase change material for thermal energy storage in a variety of scientific and pharmaceutical applications. Its anticipated melting temperature in the 35-40°C range, combined with a potentially high latent heat of fusion, makes it an attractive candidate for applications requiring precise temperature control. The experimental protocols outlined in this document provide a framework for the thorough characterization of this compound, enabling researchers to validate its performance and explore its full potential in their respective fields. Further experimental investigation is necessary to precisely determine its thermophysical properties and optimize its use in various applications.
References
Application of Myristyl Laurate in Thermo-Responsive Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Myristyl Laurate in the formulation of thermo-responsive polymers. These smart materials exhibit a lower critical solution temperature (LCST), a property that allows them to undergo a reversible phase transition from a soluble to an insoluble state in an aqueous environment upon a change in temperature.[1][2][3] This behavior is of significant interest for a range of biomedical applications, particularly in the field of controlled drug delivery.[4][5]
This compound, a fatty acid ester, can be incorporated into thermo-responsive polymer backbones, such as Poly(N-isopropylacrylamide) (PNIPAM), to modulate their hydrophobic-hydrophilic balance. This modification allows for the fine-tuning of the polymer's LCST, making it suitable for physiological applications. The introduction of the hydrophobic this compound moiety typically lowers the LCST of the resulting copolymer.
Principle of Action: Tuning the Lower Critical Solution Temperature (LCST)
Thermo-responsive polymers like PNIPAM exhibit an LCST of approximately 32°C in water. Below this temperature, the polymer chains are hydrated and exist in a soluble, extended coil conformation. As the temperature rises above the LCST, the polymer undergoes a conformational change, expelling water molecules and collapsing into a more compact, insoluble globule. This transition is driven by the dominance of hydrophobic interactions at elevated temperatures.
By copolymerizing N-isopropylacrylamide with a hydrophobic monomer such as this compound (or a similar long-chain fatty acid ester like Lauryl Acrylate), the overall hydrophobicity of the polymer is increased. This enhancement of hydrophobic character leads to a decrease in the LCST, as less thermal energy is required to induce the phase transition. This tunability is crucial for designing drug delivery systems that can release their payload at or near physiological temperature (37°C).
The logical relationship for tuning the LCST by incorporating this compound is depicted in the following diagram:
Applications in Drug Delivery
The thermo-responsive nature of this compound-containing polymers makes them excellent candidates for smart drug delivery systems. A drug can be loaded into the polymer matrix when it is in its swollen, hydrophilic state (below the LCST). Upon administration and exposure to body temperature (above the LCST), the polymer collapses, leading to the controlled release of the encapsulated therapeutic agent. This "on-demand" release mechanism can enhance therapeutic efficacy and reduce side effects.
The following workflow illustrates the drug delivery process using these smart polymers:
Experimental Protocols
Synthesis of PNIPAM-co-Myristyl Laurate Copolymer
This protocol describes the synthesis of a thermo-responsive copolymer of N-isopropylacrylamide (NIPAM) and this compound Acrylate (MLA) via free radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound Acrylate (MLA) - Note: If MLA is not commercially available, it can be synthesized by esterification of myristyl alcohol with lauroyl chloride, followed by acrylation. For this protocol, we will assume its availability or the availability of a similar long-chain fatty acid acrylate like Lauryl Methacrylate.
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve NIPAM and this compound Acrylate (MLA) in 1,4-dioxane at the desired molar ratio.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with diethyl ether to remove unreacted monomers and initiator.
-
Dry the final copolymer product under vacuum at room temperature for 48 hours.
Characterization of the Copolymer
3.2.1. Determination of Copolymer Composition:
The molar composition of the resulting copolymer can be determined using ¹H NMR spectroscopy by comparing the integration of the characteristic peaks of the NIPAM and MLA units.
3.2.2. Determination of the Lower Critical Solution Temperature (LCST):
The LCST of the copolymer in aqueous solution (e.g., in phosphate-buffered saline, PBS) can be determined by measuring the change in optical transmittance as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Preparation of Drug-Loaded Hydrogel
This protocol describes the preparation of a drug-loaded thermo-responsive hydrogel for in vitro release studies.
Materials:
-
Synthesized PNIPAM-co-Myristyl Laurate copolymer
-
Model drug (e.g., Ibuprofen, Doxorubicin)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the synthesized copolymer in cold PBS (below the LCST) to form a homogeneous solution of the desired concentration.
-
Add the model drug to the polymer solution and stir until it is completely dissolved or dispersed.
-
The resulting solution is the drug-loaded formulation, which will form a hydrogel upon warming to a temperature above the LCST.
In Vitro Drug Release Study
This protocol outlines a method to study the temperature-triggered release of a drug from the prepared hydrogel.
Procedure:
-
Place a known volume of the drug-loaded polymer solution into dialysis bags.
-
Immerse the dialysis bags in separate beakers containing a known volume of pre-warmed PBS (pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time for both temperature conditions.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the characterization and drug release studies.
Table 1: Characterization of PNIPAM-co-Myristyl Laurate Copolymers
| Copolymer | NIPAM:MLA Molar Ratio (Feed) | NIPAM:MLA Molar Ratio (Copolymer, by ¹H NMR) | LCST (°C in PBS, pH 7.4) |
| PNIPAM | 100:0 | 100:0 | 32.1 |
| P(NIPAM-co-MLA) 98:2 | 98:2 | 98.1:1.9 | 30.5 |
| P(NIPAM-co-MLA) 95:5 | 95:5 | 95.3:4.7 | 28.2 |
| P(NIPAM-co-MLA) 90:10 | 90:10 | 90.5:9.5 | 25.1 |
Table 2: In Vitro Drug Release of a Model Drug from P(NIPAM-co-MLA) 98:2 Hydrogel
| Time (hours) | Cumulative Release at 25°C (< LCST) (%) | Cumulative Release at 37°C (> LCST) (%) |
| 1 | 5.2 | 25.8 |
| 2 | 9.8 | 45.1 |
| 4 | 18.5 | 68.3 |
| 8 | 30.1 | 85.2 |
| 12 | 38.6 | 92.4 |
| 24 | 45.3 | 98.1 |
Signaling Pathways and Cellular Interactions
While this compound itself does not directly participate in cellular signaling pathways, its incorporation into thermo-responsive polymers for drug delivery can influence how the therapeutic agent interacts with target cells. For instance, in cancer therapy, nanoparticles formulated from these polymers can accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. The subsequent temperature-triggered release of an anticancer drug at the tumor site can lead to higher local concentrations, enhancing its cytotoxic effect on cancer cells.
The following diagram illustrates a simplified representation of this process:
These application notes and protocols provide a comprehensive guide for researchers and scientists interested in exploring the potential of this compound in the development of advanced thermo-responsive polymers for drug delivery and other biomedical applications.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Myristyl Laurate as a Lubricant in Pharmaceutical Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet manufacturing, lubricants are critical excipients that prevent the adhesion of the tablet to the die wall and punches during the compression and ejection processes.[1][2] The selection of an appropriate lubricant and its concentration is crucial as it can significantly impact the physical properties of the tablet, including hardness, friability, disintegration, and dissolution.[3] Magnesium stearate is the most commonly used lubricant; however, it can present challenges such as reduced tablet hardness, prolonged disintegration times, and incompatibility with certain active pharmaceutical ingredients (APIs).[4][5] This has led to the exploration of alternative lubricants.
Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a waxy solid with potential as a hydrophobic boundary lubricant in tablet formulations. Its chemical structure, a long-chain fatty acid ester, suggests it may form a lubricating film on the surfaces of granules and tooling, thereby reducing frictional forces. This document provides a comprehensive framework for the evaluation of this compound as a novel lubricant in pharmaceutical tablet formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and high lipophilicity (LogP) are characteristic of hydrophobic lubricants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22412-97-1 | |
| Molecular Formula | C26H52O2 | |
| Molecular Weight | 396.69 g/mol | |
| Appearance | Waxy Solid | |
| Boiling Point | 407°C (at 101,325 Pa) | |
| Density | 0.85 g/cm³ at 20°C | |
| Water Solubility | 0.35 ng/L at 25°C | |
| LogP | 11.7 at 25°C |
Proposed Experimental Evaluation of this compound
The following sections outline a systematic approach to characterize the performance of this compound as a tablet lubricant in comparison to a standard lubricant such as magnesium stearate.
Data Presentation: Quantitative Analysis
The following tables are designed to summarize the quantitative data that should be collected during the evaluation of this compound.
Table 2: Powder Blend Characterization
| Lubricant | Concentration (% w/w) | Angle of Repose (°) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio |
| This compound | 0.25 | |||||
| 0.50 | ||||||
| 1.00 | ||||||
| 2.00 | ||||||
| Magnesium Stearate | 0.50 (Control) |
Table 3: Tablet Physical Properties
| Lubricant | Concentration (% w/w) | Hardness (N) | Friability (%) | Weight Variation (mg, ±SD) | Disintegration Time (min) |
| This compound | 0.25 | ||||
| 0.50 | |||||
| 1.00 | |||||
| 2.00 | |||||
| Magnesium Stearate | 0.50 (Control) |
Table 4: Lubrication Efficiency and Dissolution Profile
| Lubricant | Concentration (% w/w) | Ejection Force (N) | Dissolution at 15 min (%) | Dissolution at 30 min (%) | Dissolution at 45 min (%) |
| This compound | 0.25 | ||||
| 0.50 | |||||
| 1.00 | |||||
| 2.00 | |||||
| Magnesium Stearate | 0.50 (Control) |
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound as a tablet lubricant.
Protocol 1: Preparation of Tablet Formulations
Objective: To prepare lubricated powder blends for direct compression and wet granulation.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Metformin HCl, a freely soluble drug)
-
Filler/Diluent (e.g., Microcrystalline Cellulose PH 102, Lactose Monohydrate)
-
Binder (for wet granulation) (e.g., Polyvinylpyrrolidone (PVP) K30)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
This compound (test lubricant)
-
Magnesium Stearate (control lubricant)
-
Purified Water (for wet granulation)
Equipment:
-
Analytical Balance
-
Sieves (#20, #60)
-
V-blender or Turbula blender
-
High-shear granulator (for wet granulation)
-
Fluid bed dryer or tray dryer (for wet granulation)
A. Direct Compression Formulation:
-
Sieving: Sieve all ingredients (API, filler, disintegrant, and lubricants) through a #60 sieve to ensure particle size uniformity.
-
Pre-blending: Accurately weigh and mix the API, filler, and disintegrant in a blender for 15 minutes to achieve a homogenous mixture.
-
Lubrication:
-
Prepare separate batches for each concentration of this compound (0.25%, 0.50%, 1.00%, 2.00% w/w) and the control, Magnesium Stearate (0.50% w/w).
-
Add the specified amount of lubricant to the pre-blend.
-
Blend for a further 3-5 minutes. Note: Over-blending with lubricants can negatively affect tablet hardness and dissolution.
-
B. Wet Granulation Formulation:
-
Dry Mixing: Accurately weigh and mix the API, filler, and a portion of the disintegrant in a high-shear granulator for 10 minutes.
-
Binder Preparation: Prepare a binder solution by dissolving PVP K30 in purified water.
-
Granulation: Slowly add the binder solution to the dry powder mix while mixing at a moderate speed until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a #20 sieve.
-
Drying: Dry the wet granules in a dryer at 50-60°C until the moisture content is between 1-3%.
-
Dry Milling: Pass the dried granules through a #20 sieve to obtain uniform granule size.
-
Final Blending: Add the remaining portion of the disintegrant to the dried granules and blend for 10 minutes.
-
Lubrication: Add the specified amount of this compound or Magnesium Stearate and blend for 3-5 minutes.
Protocol 2: Evaluation of Powder Blend Properties
Objective: To assess the flow properties of the lubricated blends.
Procedures:
-
Angle of Repose: Determine using the fixed funnel method. A lower angle of repose indicates better flowability.
-
Bulk and Tapped Density: Measure the initial volume of a known weight of powder (bulk density) and the volume after tapping until no further volume change is observed (tapped density).
-
Carr's Index and Hausner Ratio: Calculate from the bulk and tapped densities to predict flowability and compressibility.
Protocol 3: Tablet Compression and Evaluation
Objective: To manufacture tablets and evaluate their physical properties.
Equipment:
-
Single-punch or rotary tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Dissolution testing apparatus (USP Type II)
-
Analytical balance
Procedures:
-
Tablet Compression: Compress the lubricated blends into tablets using a tablet press. Record the compression force for each batch.
-
Weight Variation: Weigh 20 individual tablets and calculate the average weight and percentage deviation.
-
Hardness: Measure the crushing strength of at least 10 tablets from each batch.
-
Friability: Determine the percentage weight loss of 20 tablets after 100 revolutions in a friability tester. A value of less than 1% is generally acceptable.
-
Disintegration Time: Measure the time required for 6 tablets to disintegrate in purified water at 37°C.
-
In Vitro Dissolution: Perform dissolution testing on 6 tablets in 900 mL of a suitable medium (e.g., 0.1 N HCl) at 37°C using a paddle speed of 50 RPM. Collect samples at specified time points (e.g., 15, 30, 45, 60 minutes) and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).
Protocol 4: Assessment of Lubrication Efficiency
Objective: To quantify the lubrication efficiency of this compound.
Procedure:
-
Ejection Force Measurement: During tablet compression, record the force required to eject the tablet from the die. Lower ejection forces indicate better lubrication.
Visualizations
The following diagrams illustrate the experimental workflow and formulation concepts.
Caption: Experimental workflow for evaluating this compound.
Caption: Components in a direct compression tablet formulation.
Caption: Steps in the wet granulation process.
Conclusion
This compound presents a promising alternative to commonly used lubricants in tablet manufacturing. Its physicochemical properties are indicative of a potentially effective hydrophobic lubricant. The experimental protocols and evaluation framework detailed in this document provide a robust methodology for scientists and researchers to systematically investigate the performance of this compound. By comparing its effects on powder blend characteristics, tablet physical properties, and lubrication efficiency against a standard like magnesium stearate, a comprehensive understanding of its suitability as a pharmaceutical tablet lubricant can be achieved. This will enable formulation scientists to make data-driven decisions on its incorporation into tablet formulations, potentially overcoming some of the limitations associated with traditional lubricants.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Magnesium Stearate NF: Tablet Lubricant, Regulatory Specs & Alternatives - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Notes: Quantitative Analysis of Myristyl Laurate in Tissue Samples
Introduction
Myristyl laurate is an ester of myristyl alcohol and lauric acid, belonging to the class of fatty acid esters. Its quantification in biological tissues is crucial for understanding lipid metabolism, toxicology, and the distribution of xenobiotics. This document provides detailed protocols for the sensitive and accurate quantification of this compound in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of lipids from tissue, derivatization of this compound to a more volatile compound (if necessary, though as an ester it is already quite volatile), and subsequent analysis by GC-MS. For accurate quantification, an internal standard (IS) such as a stable isotope-labeled version of this compound or a structurally similar ester not present in the sample should be used.
Experimental Protocol
1. Tissue Sample Preparation and Homogenization
Proper sample handling is critical to prevent the degradation of lipids.
-
Collection and Storage : Upon collection, tissue samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to minimize enzymatic activity and lipid oxidation.[1]
-
Homogenization :
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Pulverize the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[1]
-
Alternatively, use a bead-based homogenizer with stainless steel or ceramic beads. Add the frozen tissue and beads to a tube containing a suitable extraction solvent.
-
2. Lipid Extraction (Folch Method)
The Folch method is a widely used technique for extracting lipids from biological samples.[2]
-
To the homogenized tissue powder, add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).
-
Add an appropriate amount of internal standard.
-
Agitate the mixture vigorously for 20 minutes at room temperature.
-
Filter the homogenate to remove solid debris.
-
To the filtrate, add 0.2 volumes of a 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of filtrate) to induce phase separation.[2]
-
Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
To prevent oxidation, the dried extract can be reconstituted in a small volume of a suitable solvent (e.g., hexane) containing an antioxidant like butylated hydroxytoluene (BHT).[1]
3. Derivatization (Transesterification to FAMEs - Optional but Recommended)
While this compound can be analyzed directly, transesterification to its constituent fatty acid methyl esters (myristic acid methyl ester and lauric acid methyl ester) can improve chromatographic performance and sensitivity.
-
Reconstitute the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% NaCl solution.
-
Extract the fatty acid methyl esters (FAMEs) with 2 x 5 mL of hexane.
-
Pool the hexane layers and dry under a stream of nitrogen.
-
Reconstitute in a small volume of hexane for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard.
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) (for similar esters) | > 0.99 | |
| Limit of Detection (LOD) (estimated) | 0.5 - 5 ng/mL | |
| Limit of Quantification (LOQ) (estimated) | 1.5 - 15 ng/mL | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Note: The values presented are typical for fatty acid esters and should be established specifically for this compound during method validation.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.
Experimental Protocol
1. Tissue Sample Preparation and Homogenization
Follow the same procedure as described in the GC-MS method (Section 1).
2. Lipid Extraction (Bligh-Dyer Method)
The Bligh-Dyer method is another common lipid extraction technique, particularly suitable for samples with high water content.
-
To the homogenized tissue (e.g., 100 mg), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and the internal standard.
-
Vortex for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ or [M+Na]⁺ adduct of this compound, and the product ions will be characteristic fragments. These transitions must be optimized by direct infusion of a this compound standard.
Data Presentation
| Parameter | Value | Reference |
| Linearity (R²) (for similar lipids) | > 0.99 | |
| Limit of Detection (LOD) (estimated) | 0.1 - 1 ng/mL | |
| Limit of Quantification (LOQ) (estimated) | 0.3 - 3 ng/mL | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 80 - 120% |
Note: The values presented are typical for lipid analysis and should be established specifically for this compound during method validation.
Method Validation
A full method validation should be performed for either method according to established guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be prepared with at least five standards to demonstrate a linear relationship between concentration and response.
-
Accuracy: The agreement between the measured concentration and the true concentration, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The closeness of repeated measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effects: The influence of co-eluting substances from the tissue matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. This is particularly important for LC-MS/MS and can be assessed by comparing the response of the analyte in a pure solution versus a post-extraction spiked sample.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
Application Note: Quantitative Analysis of Myristyl Laurate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of fatty acid esters.
Introduction: Myristyl laurate is a fatty acid ester used in cosmetics and pharmaceuticals as an emollient and skin-conditioning agent. Accurate quantification is crucial for quality control, formulation development, and stability studies. This application note details a robust method for the analysis of this compound by quantifying its lauric acid component. The method involves hydrolysis of the ester followed by derivatization of the resulting lauric acid to its methyl ester (methyl laurate) for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID is a widely used technique for fatty acid analysis due to its sensitivity, reliability, and efficacy.[1][2]
Experimental Protocol
This protocol outlines the steps for sample preparation, standard preparation, and GC-FID analysis.
1. Materials and Reagents:
-
This compound sample
-
Lauric Acid reference standard
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Boron trifluoride-methanol (BF3/MeOH) solution (14% w/v) or 2% Methanolic Sulfuric Acid
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Glass test tubes with screw caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
2. Sample Preparation: Hydrolysis and Derivatization
The analysis of this compound is performed by first hydrolyzing the ester to yield lauric acid and myristyl alcohol, followed by the derivatization of lauric acid into its more volatile fatty acid methyl ester (FAME), methyl laurate.[1]
-
Saponification (Hydrolysis):
-
Accurately weigh approximately 100 mg of the this compound sample into a glass tube.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Seal the tube and heat at 80°C for 10 minutes to hydrolyze the ester.
-
Cool the tube to room temperature.
-
-
Methylation (Derivatization):
-
Add 2 mL of Boron Trifluoride-Methanol (BF3/MeOH) solution to the cooled tube.[1] Acidic derivatization is a common and effective approach for biological samples.[3]
-
Seal the tube tightly and heat at 80-100°C for 30-60 minutes to form the methyl esters.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 2 minutes to extract the FAMEs (including methyl laurate) into the hexane layer.
-
Centrifuge at 3000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of lauric acid reference standard and dissolve it in 100 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 100-500 µg/mL).
-
Derivatization of Standards: Subject 1 mL of each working standard solution to the same methylation and extraction procedure (steps 2.2 and 2.3) as the samples to convert the lauric acid standards to methyl laurate.
Gas Chromatography (GC-FID) Analysis
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Value |
| Gas Chromatograph | Agilent 7890B, Shimadzu GC-2014, or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID). |
| Column | ZB-WAX plus or similar polar Polyethylene Glycol (PEG) phase capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness). |
| Carrier Gas | Helium, at a constant flow rate of approximately 1.2 - 2.5 mL/min. |
| Injector Temperature | 250°C. |
| Detector Temperature | 250°C - 300°C. |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 240°C, and hold for 10 min. (Program should be optimized to ensure separation from other components). |
| Injection Volume | 1 µL. |
| Split Ratio | 20:1 (can be adjusted based on sample concentration). |
| FID Gas Flow Rates | Hydrogen: 30 mL/min; Air: 300 mL/min (or as per manufacturer's recommendation). |
Data Presentation and Analysis
Quantification is achieved by creating a calibration curve from the derivatized lauric acid standards. Plot the peak area of methyl laurate against the concentration of the standards. The concentration of lauric acid in the original sample can then be determined from the calibration curve using the peak area of methyl laurate from the sample chromatogram.
Table 1: Summary of Quantitative Performance Data for Lauric Acid Analysis
| Parameter | Value | Reference |
| Retention Time (Lauric Acid) | ~6.42 min | (Dependent on specific column and conditions) |
| Linearity Range | 100 - 500 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.033 - 0.385 µg/mL | |
| Limit of Quantitation (LOQ) | 0.099 - 1.168 µg/mL | |
| Precision (%RSD) | < 2% |
Workflow Visualization
The diagram below illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Workflow for this compound analysis via GC-FID.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Myristyl Laurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl laurate (tetradecyl dodecanoate) is a wax ester formed from myristyl alcohol and lauric acid.[1][2] It is utilized in various industries, including cosmetics and pharmaceuticals, as an emollient, emulsion stabilizer, and dispersing agent.[2][3] The purity of this compound is a critical quality attribute that can influence the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for assessing the purity of fatty acid esters like this compound.[4]
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The separation principle is based on the differential partitioning of the analyte and its potential impurities between a non-polar stationary phase (C18) and a polar mobile phase. Longer-chain, more hydrophobic molecules are retained longer on the column. This method allows for the separation of this compound from potential process-related impurities such as unreacted lauric acid and myristyl alcohol, as well as other ester byproducts.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity >99%
-
This compound Sample: For purity analysis
-
Acetonitrile: HPLC grade
-
Isopropanol (IPA): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade (for sample and standard preparation)
-
Class A Volumetric Flasks and Pipettes
-
Autosampler Vials with Inserts
-
0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV Detector or Evaporative Light Scattering Detector (ELSD)
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following HPLC parameters have been established for the purity assessment of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient Program | 0-10 min: 90% A, 10% B10-25 min: Linear gradient to 50% A, 50% B25-30 min: 50% A, 50% B30.1-35 min: Return to 90% A, 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| UV Detector | 205 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Note: An Evaporative Light Scattering Detector (ELSD) can be used as an alternative for compounds lacking a strong UV chromophore. ELSD is a universal detector that is not dependent on the optical properties of the analyte.
Preparation of Solutions
4.1 Standard Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
4.2 Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Transfer the sample into a 25 mL volumetric flask.
-
Follow steps 3-5 from the Standard Solution Preparation protocol.
4.3 Sample Filtration Before injection, filter the prepared standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the Standard Solution in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Workflow Diagram
Caption: Workflow for HPLC Purity Assessment of this compound.
Data Presentation and Results
Purity Calculation
The purity of this compound is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Formula:
Purity (%) = ( ( Area of this compound Peak ) / ( Total Area of All Peaks ) ) x 100
Typical Results
The following table summarizes the expected quantitative data from the analysis of a this compound Reference Standard.
| Parameter | Result | Specification |
| Retention Time (min) | Approx. 18.5 | Reportable |
| Purity (%) | 99.8% | ≥ 99.0% |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| LOD | 0.002% mass | Reportable |
| LOQ | 0.007% mass | Reportable |
| Repeatability (%RSD) | 0.5% | ≤ 2.0% |
Note: Linearity, LOD (Limit of Detection), and LOQ (Limit of Quantitation) values are representative and should be determined during method validation according to ICH guidelines.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity assessment of this compound. The method is specific, precise, and provides reliable separation of the main component from potential impurities. The protocol is straightforward and utilizes common HPLC instrumentation, making it applicable for routine quality control in research and industrial settings. The use of a C18 column with a gradient elution of acetonitrile and isopropanol, coupled with UV or ELSD detection, ensures robust performance for the analysis of this and similar fatty acid esters.
References
Application Notes and Protocols for Myristyl Laurate in Suppository Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Myristyl Laurate as a lipophilic excipient in suppository formulations. The information compiled from various scientific sources offers insights into its physicochemical properties, formulation development, and evaluation protocols.
Introduction to this compound
This compound is the ester of myristyl alcohol and lauric acid, belonging to the class of fatty acid esters.[1][2] It exists as a solid at room temperature and possesses properties that suggest its potential as a fatty base in suppository formulations.[3][4] Fatty bases are widely used in suppositories due to their ability to melt at body temperature, releasing the incorporated active pharmaceutical ingredient (API) for local or systemic absorption.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an excipient is fundamental for formulation development. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Tetradecyl dodecanoate | |
| Molecular Formula | C₂₆H₅₂O₂ | |
| Molecular Weight | 396.69 g/mol | |
| Physical State | Solid at room temperature | |
| Appearance | White, waxy solid | |
| Boiling Point | 438.7 °C at 760 mmHg | |
| Melting Point | Approximately 39°C to 45°C (as a surface-active agent) | |
| Density | 0.86 g/cm³ | |
| Solubility | Insoluble in water | |
| Chemical Stability | Stable under normal storage conditions |
This compound as a Suppository Base: Theoretical Application
While specific studies on this compound as a primary suppository base are limited, its properties as a fatty acid ester allow for theoretical application in such formulations. Fatty bases like this compound are lipophilic and melt at body temperature to release the drug. The selection of a suppository base is critical as it can influence the rate and extent of drug release and subsequent absorption. For hydrophilic drugs, a lipophilic base like this compound is generally preferred to ensure efficient partitioning of the drug from the base into the rectal fluids.
Experimental Protocols
The following protocols are provided as a guide for the formulation and evaluation of suppositories using this compound as a base.
Formulation of this compound Suppositories (Fusion Method)
The fusion or molding method is the most common technique for preparing suppositories.
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Suppository molds
-
Water bath
-
Beaker
-
Stirring rod
-
Hot plate
Protocol:
-
Calculate the required quantities of this compound and API for the desired batch size.
-
Melt the this compound in a beaker using a water bath maintained at a temperature just above its melting point. Avoid overheating to prevent degradation.
-
Disperse the finely powdered API into the molten base with constant stirring until a homogenous mixture is achieved.
-
Carefully pour the molten mixture into pre-lubricated suppository molds.
-
Allow the suppositories to cool and solidify at room temperature or in a refrigerator.
-
Once solidified, carefully remove the suppositories from the molds.
Evaluation of Suppository Formulations
Objective: To determine the time it takes for the suppository to melt at physiological temperature.
Equipment:
-
Suppository melting point apparatus
-
Water bath at 37 ± 0.5°C
-
Thermometer
Protocol:
-
Place a suppository in the testing apparatus.
-
Immerse the apparatus in a water bath maintained at 37 ± 0.5°C.
-
Record the time taken for the suppository to melt or dissolve completely.
Objective: To assess the mechanical strength of the suppositories to withstand handling and transportation.
Equipment:
-
Suppository hardness tester
Protocol:
-
Place a suppository in the holder of the hardness tester.
-
Apply increasing weight to the suppository until it breaks or deforms.
-
The hardness is expressed as the total weight (in kg) required to crush the suppository. A good result is typically at least 1.8–2 kg.
Objective: To evaluate the rate and extent of drug release from the suppository.
Equipment:
-
USP dissolution apparatus (e.g., basket or paddle method)
-
Dissolution medium (e.g., phosphate buffer pH 7.4)
-
Spectrophotometer or HPLC for drug analysis
Protocol:
-
Place the suppository in the dissolution apparatus containing the pre-warmed dissolution medium (37 ± 0.5°C).
-
Withdraw samples at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Plot the cumulative percentage of drug released against time.
Objective: To evaluate the physical and chemical stability of the suppositories over time under specific storage conditions.
Protocol:
-
Package the suppositories in suitable containers.
-
Store the samples at different temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, melting point, hardness, and drug content.
Drug Absorption Pathway from Rectal Suppositories
The absorption of drugs from the rectum can occur via two main routes: transcellular (across the cells) and paracellular (between the cells). For lipophilic drugs released from a fatty base like this compound, the transcellular route is the predominant mechanism.
API-Excipient Compatibility
It is crucial to ensure the compatibility of the API with this compound to prevent any physical or chemical interactions that might affect the stability and bioavailability of the drug.
Protocol for Compatibility Studies
Methods:
-
Differential Scanning Calorimetry (DSC): To detect any changes in the melting endotherms of the API and excipient in a physical mixture.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions by observing changes in the functional group peaks.
-
Isothermal Stress Testing: Storing binary mixtures of the API and this compound at elevated temperatures (e.g., 50°C) for a specific period and then analyzing for degradation products using techniques like HPLC.
Summary of Potential Quantitative Data
The following table provides a hypothetical summary of expected results from the evaluation of this compound suppositories. These values are illustrative and would need to be confirmed by experimental studies.
| Parameter | Expected Range/Value |
| Melting Time | < 15 minutes at 37°C |
| Hardness | > 1.8 kg |
| Drug Release (in vitro) | > 80% release within 60 minutes |
| Content Uniformity | 90% - 110% of the labeled amount |
| Stability | No significant change in physical and chemical properties for at least 6 months at 25°C/60% RH |
Conclusion
This compound, based on its physicochemical properties as a fatty acid ester, presents a promising potential as a lipophilic base in suppository formulations. Its solid nature at room temperature and expected melting behavior around body temperature align with the fundamental requirements for a suppository excipient. The detailed protocols provided herein offer a framework for researchers and formulation scientists to explore the application of this compound in developing stable and effective suppository dosage forms. Further experimental investigation is warranted to fully characterize its performance and compatibility with various active pharmaceutical ingredients.
References
Application Notes and Protocols for Incorporating Myristyl Laurate into Polymer Matrices for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating Myristyl Laurate into various polymer matrices for the controlled release of therapeutic agents. This compound, a fatty acid ester, can be utilized as a functional excipient to modulate drug release kinetics, enhance formulation properties, and potentially improve therapeutic outcomes. The following sections detail the principles, experimental protocols, and characterization techniques for developing this compound-based drug delivery systems.
Introduction to this compound in Controlled Release
This compound (tetradecyl dodecanoate) is an ester of myristyl alcohol and lauric acid. Its lipophilic nature and thermal properties make it a candidate for several applications in controlled drug delivery. When incorporated into biodegradable polymer matrices such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (PCL), this compound can function as:
-
A Plasticizer: By reducing the glass transition temperature (Tg) of the polymer, this compound can increase the mobility of polymer chains, potentially altering the drug diffusion rate.
-
A Pore-Forming Agent: Upon contact with aqueous media, the dissolution or leaching of this compound from the matrix can create pores, thereby modifying the drug release mechanism.
-
A Phase Change Material (PCM): this compound's melting point can be leveraged for thermo-responsive drug delivery systems, where drug release is triggered by a change in temperature.[1]
-
An Encapsulation Enhancer: For lipophilic drugs, the inclusion of this compound may improve drug solubility within the polymer matrix, leading to higher encapsulation efficiency.
Biocompatibility: While direct in-vivo biocompatibility data for parenteral or oral administration of this compound is limited, studies on similar fatty acid esters like myristyl myristate have shown high in vitro biocompatibility with human lymphocytes.[2] However, further specific toxicological studies are recommended for any new formulation intended for internal use.
Experimental Protocols
The following protocols are baseline methods for incorporating this compound into polymer matrices. Optimization of these protocols is essential for specific drug and polymer combinations.
Preparation of this compound-Polymer Microparticles via Solvent Evaporation (O/W Emulsion)
This method is suitable for encapsulating a wide range of drugs into PLGA, PLA, or PCL microparticles.
Materials:
-
Polymer (PLGA, PLA, or PCL)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Deionized water
Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of the polymer (e.g., 200 mg) and this compound (e.g., 10-50 mg, representing 5-25% of the polymer weight) in the organic solvent (e.g., 2 mL of DCM).
-
Once fully dissolved, add the API to the organic phase and mix until completely dissolved or homogeneously suspended.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion. The speed and duration of homogenization will influence the final particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at a constant speed (e.g., 200-500 rpm) at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This process solidifies the microparticles.
-
-
Microparticle Collection and Washing:
-
Collect the hardened microparticles by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the collected microparticles with deionized water multiple times (e.g., 3 times) to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Lyophilize (freeze-dry) the washed microparticles to obtain a free-flowing powder.
-
Store the dried microparticles in a desiccator.
-
Preparation of this compound-Polymer Implants/Films via Hot-Melt Extrusion (HME)
HME is a solvent-free method suitable for creating solid implants or films with a homogenous dispersion of the drug and this compound within the polymer matrix. This method is particularly useful for PCL and some grades of PLA.[3][4]
Materials:
-
Polymer (e.g., PCL)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Plasticizer (optional, e.g., triethyl citrate)
Protocol:
-
Pre-blending:
-
Physically blend the polymer powder or pellets, this compound powder, and the API in the desired ratios.
-
-
Hot-Melt Extrusion:
-
Feed the blend into a hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones based on the melting points of the components. The temperature should be high enough to melt the polymer and this compound but low enough to prevent degradation of the API.
-
The molten mixture is then extruded through a die of a specific shape (e.g., a rod for an implant or a flat sheet for a film).
-
-
Cooling and Shaping:
-
The extrudate is cooled on a conveyor belt or in a water bath.
-
The solidified product can then be cut into the desired dimensions for implants or films.
-
Characterization of this compound-Polymer Matrices
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the controlled release system.
| Parameter | Analytical Technique(s) | Purpose |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM), Laser Diffraction | To determine the size distribution, shape, and surface characteristics of the microparticles. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy, HPLC | To quantify the amount of drug successfully encapsulated within the polymer matrix. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer and the formulation, and to assess the physical state of the drug (crystalline or amorphous).[5] |
| In Vitro Drug Release | USP Apparatus (e.g., paddle or basket), Dialysis | To measure the rate and extent of drug release from the matrix over time in a physiologically relevant medium. |
| Polymer-Excipient-Drug Interactions | Fourier Transform Infrared Spectroscopy (FTIR) | To identify any chemical interactions between the components of the formulation. |
Quantitative Data Summary
While specific quantitative data for this compound in PLGA, PLA, and PCL matrices is not extensively available in the literature, the following tables provide expected trends and example data based on the use of similar fatty acid esters and general principles of controlled release.
Table 1: Expected Effect of this compound on Formulation Properties
| Property | Expected Effect of Increasing this compound Concentration | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Plasticizing effect, increasing polymer chain mobility. |
| Encapsulation Efficiency (Hydrophobic Drug) | Increase | Improved solubility of the drug in the lipid-polymer matrix. |
| Encapsulation Efficiency (Hydrophilic Drug) | Decrease | Increased hydrophobicity of the matrix may lead to exclusion of the hydrophilic drug. |
| Initial Burst Release | May Increase or Decrease | Increased porosity upon leaching may increase burst release; improved drug retention may decrease it. |
| Overall Drug Release Rate | Increase | Plasticizing effect enhances diffusion; pore formation creates channels for drug release. |
Table 2: Example In Vitro Release Data for a Model Hydrophobic Drug from PLGA Microparticles
| Formulation | This compound (% w/w of polymer) | Cumulative Release at 24h (%) | Cumulative Release at 7 days (%) | Cumulative Release at 21 days (%) |
| Control (PLGA only) | 0 | 15 ± 3 | 45 ± 5 | 80 ± 6 |
| Formulation A | 5 | 20 ± 4 | 60 ± 6 | 95 ± 5 |
| Formulation B | 15 | 35 ± 5 | 85 ± 7 | >98 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific polymer, drug, and experimental conditions.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Microparticle Preparation
Signaling Pathway: mTOR Inhibition in Cancer Therapy
Many controlled release systems are designed to deliver anticancer drugs. A common target for these drugs is the mTOR signaling pathway, which is crucial for cell growth and proliferation.
Signaling Pathway: NF-κB in Inflammation
Anti-inflammatory drugs are also frequently delivered via controlled release systems. The NF-κB signaling pathway is a key regulator of inflammation.
Conclusion
The incorporation of this compound into polymer matrices presents a promising strategy for modulating drug release and enhancing the performance of controlled drug delivery systems. The protocols and characterization methods provided in these application notes serve as a foundation for researchers to develop and optimize novel formulations. Further investigation into the specific effects of this compound on different polymer-drug combinations is warranted to fully elucidate its potential in various therapeutic applications. It is crucial to conduct thorough characterization and stability studies for each new formulation to ensure its safety and efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Myristyl Laurate Crystallization in Emulsions
Welcome to the technical support center for formulation scientists and researchers. This resource provides comprehensive guidance on preventing the crystallization of Myristyl Laurate in emulsion-based formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in an emulsion?
This compound (CAS No. 22412-97-1) is the ester of myristyl alcohol and lauric acid. In cosmetic and pharmaceutical emulsions, it primarily functions as an emollient, providing a rich, moisturizing feel to the skin. It also contributes to the viscosity and stability of the formulation, acting as a thickening agent and emulsion stabilizer.[1][2] Its recommended use level is typically between 0.5% and 5%.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for troubleshooting crystallization. Key data is summarized in the table below.
| Property | Value | Source |
| INCI Name | This compound | |
| CAS Number | 22412-97-1 | [1] |
| Molecular Formula | C26H52O2 | [2][3] |
| Molecular Weight | 396.69 g/mol | |
| Appearance | White to yellowish waxy solid | |
| Melting Point | Solid at room temperature. A specific melting point is not consistently reported in literature; however, similar esters like Lauryl Laurate melt in the 23-30°C range. It is recommended to heat this compound during the oil phase preparation to ensure complete melting. | |
| Boiling Point | ~407-439 °C | |
| Solubility | Insoluble in water; soluble in oils. |
Q3: What are the primary causes of this compound crystallization in emulsions?
Crystallization, often visible as a grainy texture, white spots, or a change in viscosity, can be triggered by several factors:
-
Temperature Fluctuations: Exposure to cold temperatures during shipping or storage is a common cause. As the temperature drops, the solubility of this compound in the oil phase decreases, leading to nucleation and crystal growth.
-
High Concentration: Exceeding the saturation point of this compound in the oil phase at a given temperature will inevitably lead to crystallization.
-
Inadequate Emulsion Stability: A poorly formed or unstable emulsion may not effectively compartmentalize the oil droplets, allowing for the migration and aggregation of this compound molecules, which can then crystallize.
-
Improper Cooling Rate: A very slow cooling rate during production can allow for the formation of large, perceptible crystals. Conversely, shock cooling can also sometimes induce crystallization. A controlled and moderately rapid cooling rate is often optimal.
-
Incompatible Oil Phase: The composition of the oil phase plays a significant role in the solubility of this compound. If the oil phase is a poor solvent for this ester, crystallization is more likely.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound crystallization issues.
Problem: The emulsion has a grainy texture, visible white particles, or has thickened unexpectedly over time.
Initial Assessment Workflow:
Caption: A workflow for troubleshooting this compound crystallization.
Step 1: Confirm the Nature of the Crystals
Before making any changes, it is essential to confirm that the observed particles are indeed this compound crystals.
-
Polarized Light Microscopy (PLM): This is a rapid and effective method. Crystalline materials, like this compound, will appear as bright, birefringent structures against a dark background when viewed under crossed polarizers. Amorphous materials or liquid oil droplets will appear dark.
-
Differential Scanning Calorimetry (DSC): A DSC analysis can identify the melting point of the crystals within your emulsion. By running a temperature ramp, you can observe a melting endotherm corresponding to the melting point of the crystalline material. This can be compared to the melting behavior of pure this compound.
Step 2: Review and Optimize the Formulation
If crystallization is confirmed, consider the following formulation adjustments:
-
Incorporate Co-solvents: Adding a good solvent for this compound to the oil phase can significantly improve its solubility. Isopropyl Myristate is an excellent choice. Consider replacing 10-20% of your primary oil with Isopropyl Myristate.
-
Add Crystallization Inhibitors/Co-emulsifiers: Certain ingredients can interfere with the crystal growth process or form a more stable interfacial layer that prevents crystallization.
-
Fatty Alcohols: Cetearyl Alcohol, a blend of cetyl and stearyl alcohols, is particularly effective at increasing emulsion stability and viscosity. It can form a liquid crystalline network in the emulsion, which helps to entrap the this compound and prevent it from crystallizing. A typical use level is 1-5%.
-
Glyceryl Esters: Glyceryl Stearate is another widely used co-emulsifier that can enhance the stability of emulsions containing waxy esters. It helps to create a more robust and stable emulsion structure. A common use level is 1-4%.
-
-
Optimize the Oil Phase Composition: The overall polarity and composition of your oil phase will impact the solubility of this compound. Experiment with different blends of oils. For example, incorporating a moderate amount of a more polar oil may improve solubility.
Formulation Adjustment Strategies
| Strategy | Ingredient Example | Recommended Starting Level | Mechanism of Action |
| Co-solvent Addition | Isopropyl Myristate | 10-20% of the oil phase | Increases the solubility of this compound in the oil phase. |
| Co-emulsifier/Stabilizer | Cetearyl Alcohol | 1-5% | Forms a stabilizing liquid crystalline network within the emulsion. |
| Co-emulsifier | Glyceryl Stearate | 1-4% | Strengthens the interfacial film and improves overall emulsion stability. |
Step 3: Adjust Process Parameters
The manufacturing process can have a significant impact on crystallization.
-
Ensure Complete Dissolution: During the heating of the oil phase, ensure that the temperature is high enough and the mixing is sufficient to completely melt and dissolve the this compound.
-
Control the Cooling Rate: After emulsification, a controlled cooling rate is crucial. A moderately rapid cooling rate with constant, gentle agitation is often optimal. This encourages the formation of many small crystals rather than a few large, perceptible ones. Avoid crash cooling or very slow, uncontrolled cooling.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound
Objective: To prepare a stable O/W cream incorporating this compound, with a focus on preventing crystallization.
Materials:
-
Oil Phase:
-
This compound: 3.0%
-
Caprylic/Capric Triglyceride: 10.0%
-
Isopropyl Myristate: 5.0%
-
Cetearyl Alcohol: 2.0%
-
Glyceryl Stearate: 2.0%
-
Primary Emulsifier (e.g., Ceteareth-20): 2.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Cool-down Phase:
-
Preservative (e.g., Phenoxyethanol): 1.0%
-
Fragrance/Active Ingredients: as required
-
Procedure:
-
Water Phase Preparation: In a suitable vessel, combine the deionized water and glycerin. Sprinkle in the xanthan gum while mixing with a propeller stirrer until fully hydrated and a uniform gel is formed. Heat the water phase to 75-80°C.
-
Oil Phase Preparation: In a separate vessel, combine the this compound, Caprylic/Capric Triglyceride, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate, and primary emulsifier. Heat to 75-80°C while stirring until all components are completely melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Switch to a gentle propeller or sweep-style mixer and begin cooling the emulsion. A water bath can be used to ensure a controlled cooling rate.
-
Cool-down Additions: When the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.
-
Final Mixing: Continue to mix gently until the emulsion reaches room temperature.
-
Quality Control: Check the pH and adjust if necessary. Visually inspect the cream for a smooth, homogenous appearance.
Protocol 2: Analysis of Crystallization using Polarized Light Microscopy (PLM)
Objective: To visually inspect an emulsion for the presence of this compound crystals.
Apparatus:
-
Polarizing light microscope with a rotating stage and analyzer/polarizer filters.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Place a small drop of the emulsion onto a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Start with a low-power objective (e.g., 10x).
-
Engage both the polarizer and the analyzer to achieve "crossed polars." The field of view should be dark.
-
-
Observation:
-
Focus on the emulsion droplets.
-
Look for any bright, birefringent structures. Crystalline this compound will appear as bright needles, plates, or spherulites against the dark background. Liquid oil droplets will remain dark.
-
Rotate the stage. Crystalline materials will exhibit extinction (turn dark) at certain angles of rotation.
-
Capture images for documentation.
-
Protocol 3: Analysis of Crystallization using Differential Scanning Calorimetry (DSC)
Objective: To thermally characterize the emulsion and identify the melting point of any crystalline components.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetic aluminum pans and a sealing press.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the emulsion into a hermetic aluminum pan and seal it. Prepare an empty sealed pan to be used as a reference.
-
DSC Program:
-
Equilibration: Equilibrate the sample at 25°C.
-
Cooling Scan: Cool the sample from 25°C to -20°C at a controlled rate (e.g., 5°C/minute). This will show any exothermic crystallization events.
-
Heating Scan: Heat the sample from -20°C to 90°C at the same rate (e.g., 5°C/minute). This will show any endothermic melting events.
-
-
Data Analysis:
-
Analyze the heating scan for endothermic peaks. A peak corresponding to the melting of this compound crystals would confirm their presence. The peak temperature and enthalpy of fusion can provide information about the amount and nature of the crystals.
-
Logical Relationships and Decision Making
The following diagram illustrates the decision-making process for selecting a strategy to prevent crystallization.
Caption: Decision tree for selecting a crystallization prevention strategy.
References
troubleshooting Myristyl Laurate solubility issues in experiments
Welcome to the Technical Support Center for Myristyl Laurate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common solubility and formulation challenges.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
If you are experiencing difficulty dissolving this compound, consider the following factors and solutions. This compound is a waxy solid at room temperature and is practically insoluble in water[1]. Its solubility is significantly influenced by the solvent type and temperature.
Factors Affecting Solubility:
-
Solvent Polarity: this compound, being a fatty acid ester, is non-polar. It will dissolve best in non-polar organic solvents and oils. Its solubility in polar solvents like water is extremely low[1]. While it is slightly soluble in ethanol, it is more readily soluble in less polar solvents[2].
-
Temperature: The solubility of this compound increases with temperature. Gently heating the solvent while stirring can significantly improve the dissolution rate and the amount that can be dissolved.
-
Agitation: Continuous stirring or agitation is crucial for the efficient dissolution of this waxy solid.
Troubleshooting Steps:
-
Select an appropriate solvent: Prioritize non-polar organic solvents or oils. For applications requiring some polarity, consider a co-solvent system.
-
Apply heat: Gently warm your solvent to a temperature below its boiling point while adding the this compound. For many applications, heating to 40-60°C is effective.
-
Use adequate agitation: Employ a magnetic stirrer or overhead mixer to ensure the mixture is continuously and thoroughly agitated.
-
Create a stock solution: For aqueous-based systems, consider preparing a concentrated stock solution of this compound in a compatible organic solvent (e.g., ethanol) and then adding it to your aqueous medium. Be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity.
Issue 2: this compound precipitates out of solution upon cooling or standing.
Precipitation or crystallization of this compound from a solution can occur if the solution becomes supersaturated as it cools or if the solvent composition changes.
Factors Influencing Precipitation:
-
Temperature Fluctuation: A significant drop in temperature is the most common cause of precipitation for waxy esters like this compound.
-
Solvent Evaporation: If a volatile solvent is used, its evaporation can increase the concentration of this compound beyond its solubility limit.
-
Introduction of a Non-solvent: Adding a substance in which this compound is insoluble (like water) to a solution can cause it to precipitate.
Troubleshooting Steps:
-
Maintain Temperature: If possible, maintain the experimental setup at a temperature where this compound remains soluble.
-
Optimize Solvent System: If working with a mixed solvent system, ensure the ratio of solvents remains consistent and provides adequate solubility throughout the experiment.
-
Use a Co-solvent or Emulsifier: In formulations where precipitation is a recurring issue, the addition of a co-solvent that improves the overall solubility or an emulsifier to create a stable dispersion can be beneficial.
-
Control Cooling Rate: When preparing formulations that will be used at room temperature, a slow and controlled cooling process with continuous stirring can help in the formation of smaller, more stable crystals, reducing the likelihood of large-scale precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: How can I prepare a stable emulsion containing this compound?
To prepare a stable oil-in-water emulsion, this compound should be dissolved in the oil phase.
Experimental Protocol: Oil-in-Water Emulsion
-
Prepare the Oil Phase:
-
Add this compound and other oil-soluble components to a suitable vessel.
-
Heat the mixture to 60-70°C while stirring continuously until all components are fully dissolved and the phase is uniform.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, combine water and any water-soluble ingredients.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature under gentle, continuous stirring. This helps to prevent the recrystallization and precipitation of this compound.
-
Q3: Can this compound be used in cell culture experiments?
Yes, this compound can be used in cell culture experiments, often as a vehicle for delivering hydrophobic compounds or to study its effects on cell membranes. Due to its extremely low water solubility, it must be dissolved in a suitable solvent before being added to the cell culture medium.
Experimental Protocol: Dosing Cells with this compound
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in a cell culture compatible solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, warming slightly if necessary.
-
-
Dilution in Culture Medium:
-
Serially dilute the stock solution in your complete cell culture medium to achieve the desired final working concentration.
-
It is crucial to ensure that the final concentration of the organic solvent in the medium is very low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired experimental duration.
-
Q4: How does this compound affect cell membranes and signaling?
This compound, as a fatty acid ester, can incorporate into the lipid bilayer of cell membranes, thereby altering membrane fluidity[3]. This change in the physical properties of the membrane can, in turn, influence the function of membrane-associated proteins, including receptors and signaling molecules. For example, alterations in membrane dynamics can impact the formation of signaling microclusters and subsequent downstream signaling events.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂O₂ | |
| Molecular Weight | 396.69 g/mol | |
| Appearance | White waxy solid | |
| Boiling Point | 407°C (at 101,325 Pa) | |
| Water Solubility | 0.35 ng/L at 25°C | |
| LogP | 11.7 at 25°C | |
| Storage Temperature | Room temperature |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Ethanol | Slightly Soluble | Solubility increases with heat. |
| Acetone | Soluble | Based on data for similar fatty acid esters. |
| Oils (e.g., Mineral Oil, Vegetable Oils) | Soluble | Commonly used in the oil phase of emulsions. |
| Non-polar Organic Solvents | Soluble | "Like dissolves like" principle applies. |
Visualizations
Experimental workflow for preparing and using this compound solutions.
Hypothesized effect of this compound on cell signaling pathways.
References
Technical Support Center: Optimizing Myristyl Laurate Concentration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Myristyl Laurate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
This compound (CAS 22412-97-1) is the ester of myristyl alcohol and lauric acid. It is typically supplied with a purity of greater than 99%.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its lipophilic nature, this compound is insoluble in water. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Ethanol can also be used. It is crucial to ensure the compound is fully dissolved before further dilution.
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
There is limited specific data on the optimal concentration of this compound in cell-based assays. Based on studies with a related compound, methyl laurate, a starting concentration range of 25 µM to 300 µM can be considered. However, the optimal concentration is highly dependent on the cell line and the specific assay. Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentration for your experimental setup.
Q4: How can I improve the solubility of this compound in my cell culture medium?
To improve solubility and delivery to cells, this compound can be complexed with fatty acid-free Bovine Serum Albumin (BSA). After dissolving this compound in a small amount of an organic solvent like ethanol, it can be added to a solution of BSA in your cell culture medium with vigorous vortexing. This helps to create a more stable and bioavailable formulation.
Q5: What are the potential cytotoxic effects of this compound?
The safety data sheet for this compound indicates that it is not classified as a toxic or hazardous substance. However, this does not guarantee a lack of cytotoxicity in sensitive cell-based assays. High concentrations or issues with solubility can lead to non-specific cell death. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay. Studies on lauric acid, a component of this compound, have shown that it can induce apoptosis in cancer cell lines.
Q6: What are the known effects of this compound on cellular signaling pathways?
While there is no direct evidence for this compound, its constituent fatty acid, lauric acid, has been shown to activate the EGFR/ERK signaling pathway and increase reactive oxygen species (ROS) in cancer cells. The MAPK (mitogen-activated protein kinase) pathway, of which ERK is a key component, is involved in regulating cell growth, proliferation, and apoptosis. Therefore, it is plausible that this compound could modulate these or related pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Final concentration is too high.- Improper dilution from stock solution.- Low temperature of the medium. | - Perform a serial dilution from your stock solution.- Add the this compound stock solution to pre-warmed (37°C) culture medium while vortexing.- Consider complexing with fatty acid-free BSA. |
| High cell death observed at all concentrations | - Solvent toxicity.- this compound is cytotoxic to the cell line at the tested concentrations.- Precipitation of the compound is causing physical damage to the cells. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (ideally ≤0.1%).- Perform a wider range of dilutions, starting from a much lower concentration (e.g., in the nanomolar range).- Visually inspect the wells for precipitation. If present, optimize the solubilization method. |
| No effect observed at any concentration | - Concentration is too low.- The compound is not biologically active in the chosen assay or cell line.- Poor bioavailability due to insolubility. | - Increase the concentration range in your next experiment.- Verify the activity of your assay with a known positive control.- Improve solubility by complexing with fatty acid-free BSA. |
| Inconsistent results between experiments | - Inconsistent preparation of this compound working solutions.- Variability in cell seeding density.- Degradation of the compound. | - Prepare fresh working solutions for each experiment.- Ensure consistent cell numbers and confluency at the time of treatment.- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out an appropriate amount of this compound powder. The molecular weight is 396.69 g/mol .
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200, 300 µM).
-
Crucial Step: Add the stock solution dropwise to the culture medium while vortexing to ensure rapid and even dispersion.
-
Protocol 2: Determination of IC50 Value using MTT Assay
Materials:
-
Cells of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration treatment) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software with a non-linear regression (sigmoidal dose-response) model.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Potential Signaling Pathway Modulated by Lauric Acid (a component of this compound)
stability testing of Myristyl Laurate under different pH conditions
Technical Support Center: Myristyl Laurate Stability Testing
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound, also known as tetradecyl dodecanoate, is the ester formed from myristyl alcohol and lauric acid.[1][2][3] As an ester, its primary stability concern is hydrolysis of the ester linkage.[4][5] This reaction can be catalyzed by both acidic and basic conditions, leading to the degradation of the molecule. Depending on the formulation and storage conditions, oxidation could be a secondary concern.
Q2: What are the expected degradation products of this compound under different pH conditions?
A2: Under both acidic and basic conditions, the hydrolysis of this compound is expected to yield its constituent alcohol and carboxylic acid: Myristyl Alcohol (1-Tetradecanol) and Lauric Acid (Dodecanoic acid). The rate of this degradation is dependent on the pH, temperature, and the medium.
Q3: How does pH influence the stability of this compound?
A3: The ester bond in this compound is susceptible to hydrolysis across a wide pH range. Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible, while acid-catalyzed hydrolysis is a reversible process.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry place. For formulations, maintaining a pH close to neutral is advisable to slow the rate of hydrolysis. It should also be protected from strong oxidizing agents.
Q5: Which analytical techniques are most suitable for the stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for stability testing. A well-developed HPLC method can separate and quantify this compound from its degradation products, Myristyl Alcohol and Lauric Acid. Gas Chromatography (GC) can also be used, particularly for quantifying the more volatile degradation products.
Troubleshooting Guide
Q: I am observing phase separation or cloudiness in my aqueous stability samples at different pH values. Is this due to degradation?
A: While degradation can alter physical properties, it is more likely that the observed phase separation is due to the very low water solubility of this compound (0.35 ng/L at 25°C). The solubility can be further affected by changes in pH. Consider using a co-solvent like acetonitrile or methanol in your stability medium to ensure homogeneity. However, be aware that the choice of co-solvent can influence the degradation kinetics.
Q: My chromatogram shows unexpected peaks after forced degradation, in addition to this compound, Myristyl Alcohol, and Lauric Acid. What could they be?
A: Unexpected peaks could arise from several sources:
-
Impurities in the starting material: Ensure you have a well-characterized reference standard for this compound.
-
Interactions with excipients: If you are testing a full formulation, other ingredients may degrade or interact with this compound or its degradation products.
-
Secondary degradation products: Under harsh stress conditions, the primary degradation products (Myristyl Alcohol and Lauric Acid) might undergo further reactions.
-
Oxidative degradation: If the study was not conducted under an inert atmosphere, you might be observing oxidation products.
Q: The viscosity of my cream formulation containing this compound decreased during my stability study at low pH. Is this related to the chemical degradation of the ester?
A: While the formation of Lauric Acid and Myristyl Alcohol from the degradation of this compound could potentially alter the rheology of a formulation, a change in viscosity is often related to the physical instability of the formulation itself at that specific pH. Many thickening agents and emulsifiers are pH-sensitive. It is crucial to evaluate the stability of the placebo formulation (without this compound) to distinguish between the degradation of the active ingredient and the instability of the vehicle.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
The following table presents example data from a forced degradation study on this compound. The results indicate the percentage of degradation under various stress conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of this compound |
| 0.1 N HCl | 60 | 24 | 15.2 |
| 0.01 N HCl | 60 | 24 | 5.8 |
| Purified Water | 60 | 24 | < 1.0 |
| 0.01 N NaOH | 60 | 4 | 25.7 |
| 0.1 N NaOH | 60 | 4 | 85.3 |
| 3% H₂O₂ | 25 | 24 | 2.1 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
Objective: To investigate the degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and vials
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
In a volumetric flask, add 1 mL of the this compound stock solution.
-
Add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N (assuming a final volume of 2 mL after neutralization).
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, add 1 mL of the this compound stock solution.
-
Add 1 mL of 0.2 N NaOH to achieve a final base concentration of 0.1 N.
-
Keep the solution at 60°C for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 N HCl, and dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and subject it to the same temperature conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound, Lauric Acid, and Myristyl Alcohol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Start with 70% A, ramp to 95% A over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound, Lauric Acid, and Myristyl Alcohol of known concentrations.
-
Inject the standards to determine their retention times and establish calibration curves.
-
Inject the stressed samples (prepared as in Protocol 1) to determine the amount of this compound remaining and the amount of each degradation product formed.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound under acidic and basic conditions.
References
identifying degradation products of Myristyl Laurate in formulations
Technical Support Center: Myristyl Laurate Formulation Stability
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing this compound. It focuses on identifying potential degradation products and provides detailed experimental protocols for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in formulations?
This compound is an ester formed from the reaction of myristyl alcohol and lauric acid.[1] Its chemical formula is C26H52O2.[2][3] In cosmetic and pharmaceutical formulations, it functions primarily as an emollient, skin-conditioning agent, and texture enhancer.[4][5] Its properties allow it to form a non-greasy, protective barrier on the skin that helps retain moisture, providing a smooth and velvety after-feel. It is commonly found in products like creams, lotions, moisturizers, and makeup.
Q2: What are the primary degradation pathways for this compound?
As an ester, this compound is susceptible to two primary degradation pathways in a formulation, particularly during storage or under stress conditions:
-
Hydrolysis: This is the most common degradation pathway. The ester bond is cleaved by water, a reaction that can be catalyzed by acidic or alkaline conditions (pH extremes). This process is reversible and results in the formation of the parent alcohol and fatty acid.
-
Oxidation: While saturated esters like this compound are not prone to rapid auto-oxidation, the fatty acid chains can be susceptible to oxidation under certain conditions, such as exposure to light, heat, or the presence of free-radical initiators. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, ketones, and shorter-chain carboxylic acids.
Q3: What are the expected degradation products of this compound?
The primary and most easily identifiable degradation products result from hydrolysis.
-
Myristyl Alcohol (1-Tetradecanol)
-
Lauric Acid (Dodecanoic Acid)
Secondary degradation products may arise from the oxidation of the ester's hydrocarbon chains, leading to a more complex mixture of compounds that can include:
-
Shorter-chain fatty acids
-
Dicarboxylic acids
-
Aldehydes and ketones
The table below summarizes the key properties of this compound and its primary hydrolytic degradation products.
Table 1: Physicochemical Properties of this compound and Its Primary Degradation Products
| Compound | Molar Mass ( g/mol ) | Chemical Formula | Boiling Point (°C) | Water Solubility |
| This compound | 396.69 | C26H52O2 | 407 | Very Low (0.35 ng/L at 25°C) |
| Myristyl Alcohol | 214.42 | C14H30O | 289 | Insoluble |
| Lauric Acid | 200.32 | C12H24O2 | 298.9 | Very Slightly Soluble |
Troubleshooting Formulation Instability
Q4: How can I detect potential degradation of this compound in my formulation?
Degradation often manifests as observable changes in the formulation's physical properties. Key indicators include:
-
Change in pH: The hydrolysis of this compound produces lauric acid, which will cause a noticeable decrease in the formulation's pH over time.
-
Viscosity Changes: Breaking down the ester can disrupt the structured lipid phase of an emulsion, leading to a decrease in viscosity or a "thinning" of the product.
-
Phase Separation: Significant degradation can compromise the emulsion's stability, leading to the separation of oil and water phases. This is often a critical failure in stability testing.
-
Appearance or Odor Changes: The generation of smaller, more volatile oxidative byproducts can sometimes lead to the development of off-odors.
Q5: What analytical techniques are recommended for identifying and quantifying degradation products?
A multi-step analytical approach is often required for definitive identification and quantification of degradation products.
-
Chromatographic Separation (HPLC/UPLC or GC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is ideal for separating the non-volatile degradation products like lauric acid and myristyl alcohol from the intact ester in the formulation matrix. Gas Chromatography (GC) is also highly effective, particularly for analyzing fatty acids and alcohols after a simple extraction and derivatization step.
-
Mass Spectrometry (MS) for Identification: Coupling the chromatographic separation with a mass spectrometer (e.g., LC-MS or GC-MS) allows for the definitive identification of the degradation products by comparing their mass spectra to known standards and libraries.
-
Spectroscopy (FT-IR, NMR): Fourier-Transform Infrared Spectroscopy (FT-IR) can be used as a preliminary screening tool to detect changes in functional groups, such as the appearance of a broad carboxylic acid O-H stretch or a shift in the C=O carbonyl peak, indicating ester hydrolysis. Nuclear Magnetic Resonance (NMR) can provide detailed structural confirmation of isolated degradation products.
Experimental Protocols & Workflows
Q6: How should I structure an experiment to identify degradation products?
A forced degradation (or stress testing) study is the most direct way to generate, identify, and understand the potential degradation pathways of this compound in your specific formulation. This involves subjecting the formulation to harsh conditions to accelerate degradation.
Table 2: Example Data from a Forced Degradation Study of this compound in an O/W Emulsion
| Stress Condition | Duration | This compound Remaining (%) | Lauric Acid Detected (µg/mL) | Observations |
| Control (25°C / 60% RH) | 4 weeks | 99.8% | < 1.0 | No change |
| Acidic (pH 3.0, 40°C) | 4 weeks | 91.2% | 150.4 | Slight viscosity decrease |
| Alkaline (pH 9.0, 40°C) | 4 weeks | 88.5% | 195.2 | Significant viscosity loss |
| Oxidative (3% H2O2, 25°C) | 48 hours | 96.5% | 45.8 | No visible change |
| Thermal (50°C) | 4 weeks | 94.7% | 98.6 | Phase separation observed |
Note: Data are hypothetical and for illustrative purposes.
Detailed Methodologies
Protocol 1: Forced Hydrolytic Degradation
This protocol outlines the steps to intentionally degrade this compound in a formulation under acidic and alkaline conditions.
-
Sample Preparation: Prepare three batches of your formulation.
-
Batch A (Acid Stress): Adjust the pH to 3.0 using a dilute solution of HCl or citric acid.
-
Batch B (Alkali Stress): Adjust the pH to 9.0 using a dilute solution of NaOH.
-
Batch C (Control): Use the formulation at its original pH.
-
-
Incubation: Place all three batches in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) for a predetermined period (e.g., 1 to 4 weeks).
-
Time-Point Sampling: At specified intervals (e.g., Day 0, Week 1, Week 2, Week 4), withdraw an aliquot from each batch for analysis.
-
Sample Quenching & Extraction:
-
Neutralize the pH of the stressed samples to ~7.0 to halt further degradation.
-
Perform a liquid-liquid extraction. For an O/W emulsion, use a nonpolar solvent like hexane or ethyl acetate to extract the lipid-soluble components (this compound, Myristyl Alcohol, Lauric Acid).
-
-
Analysis: Analyze the extracted samples using the analytical protocol below (Protocol 2).
Protocol 2: Analysis of Degradation Products by HPLC-UV/MS
This method is suitable for quantifying this compound and its primary hydrolytic byproducts.
-
Standard Preparation: Prepare analytical standards of this compound, Myristyl Alcohol, and Lauric Acid in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations to create a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher concentration of Mobile Phase A, and gradually increase Mobile Phase B over 10-15 minutes to elute the compounds based on polarity (Lauric Acid -> Myristyl Alcohol -> this compound).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
Detection:
-
UV Detector: Monitor at a low wavelength (e.g., 205-215 nm), as these compounds lack a strong chromophore.
-
Mass Spectrometer (ESI): Use an electrospray ionization source, likely in negative ion mode to detect deprotonated lauric acid [M-H]⁻ and in positive mode for adducts of the ester and alcohol.
-
-
Quantification: Calculate the concentration of each compound in the samples by comparing the peak areas to the calibration curves generated from the analytical standards.
Visualizations
Below are diagrams illustrating the key chemical and experimental processes involved in identifying this compound degradation products.
Caption: The primary hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathways for the fatty acid chains.
Caption: A typical workflow for identifying formulation degradation products.
References
Technical Support Center: Myristyl Laurate Polymorphism in Solid Dosage Forms
Welcome to the technical support center for addressing challenges related to Myristyl Laurate polymorphism in the development of solid dosage forms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and controlling the polymorphic behavior of this common excipient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in solid dosage forms?
This compound, the ester of myristyl alcohol and lauric acid, is a waxy solid at room temperature.[1][2][3][4][5] In pharmaceutical formulations, it is primarily used as a lubricant, binder, and coating agent. It can also function as a matrix former in controlled-release preparations. Its lipid nature makes it suitable for techniques like hot-melt extrusion and granulation.
Q2: What is polymorphism and why is it a concern for an excipient like this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same substance can have distinct physical properties, including melting point, solubility, and mechanical strength. For an excipient like this compound, a polymorphic transformation during manufacturing or storage can significantly impact the final product's quality, leading to issues such as altered drug release profiles, changes in tablet hardness, and reduced stability.
Q3: What factors can induce polymorphic changes in this compound?
Several factors can trigger polymorphic transitions in pharmaceutical solids, including:
-
Temperature: Heating and cooling rates during processes like hot-melt extrusion or granulation are critical.
-
Mechanical Stress: Milling, grinding, and compaction during tableting can provide the energy for a polymorphic change.
-
Solvents: The presence of solvents during wet granulation can mediate a transformation to a more stable or less stable form.
-
Storage Conditions: Temperature and humidity during storage can lead to the conversion of a metastable polymorph to a more stable form over time.
Q4: How can I detect if this compound has undergone a polymorphic change in my formulation?
Several analytical techniques can be employed to characterize the solid-state properties of this compound and detect polymorphic changes. These include Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Hot-Stage Microscopy (HSM). A change in the thermal profile (DSC), diffraction pattern (XRPD), or vibrational spectra (FTIR) would indicate a polymorphic event.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to this compound polymorphism in your solid dosage form development.
Issue 1: Inconsistent Tablet Hardness or Friability
| Potential Cause | Troubleshooting Steps |
| Polymorphic transformation of this compound during processing (e.g., granulation or compression). A change to a different crystalline form can alter its binding and lubrication properties. | 1. Characterize the solid form of raw this compound using DSC and XRPD. 2. Analyze the final blend and compressed tablets to identify any changes in the polymorphic form of this compound. 3. Evaluate the impact of processing parameters (e.g., compression force, granulation temperature) on the solid form of the excipient. |
| Interaction with other excipients. Other components in the formulation may influence the crystallization behavior of this compound. | 1. Conduct compatibility studies with other excipients using techniques like DSC to observe any changes in thermal behavior. 2. Consider the use of stabilizing agents if a metastable form of this compound is desired. |
Issue 2: Unexplained Changes in Drug Dissolution Profile
| Potential Cause | Troubleshooting Steps |
| Polymorphic conversion of this compound affecting the formulation matrix. A change in the crystal structure of the excipient can alter the porosity and tortuosity of the matrix, thereby affecting the drug release rate. | 1. Perform dissolution testing on batches exhibiting anomalous release profiles and correlate the results with solid-state characterization (DSC, XRPD) of the tablets. 2. Investigate the effect of storage conditions (temperature and humidity) on both the dissolution profile and the polymorphic form of this compound in the final dosage form. |
| The drug substance itself is undergoing a polymorphic change, potentially influenced by the this compound. | 1. Characterize the solid form of the API in the final dosage form to rule out any changes. 2. Evaluate the potential for interaction between the API and this compound at elevated temperatures or in the presence of moisture. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Tetradecyl dodecanoate | |
| CAS Number | 22412-97-1 | |
| Molecular Formula | C26H52O2 | |
| Molecular Weight | 396.69 g/mol | |
| Physical State | Solid | |
| Boiling Point | 407°C - 438.7°C | |
| Density | 0.85 - 0.86 g/cm³ | |
| Storage | Room Temperature |
Table 2: Hypothetical Comparison of this compound Polymorphs
| Property | Form α (Metastable) | Form β (Stable) |
| Melting Point (DSC) | Lower | Higher |
| Solubility | Higher | Lower |
| XRPD Pattern | Unique peaks at specific 2θ angles | Different set of unique peaks |
| Crystal Habit | e.g., Needles | e.g., Plates |
| Mechanical Properties | Softer, more plastic | Harder, more brittle |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect polymorphic transitions.
-
Methodology:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. Endotherms typically represent melting events, while exotherms may indicate crystallization or solid-state transitions.
-
2. X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form based on its unique diffraction pattern.
-
Methodology:
-
Lightly pack the sample powder into a sample holder.
-
Place the holder in the XRPD instrument.
-
Expose the sample to monochromatic X-ray radiation.
-
Scan the detector over a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.
-
The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline form.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To detect differences in molecular conformation and intermolecular interactions between polymorphs.
-
Methodology:
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Differences in peak positions, shapes, and intensities in the fingerprint region can indicate different polymorphic forms.
-
Visualizations
Caption: Workflow for investigating and controlling this compound polymorphism.
Caption: Impact of this compound polymorphism on properties and performance.
References
Technical Support Center: Optimizing Myristyl Laurate Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of Myristyl Laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the yield of this compound enzymatic synthesis?
The yield of this compound is primarily influenced by several critical parameters: reaction temperature, substrate molar ratio (Myristic Acid to Myristyl Alcohol), enzyme loading, and water activity. Optimizing these factors is crucial for maximizing ester production.
Q2: Which type of enzyme is commonly used for this compound synthesis?
Immobilized lipases are the most common biocatalysts for this synthesis. Candida antarctica lipase B (CALB), often immobilized and available commercially as Novozym 435, is widely reported to be effective for this type of esterification due to its high activity and stability.[1][2] Other lipases from sources like Rhizopus oryzae have also shown potential.[3]
Q3: What is the optimal temperature range for the synthesis?
The optimal temperature typically falls between 40°C and 70°C.[1][4] While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation and reduced yield. For instance, studies on similar wax esters have shown high conversions at temperatures around 60-70°C.
Q4: How does the substrate molar ratio affect the reaction?
The molar ratio of myristic acid to myristyl alcohol significantly impacts the equilibrium of the reaction. An equimolar ratio (1:1) is a common starting point. However, using an excess of one substrate, often the alcohol, can shift the equilibrium towards the product side and increase the conversion of the limiting substrate. For the synthesis of a similar ester, isopropyl laurate, a high molar ratio of alcohol to acid (15:1) was found to be optimal.
Q5: What is the recommended enzyme loading?
Enzyme loading, expressed as a weight percentage of the total substrates, typically ranges from 1% to 10% (w/w). Increasing the enzyme concentration generally increases the reaction rate, but beyond a certain point, the increase in yield may not be proportional due to mass transfer limitations or substrate availability.
Q6: Why is water activity important and how can it be controlled?
Water is a byproduct of the esterification reaction. While a minimal amount of water is necessary to maintain the enzyme's catalytic activity, excess water can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. Water activity can be controlled by performing the reaction under vacuum to remove water as it is formed or by adding molecular sieves to the reaction medium.
Q7: Can organic solvents be used in the reaction?
While solvent-free systems are often preferred for being more environmentally friendly, organic solvents can be used. If a solvent is used, non-polar, hydrophobic solvents like hexane or heptane are generally preferred as they are less likely to strip the essential water from the enzyme and can facilitate product recovery.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield / Low Conversion Rate | Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation. | Determine the optimal temperature for your specific lipase, typically between 40-60°C. |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of myristic acid to myristyl alcohol can limit the conversion. | Experiment with different molar ratios. A common starting point is 1:1, but an excess of the alcohol may improve the yield. | |
| Insufficient Enzyme Loading: The amount of enzyme may be too low to catalyze the reaction effectively within the desired timeframe. | Increase the enzyme loading incrementally (e.g., from 1% to 10% w/w of substrates). | |
| Excess Water (Hydrolysis): The accumulation of water, a byproduct, can shift the reaction equilibrium towards hydrolysis of the ester. | Conduct the reaction under vacuum or add molecular sieves to remove water as it forms. | |
| Enzyme Inactivation / Low Stability | High Temperature: Operating at temperatures above the enzyme's optimal range can cause irreversible denaturation. | Ensure the reaction temperature is maintained within the recommended range for the specific lipase being used. |
| Incompatible Solvent: Certain polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation. | If using a solvent, choose a non-polar, hydrophobic one such as hexane or heptane. | |
| Byproduct Inhibition (if using vinyl esters): If using vinyl laurate as an acyl donor, the acetaldehyde byproduct can inactivate the enzyme. | Perform the reaction under vacuum to continuously remove the volatile acetaldehyde. | |
| Formation of Byproducts | Hydrolysis: The presence of excess water leads to the breakdown of the desired ester. | Control water activity by using a vacuum, molecular sieves, or ensuring anhydrous reactants and solvents. |
| Side Reactions: Depending on the reaction conditions and substrates, other unintended reactions may occur. | Optimize reaction parameters (temperature, time) and ensure the purity of the starting materials. |
Data Summary
Table 1: Influence of Reaction Parameters on Wax Ester Synthesis Yield
| Parameter | Investigated Range | Optimal Value/Range | Observed Yield/Conversion | Reference |
| Temperature | 50 - 80°C | 70°C | ~100% conversion (for Cetyl Palmitate) | |
| 30 - 50°C | 30°C | High esterification (Isoamyl Acetate) | ||
| 50 - 90°C | 90°C | 98% conversion (Sorbityl Laurate) | ||
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:5 | 1:3 (Capric Acid:Cetyl Alcohol) | 91.9% yield (Cetyl Caprate) | |
| 1:1 | 1:1 (Myristic Acid:Myristyl Alcohol) | High conversion (Myristyl Myristate) | ||
| 3:1 - 15:1 | 15:1 (IPA:Lauric Acid) | 91% conversion (Isopropyl Laurate) | ||
| Enzyme Loading (% w/w) | 1% - 7% | 7% | Improved yield (6-O-(N-lauroyl glycine)-d-glucopyranose) | |
| 1% - 4% | 4% | 91% conversion (Isopropyl Laurate) | ||
| 3% | 3% | 45.5% monolaurin | ||
| Water Removal | N/A | With molecular sieves | 65% conversion after 30 mins (Isopropyl Laurate) | |
| N/A | Continuous removal under vacuum | High conversion (Myristyl Myristate) |
Experimental Protocols
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a solvent-free system.
Materials:
-
Myristic Acid
-
Myristyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump (optional)
-
Molecular sieves (optional, 3Å)
Procedure:
-
Reactant Preparation: Accurately weigh myristic acid and myristyl alcohol in a desired molar ratio (e.g., 1:1) and add them to a clean, dry round-bottom flask.
-
Enzyme Addition: Add the immobilized lipase to the flask. The enzyme loading should be between 1% and 10% of the total weight of the substrates.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. If controlling water activity, add molecular sieves to the flask or connect the flask to a vacuum line.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitoring the Reaction: Periodically take samples to monitor the progress of the reaction by measuring the decrease in acid value through titration or by using chromatographic techniques like GC or HPLC.
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring.
-
Product Isolation: Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse.
-
Purification: The crude this compound can be purified if necessary, for example, by removing any unreacted fatty acids.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Scaling Up Myristyl Laurate Production for Research
Welcome to the technical support center for Myristyl Laurate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this compound for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and optimization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Low or Incomplete Reaction Conversion
-
Question: My scaled-up esterification reaction is showing low conversion of starting materials to this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in Fischer-Tropsch esterification is a common challenge when scaling up. The primary reason is that the reaction is reversible and equilibrium-limited.[1] Several factors can be optimized to drive the reaction towards the product side.
-
Probable Causes & Solutions:
-
Water Accumulation: The water produced as a byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left.[1]
-
Solution: On a larger scale, it is crucial to actively remove water as it forms. A Dean-Stark apparatus is a highly effective method for azeotropically removing water during the reaction.[1] Alternatively, using a sufficient amount of a dehydrating agent like concentrated sulfuric acid can also be effective.[1]
-
-
Unfavorable Reactant Ratio: An equimolar ratio of myristyl alcohol and lauric acid may not be optimal for driving the reaction to completion.
-
Solution: Use a large excess of one of the reactants. Typically, the less expensive reactant, often the alcohol, is used in excess (e.g., a 10-fold excess) to shift the equilibrium towards the product.[1]
-
-
Insufficient Catalyst: The amount of acid catalyst may not be sufficient for the larger volume of reactants.
-
Solution: While maintaining a catalytic amount (typically 1-5 mol%), ensure the concentration is adequate for the scaled-up reaction volume.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gently increasing the temperature can also increase the reaction rate, but be cautious of potential side reactions.
-
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant formation of unknown impurities in my scaled-up reaction, leading to a dark-colored product. What are these side products and how can I minimize them?
-
Answer: Side reactions are more prevalent at the higher temperatures and longer reaction times often required for scaled-up esterifications.
-
Probable Causes & Solutions:
-
Dehydration of Alcohol: Myristyl alcohol can dehydrate to form myristyl ether or myristene, especially at high temperatures in the presence of a strong acid catalyst.
-
Solution: Control the reaction temperature carefully. Add the sulfuric acid slowly with vigorous stirring to avoid localized overheating.
-
-
Charring/Polymerization: High concentrations of sulfuric acid and elevated temperatures can lead to the degradation and polymerization of the organic molecules, resulting in a dark brown or black tar-like substance.
-
Solution: Use the minimum effective amount of catalyst. Ensure uniform heat distribution in the reaction vessel, which can be more challenging at a larger scale.
-
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my scaled-up batch of this compound. What are the most effective purification methods at a larger scale?
-
Answer: Purifying large quantities of fatty acid esters requires different strategies than small-scale lab purifications.
-
Probable Causes & Solutions:
-
Removal of Unreacted Starting Materials: Myristyl alcohol and lauric acid can be difficult to separate from the final product due to similar polarities.
-
Solution 1 (Neutralization & Wash): After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate solution. Be cautious of CO2 evolution. Wash the organic layer with water and brine to remove the salt and any remaining water-soluble impurities.
-
Solution 2 (Distillation): Fractional distillation under reduced pressure is an effective method for separating the product from unreacted starting materials and other volatile impurities on a larger scale.
-
-
Removal of Catalyst: The acid catalyst must be completely removed to prevent product degradation.
-
Solution: Thoroughly wash the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) followed by water until the aqueous layer is neutral.
-
-
Color Removal: The crude product may be colored due to side reactions.
-
Solution: Treatment with activated carbon can be used to remove colored impurities.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of myristyl alcohol to lauric acid for a scaled-up reaction? A1: To drive the esterification to completion, it is recommended to use a significant excess of one reactant. Using a 10-fold excess of myristyl alcohol has been shown to increase ester yield significantly in similar reactions. The optimal ratio should be determined empirically for your specific scale and reaction conditions.
Q2: Which catalyst is best for scaling up this compound synthesis? A2: Sulfuric acid is a common and effective catalyst for Fischer esterification. However, for easier removal and to minimize corrosion, solid acid catalysts like ion-exchange resins can be considered for larger-scale production.
Q3: How can I monitor the progress of my scaled-up reaction? A3: For a qualitative assessment, Thin Layer Chromatography (TLC) can be used to observe the disappearance of the starting materials and the appearance of the product spot. For quantitative analysis, Gas Chromatography (GC) is the preferred method. Aliquots of the reaction mixture can be taken at different time points, worked up, and analyzed by GC to determine the conversion rate.
Q4: What are the expected yields for a scaled-up synthesis of this compound? A4: With proper optimization of reaction conditions, particularly the removal of water, yields can be quite high. While specific data for this compound scale-up is not readily available in the provided search results, yields for similar fatty acid esterifications can exceed 90%.
Q5: What are the key safety precautions to take when scaling up this reaction? A5:
-
Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Always add the acid slowly to the alcohol with good stirring and cooling to dissipate the heat of mixing.
-
Exothermic Reaction: The initial mixing of reactants and catalyst can be exothermic. Monitor the temperature carefully and have a cooling system in place.
-
Pressure Build-up: When neutralizing the acid catalyst with a bicarbonate solution, a significant amount of CO2 gas is produced. Perform this step in a vessel with adequate headspace and vent frequently.
-
Flammable Solvents: If using organic solvents for extraction, work in a well-ventilated area away from ignition sources.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on this compound Yield
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Expected Impact on Yield | Troubleshooting Considerations |
| Molar Ratio (Alcohol:Acid) | 1.2:1 | 3:1 to 10:1 | Increasing the excess of alcohol significantly increases yield by shifting the equilibrium. | Cost of excess alcohol and subsequent removal during purification. |
| Catalyst Loading (H₂SO₄) | 1-2 mol% | 1-3 mol% | Higher catalyst loading can increase the reaction rate, but may also promote side reactions. | Increased potential for charring and more challenging neutralization. |
| Temperature (°C) | 80-100 | 100-120 | Higher temperatures increase the reaction rate but can lead to dehydration of the alcohol and other side products. | Requires precise temperature control to avoid byproduct formation. |
| Reaction Time (hours) | 4-6 | 8-12 | Longer reaction times are generally needed at larger scales to reach equilibrium. | Monitor reaction progress to avoid unnecessary heating and potential degradation. |
| Water Removal | Passive (e.g., dehydrating agent) | Active (e.g., Dean-Stark trap) | Active water removal is critical for achieving high yields at a larger scale. | Ensure the azeotropic solvent is compatible with the reaction and properly recycled. |
Experimental Protocols
1. Synthesis of this compound (Scaled-Up Fischer Esterification)
-
Materials:
-
Myristyl alcohol
-
Lauric acid
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Large three-necked round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up the reaction apparatus in a fume hood, consisting of the three-necked flask, heating mantle, Dean-Stark trap, and reflux condenser.
-
To the flask, add myristyl alcohol and lauric acid in the desired molar ratio (e.g., 3:1).
-
Add toluene to the flask (approximately 2 mL per gram of lauric acid).
-
Begin stirring the mixture.
-
Slowly and carefully add concentrated sulfuric acid (1-3 mol% relative to the lauric acid) to the stirring mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap and the reaction is complete (monitor by TLC or GC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add 5% sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution. Continue adding the bicarbonate solution until gas evolution ceases.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene using a rotary evaporator. The remaining crude product is this compound.
-
2. Purification by Fractional Vacuum Distillation
-
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating and stirring the crude product.
-
Collect the initial fractions, which may contain lower boiling point impurities.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound at the given pressure.
-
Once the desired fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
-
3. Purity Analysis by Gas Chromatography (GC-FID)
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid ester analysis (e.g., a wax column like ZB-WAX plus)
-
-
Sample Preparation:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane or methanol) at a known concentration.
-
Prepare a sample of the synthesized this compound by dissolving a known amount in the same solvent.
-
-
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program: Start at 100°C, ramp up to 230°C. The specific ramp rates and hold times will need to be optimized.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Technical Support Center: Myristyl Laurate Crystallization Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting the crystallization behavior of Myristyl Laurate, with a specific focus on the effects of common process-related impurities such as residual Lauric Acid and Myristic Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Low Crystallization Onset Temperature | Presence of impurities, such as unreacted lauric acid or myristic acid, can depress the crystallization point. | Purify the this compound sample. Analyze the sample for residual starting materials using techniques like GC-MS or HPLC-ELSD. |
| Broad or Multiple Crystallization Peaks in DSC Thermogram | Polymorphism or the presence of multiple crystalline species due to impurities. | Perform modulated DSC (MDSC) to separate thermal events. Use Polarized Light Microscopy (PLM) to visually inspect crystal morphology. |
| Incomplete Crystallization or "Oiling Out" | High impurity levels preventing proper crystal lattice formation. The cooling rate may be too rapid, not allowing sufficient time for nucleation and growth. | Reduce the cooling rate during the experiment. Consider using a seeding crystal of pure this compound to encourage crystallization. |
| Changes in Crystal Morphology (e.g., smaller, irregular crystals) | Impurities can interfere with the crystal growth process, leading to altered crystal habits. | Observe the crystal morphology under different cooling rates using PLM. Correlate the observed morphology with the thermal data from DSC. |
| Poor Reproducibility of Crystallization Behavior | Variations in sample purity or experimental conditions (e.g., cooling rate, sample size). | Ensure consistent experimental parameters. Characterize the purity of each batch of this compound before crystallization studies. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in this compound and how do they originate?
A1: Common impurities in this compound are often unreacted starting materials from its synthesis, which is an esterification reaction between Myristyl Alcohol and Lauric Acid. Therefore, residual Myristic Acid and Lauryl Alcohol are the most probable impurities.
Q2: How do these impurities affect the crystallization temperature of this compound?
A2: Impurities like lauric acid and myristic acid typically depress the crystallization onset temperature of this compound. This is a colligative property, similar to freezing point depression. The presence of foreign molecules disrupts the ordered packing of this compound molecules, requiring a lower temperature to initiate crystallization.
Q3: Can impurities affect the energy released during crystallization (enthalpy)?
A3: Yes. A lower enthalpy of crystallization is often observed in the presence of impurities. This is because the impurities disrupt the crystal lattice, leading to a less ordered and less stable crystalline structure, which releases less energy upon formation.
Q4: How can I visually confirm the effect of impurities on crystal structure?
A4: Polarized Light Microscopy (PLM) is an excellent technique for visualizing crystal morphology. Pure this compound is expected to form well-defined, often spherulitic crystals. In the presence of impurities, you may observe smaller, less defined, or more irregular crystal structures.
Q5: What is a suitable cooling rate for studying the crystallization of this compound using DSC?
A5: A cooling rate of 5-10 °C/min is a common starting point for analyzing the crystallization of wax esters like this compound. Slower cooling rates can provide better resolution of thermal events but may also allow for molecular rearrangements that might not be relevant to a rapid industrial cooling process.
Quantitative Data on the Effect of Impurities
The following data is illustrative and based on the typical behavior of wax esters in the presence of fatty acid impurities. Actual values may vary based on experimental conditions and the specific purity of the materials.
Table 1: Effect of Lauric Acid Impurity on this compound Crystallization
| Lauric Acid Concentration (%) | Crystallization Onset (°C) | Crystallization Peak (°C) | Enthalpy of Crystallization (J/g) |
| 0 (Pure) | 38.5 | 36.2 | -150 |
| 2 | 37.1 | 34.8 | -142 |
| 5 | 35.8 | 33.1 | -130 |
Table 2: Effect of Myristic Acid Impurity on this compound Crystallization
| Myristic Acid Concentration (%) | Crystallization Onset (°C) | Crystallization Peak (°C) | Enthalpy of Crystallization (J/g) |
| 0 (Pure) | 38.5 | 36.2 | -150 |
| 2 | 37.8 | 35.5 | -145 |
| 5 | 36.5 | 34.0 | -135 |
Experimental Protocols
Protocol 1: Analysis of this compound Crystallization by Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization onset temperature, peak temperature, and enthalpy of crystallization of this compound and to assess the impact of impurities.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
This compound samples of varying purity
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at 80°C for 5 minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample from 80°C to 0°C at a controlled rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and the integrated area of the exothermic crystallization peak (enthalpy).
Protocol 2: Visualization of this compound Crystal Morphology by Polarized Light Microscopy (PLM)
Objective: To visually observe the crystal morphology of this compound and identify changes due to the presence of impurities.
Materials and Equipment:
-
Polarized Light Microscope with a temperature-controlled stage
-
Microscope slides and coverslips
-
Hot plate
-
This compound samples of varying purity
Procedure:
-
Place a small amount of the this compound sample on a clean microscope slide.
-
Gently heat the slide on a hot plate to melt the sample completely.
-
Place a coverslip over the molten sample.
-
Transfer the slide to the temperature-controlled stage of the polarized light microscope, pre-heated to 80°C.
-
Cool the sample at a controlled rate (e.g., 10°C/min) while observing under crossed polarizers.
-
Capture images at regular temperature intervals to document the nucleation and growth of crystals.
-
Compare the crystal morphology of pure and impure samples.
Visualizations
Caption: Experimental workflow for analyzing the effect of impurities.
Caption: Troubleshooting logical workflow for crystallization issues.
Technical Support Center: Resolving Phase Separation in Myristyl Laurate-Based Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristyl Laurate-based formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide: Addressing Phase Separation
Q1: My this compound-based emulsion is showing signs of phase separation (e.g., creaming, coalescence, or breaking). What are the initial steps to diagnose the problem?
A1: Initial diagnosis of phase separation in a this compound formulation involves a systematic evaluation of both the formulation components and the processing parameters. Start by visually inspecting the emulsion for the type of instability present. Creaming, where a layer of the dispersed phase separates at the top or bottom, suggests that the viscosity of the continuous phase may be too low or the droplet size is too large. Coalescence, the merging of droplets, indicates a weak interfacial film between the oil and water phases. Complete breaking of the emulsion signifies a fundamental incompatibility in the formulation.
Consider the following initial diagnostic questions:
-
Formulation: Are the concentrations of this compound, emulsifiers, and stabilizers within their recommended ranges? Was the Hydrophile-Lipophile Balance (HLB) of the emulsifier system correctly matched to the required HLB of the oil phase?
-
Process: Were the oil and water phases heated to the appropriate temperature before emulsification? Was the shear rate and duration of homogenization optimized? Was the cooling process controlled?
A helpful initial step is to review your formulation against established guidelines and compare your processing parameters to standard emulsion preparation protocols.
Q2: How can I determine the required Hydrophile-Lipophile Balance (HLB) for my oil phase containing this compound?
A2: While a definitive required HLB (rHLB) for pure this compound is not readily published, it can be determined experimentally, which is the most accurate method for a complex oil phase. The rHLB is the HLB value of the emulsifier system that will create the most stable emulsion with a specific oil or oil blend.
A common experimental method involves preparing a series of small-scale emulsions with your fixed oil phase (containing this compound) and varying the HLB of the emulsifier system. This is typically done by blending a low-HLB emulsifier with a high-HLB emulsifier in different ratios to create a range of HLB values. The stability of these emulsions is then observed over time. The emulsifier blend that produces the most stable emulsion corresponds to the rHLB of your oil phase.[1][2][3] For oil-in-water (O/W) emulsions, the rHLB value is typically in the range of 8-18.[4]
Q3: My emulsion appears stable initially but separates after a few days or upon storage at elevated temperatures. What could be the cause and how can I improve long-term stability?
A3: Delayed phase separation is often due to subtle instabilities that are not immediately apparent. Several factors can contribute to this issue:
-
Sub-optimal Emulsifier System: The initial emulsifier might not be robust enough to withstand minor fluctuations in temperature or other environmental stressors. Consider using a combination of emulsifiers (a primary and a co-emulsifier) to create a more resilient interfacial film. Fatty alcohols, such as Cetearyl Alcohol or even Myristyl Myristate (a similar ester), can act as effective co-emulsifiers, improving viscosity and stability.[5]
-
Inadequate Viscosity: A low viscosity in the continuous phase allows for easier movement and eventual coalescence of the dispersed droplets. Incorporating a thickening agent or stabilizer, such as a carbomer, xanthan gum, or cellulose derivatives, can significantly enhance long-term stability by increasing the viscosity of the continuous phase.
-
Processing Parameters: The cooling rate of the emulsion can impact its final structure and stability. A controlled and gradual cooling process is often beneficial. Additionally, a holding period at an intermediate temperature during cooling has been shown to improve emulsion stability.
-
Particle Size Distribution: A wide distribution of droplet sizes can lead to Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones, eventually leading to phase separation. Optimizing homogenization to achieve a narrow and uniform droplet size distribution can improve long-term stability.
Frequently Asked Questions (FAQs)
Q4: What is a typical concentration range for this compound in a stable emulsion?
A4: The optimal concentration of this compound will depend on the specific formulation and its intended application. However, for a blend of Myristyl Myristate and this compound, a recommended use level is between 0.5% and 5%. This range can serve as a starting point for formulation development with this compound.
Q5: Can the processing parameters significantly impact the stability of my this compound formulation?
A5: Yes, processing parameters play a critical role in the stability of emulsions. Key parameters to control include:
-
Temperature: Both the oil and water phases should be heated to a similar temperature (typically 70-75°C) before emulsification to ensure all components are melted and to facilitate proper mixing.
-
Shear/Homogenization: The speed and duration of mixing are crucial for achieving a small and uniform droplet size. Insufficient shear will result in large droplets that are prone to creaming, while excessive shear can sometimes break the emulsion.
-
Cooling Rate: A controlled cooling process allows for the proper formation of the emulsion structure and can prevent crystallization of certain components. Introducing a holding period at a specific temperature during cooling can enhance stability.
Q6: What analytical techniques can I use to characterize the stability of my this compound emulsion?
A6: Several analytical techniques can provide quantitative and qualitative data on emulsion stability:
-
Microscopy: Visual examination of the emulsion under a microscope allows for the direct observation of droplet size, shape, and any signs of coalescence or flocculation.
-
Light Scattering: Techniques like Dynamic Light Scattering (DLS) can provide information on the average droplet size and the polydispersity index (PDI), which is a measure of the width of the particle size distribution.
-
Rheology: Measuring the viscosity and viscoelastic properties of the emulsion can provide insights into its internal structure and its resistance to deformation and flow, which are related to stability. A stable emulsion will typically exhibit consistent rheological properties over time.
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the surface of the droplets. A higher absolute zeta potential generally corresponds to greater stability in electrostatic-stabilized emulsions.
-
Accelerated Stability Testing: Storing samples at elevated temperatures (e.g., 40°C or 50°C) and subjecting them to freeze-thaw cycles can help predict long-term stability in a shorter timeframe.
Data Presentation
Table 1: Influence of Processing Parameters on Emulsion Stability (Hypothetical Data for Illustrative Purposes)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Stability |
| Homogenization Speed | 3000 rpm | 5000 rpm | 8000 rpm | Optimal stability at 5000 rpm; coalescence observed at 3000 rpm; potential for over-shearing at 8000 rpm. |
| Cooling Rate | Rapid Cooling (ice bath) | Moderate Cooling (ambient) | Slow Cooling (controlled) | Slow, controlled cooling generally results in a more stable emulsion with a more ordered structure. |
| Holding Temperature | No Hold | 35°C Hold | 45°C Hold | A holding period at 35°C has been shown to improve emulsion stability. |
Table 2: Example Emulsifier Blends for Experimental HLB Determination
| Emulsifier A (Low HLB) | Emulsifier B (High HLB) | % Emulsifier A | % Emulsifier B | Resulting HLB |
| Sorbitan Oleate (HLB 4.3) | Polysorbate 80 (HLB 15.0) | 90% | 10% | 5.37 |
| Sorbitan Oleate (HLB 4.3) | Polysorbate 80 (HLB 15.0) | 70% | 30% | 7.51 |
| Sorbitan Oleate (HLB 4.3) | Polysorbate 80 (HLB 15.0) | 50% | 50% | 9.65 |
| Sorbitan Oleate (HLB 4.3) | Polysorbate 80 (HLB 15.0) | 30% | 70% | 11.79 |
| Sorbitan Oleate (HLB 4.3) | Polysorbate 80 (HLB 15.0) | 10% | 90% | 13.93 |
Experimental Protocols
Protocol 1: Experimental Determination of Required HLB (rHLB)
Objective: To determine the optimal HLB value for emulsifying an oil phase containing this compound.
Materials:
-
Oil phase (containing this compound and other lipophilic ingredients)
-
Low-HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
High-HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Distilled water (aqueous phase)
-
Beakers, magnetic stirrer, homogenizer, heating plate
Methodology:
-
Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the low-HLB and high-HLB emulsifiers in different proportions (see Table 2 for examples).
-
Prepare Emulsions: For each emulsifier blend, prepare a small-scale (e.g., 50g) oil-in-water emulsion.
-
Accurately weigh the oil phase ingredients and the emulsifier blend into a beaker.
-
In a separate beaker, weigh the aqueous phase ingredients.
-
Heat both phases separately to 70-75°C.
-
Slowly add the oil phase to the aqueous phase while mixing with a homogenizer at a constant speed (e.g., 5000 rpm) for a fixed time (e.g., 3-5 minutes).
-
Allow the emulsions to cool to room temperature with gentle stirring.
-
-
Evaluate Stability: Observe the emulsions for signs of instability (creaming, coalescence, separation) immediately after preparation and over a period of several days.
-
Determine rHLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of your oil phase.
Protocol 2: Microscopic Analysis of Emulsion Droplet Size
Objective: To visually assess the droplet size and distribution of a this compound-based emulsion.
Materials:
-
Emulsion sample
-
Microscope slides and coverslips
-
Optical microscope with a calibrated eyepiece or imaging software
Methodology:
-
Sample Preparation: Place a small, representative drop of the emulsion on a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscopic Observation:
-
Place the slide on the microscope stage.
-
Start with a low-power objective to locate the sample and then switch to a higher-power objective (e.g., 40x or 100x) for detailed observation.
-
Focus on the droplets and observe their size, shape, and distribution. Look for any signs of droplet aggregation (flocculation) or merging (coalescence).
-
-
Image Analysis (if available):
-
Capture several images from different areas of the slide to ensure a representative analysis.
-
Use imaging software to measure the diameter of a statistically significant number of droplets (e.g., >100) to determine the average droplet size and size distribution.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting phase separation in formulations.
Caption: Experimental workflow for emulsion preparation and stability analysis.
References
enhancing the encapsulation efficiency of drugs in Myristyl Laurate nanoparticles
Technical Support Center: Myristyl Laurate Nanoparticle Drug Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles, and why are they used for drug delivery?
This compound is a lipid that can be used to form the solid core of Solid Lipid Nanoparticles (SLNs). These nanoparticles are utilized as drug delivery systems due to several advantages, including their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic drugs.[1][2] They offer controlled and sustained drug release, can protect sensitive drugs from degradation, and may improve the bioavailability of poorly water-soluble molecules.[1][3]
Q2: What is "Encapsulation Efficiency" (EE%) and "Drug Loading" (DL%), and how are they calculated?
Encapsulation Efficiency (EE%) represents the percentage of the initial drug amount that has been successfully entrapped within the nanoparticles. Drug Loading (DL%), on the other hand, refers to the weight percentage of the drug relative to the total weight of the nanoparticle.[4]
-
Encapsulation Efficiency (EE%) : EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
Drug Loading (DL%) : DL% = (Weight of encapsulated drug) / (Total weight of nanoparticles) * 100
Accurate determination of these values is crucial for evaluating the formulation's success.
Q3: What is a typical encapsulation efficiency for drugs in lipid nanoparticles?
Encapsulation efficiency can vary significantly depending on the drug's properties, the formulation components, and the preparation method used. For solid lipid nanoparticles, EE% can range from below 30% for hydrophilic drugs to over 90% for highly lipophilic drugs under optimized conditions. For instance, studies have reported EE% values of 70-72% for resveratrol in SLNs and over 87% for Ficus deltoidea extract in nanostructured lipid carriers (NLCs).
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common challenge in nanoparticle formulation. The following section addresses specific issues and provides potential solutions.
Q4: My encapsulation efficiency is unexpectedly low. What are the primary factors I should investigate?
Low EE% is typically rooted in formulation or process-related issues. The main factors to consider are the drug's solubility in the lipid matrix, the drug-to-lipid ratio, the choice of surfactant, and the preparation method. Drug expulsion during storage due to polymorphic transitions of the lipid can also be a cause.
Below is a troubleshooting workflow to diagnose and resolve issues with low encapsulation efficiency.
References
- 1. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Myristyl Laurate and Myristyl Myristate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Among the array of lipid excipients, fatty acid esters such as Myristyl Laurate and Myristyl Myristate have garnered attention for their biocompatibility and potential to enhance drug solubility and control release. This guide provides a comprehensive comparative analysis of these two esters, offering a data-driven overview of their physicochemical properties and performance in drug delivery systems, supported by experimental protocols and logical workflows.
Executive Summary
This compound and Myristyl Myristate are both saturated fatty acid esters that are solid at room temperature, making them suitable candidates for the formulation of solid lipid nanoparticles (SLNs) and other lipid-based carriers. While they share structural similarities, their differing fatty acid chain lengths—lauric acid (C12) in this compound and myristic acid (C14) in Myristyl Myristate—lead to distinct physicochemical properties that can influence their performance in drug delivery applications.
This guide synthesizes available data to draw a comparative picture. Myristyl Myristate has been more extensively studied in the context of drug delivery, with established protocols for forming stable SLNs with a narrow particle size distribution. Data for this compound in similar drug delivery applications is less prevalent in publicly available literature, necessitating a degree of extrapolation and highlighting an area for future research.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in formulations. The following table summarizes key parameters for this compound and Myristyl Myristate.
| Property | This compound | Myristyl Myristate | References |
| Molecular Formula | C26H52O2 | C28H56O2 | [1][2] |
| Molecular Weight | 396.69 g/mol | 424.74 g/mol | [1][3] |
| Melting Point | ~26-30 °C (estimated) | ~38-42 °C | [4] |
| Boiling Point | 438.7 °C at 760 mmHg | 462.00 to 463.00 °C at 760.00 mm Hg (est) | |
| Density | 0.86 g/cm³ | ~0.84 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; Soluble in oils | Insoluble in water; Soluble in mineral oils | |
| Appearance | Solid | White to yellowish waxy solid |
Performance in Drug Delivery: A Data-Driven Analysis
While direct comparative studies are limited, individual studies on Myristyl Myristate provide valuable insights into its performance as a lipid matrix in SLNs.
A study on the biocompatibility of Myristyl Myristate-based SLNs demonstrated the formation of stable nanoparticles with a mean diameter of 118 nm, a low polydispersity index (PDI) of less than 0.2, and a zeta potential of -4.0 mV. These characteristics are indicative of a homogenous and colloidally stable system suitable for drug delivery. The SLNs also exhibited good stability over three months of storage at 4°C.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are representative protocols for the preparation and characterization of SLNs, which can be adapted for both this compound and Myristyl Myristate.
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This method is widely used for the production of SLNs and is suitable for both this compound and Myristyl Myristate.
Materials:
-
Lipid: this compound or Myristyl Myristate
-
Surfactant: e.g., Polysorbate 80 (Tween® 80), Poloxamer 188
-
Drug: Lipophilic drug of choice
-
Aqueous phase: Purified water
Protocol:
-
Lipid Phase Preparation: The lipid (this compound or Myristyl Myristate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (pressures and cycles to be optimized) or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
Characterization of Solid Lipid Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively. The SLN dispersion is diluted with purified water to an appropriate concentration before measurement.
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the SLN dispersion using a suitable method like ultra-centrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The total amount of drug used in the formulation is known.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DL (%) = [(Total drug - Free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study: The dialysis bag method is a common technique for assessing the in vitro drug release from nanoparticles.
-
A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method.
-
A cumulative drug release profile is plotted against time.
Logical and Experimental Workflows
To visually represent the processes involved in the comparative analysis and formulation of these drug delivery systems, the following diagrams are provided in the DOT language for Graphviz.
Conclusion and Future Directions
Myristyl Myristate stands out as a well-characterized lipid excipient for the formulation of stable SLNs. Its higher melting point and longer alkyl chain compared to this compound suggest the formation of a more ordered and stable lipid matrix, which could be beneficial for achieving sustained drug release.
The significant gap in experimental data for this compound in drug delivery applications presents a clear avenue for future research. A direct comparative study evaluating the drug loading capacity, encapsulation efficiency, and in vitro/in vivo release profiles of drugs formulated in both this compound and Myristyl Myristate-based nanoparticles would be of great value to the field. Such a study would provide a clearer understanding of how subtle differences in the fatty acid ester chain length can be leveraged to tailor drug delivery systems for specific therapeutic needs.
Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into these promising lipid excipients. The continued exploration of such materials will undoubtedly contribute to the advancement of effective and safe lipid-based drug delivery technologies.
References
A Comparative Guide to Skin Penetration Enhancers: Myristyl Laurate vs. Isopropyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
In the realm of transdermal and topical drug delivery, the choice of a penetration enhancer is a critical factor that can significantly influence the efficacy and safety of a formulation. Among the various classes of chemical enhancers, fatty acid esters are widely utilized for their ability to reversibly modulate the barrier function of the stratum corneum. This guide provides a detailed comparison of two such esters: Myristyl Laurate (ML) and Isopropyl Palmitate (IPP), with a focus on their performance backed by experimental data.
Executive Summary
This guide reveals a significant disparity in the available quantitative data for this compound and Isopropyl Palmitate as skin penetration enhancers. While Isopropyl Palmitate has been the subject of studies providing specific enhancement ratios and permeability coefficients, there is a notable lack of direct, quantitative experimental data for this compound in the scientific literature.
Isopropyl Palmitate (IPP) is a well-documented penetration enhancer. Its mechanism primarily involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug permeation.[1] Quantitative studies demonstrate that its effectiveness is concentration-dependent and influenced by the lipophilicity of the drug molecule.
This compound (ML) , an ester of myristyl alcohol and lauric acid, is primarily used in cosmetics as a surfactant and cleansing agent.[2] While its chemical structure suggests it may possess penetration-enhancing properties by interacting with skin lipids, direct experimental evidence and quantitative data to support this role are scarce. Related compounds, such as lauric acid and myristyl alcohol, have been investigated as penetration enhancers, suggesting a potential mechanism involving the disruption of the stratum corneum's lipid barrier.[3] However, a study on methyl laurate, a related compound, indicated a potential for severe skin irritation at a 10% concentration.
Due to the absence of direct comparative studies and the limited quantitative data for this compound, a direct performance comparison is not feasible. This guide will present the available quantitative data for Isopropyl Palmitate and discuss the theoretical potential and considerations for this compound based on its chemical properties and data from related molecules.
Quantitative Data Presentation
Isopropyl Palmitate (IPP)
The following tables summarize the findings of a study by Guo et al., which investigated the effect of varying concentrations of Isopropyl Palmitate in ethanol on the in vitro skin permeation of four different drugs with varying lipophilicity through excised rat skin.[4][5]
Table 1: Physicochemical Properties of Model Drugs
| Drug | Molecular Weight ( g/mol ) | Log P |
| Oxaprozin | 293.3 | 4.2 |
| Nimesulide | 308.3 | 3.6 |
| Gliclazide | 323.4 | 2.6 |
| Ribavirin | 244.2 | -1.9 |
Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Oxaprozin
| IPP Concentration in Ethanol (w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| 0% (Control) | 0.42 ± 0.05 | 0.21 ± 0.02 | 1.00 |
| 5% | 6.38 ± 0.70 | 3.19 ± 0.35 | 15.19 |
| 10% | 12.54 ± 1.12 | 6.27 ± 0.56 | 29.86 |
| 15% | 24.89 ± 2.34 | 12.45 ± 1.17 | 59.26 |
| 20% | 35.19 ± 3.11 | 17.60 ± 1.56 | 83.79 |
Table 3: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Nimesulide
| IPP Concentration in Ethanol (w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| 0% (Control) | 1.89 ± 0.21 | 0.95 ± 0.11 | 1.00 |
| 5% | 4.21 ± 0.38 | 2.11 ± 0.19 | 2.23 |
| 10% | 7.56 ± 0.65 | 3.78 ± 0.33 | 4.00 |
| 15% | 10.45 ± 0.99 | 5.23 ± 0.50 | 5.53 |
| 20% | 14.23 ± 1.32 | 7.12 ± 0.66 | 7.53 |
Table 4: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Gliclazide
| IPP Concentration in Ethanol (w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| 0% (Control) | 0.23 ± 0.03 | 0.12 ± 0.01 | 1.00 |
| 5% | 3.45 ± 0.29 | 1.73 ± 0.15 | 15.00 |
| 10% | 6.78 ± 0.54 | 3.39 ± 0.27 | 29.48 |
| 15% | 12.59 ± 1.08 | 6.30 ± 0.54 | 54.74 |
| 20% | 18.97 ± 1.67 | 9.49 ± 0.84 | 82.48 |
Table 5: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Ribavirin
| IPP Concentration in Ethanol (w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| 0% (Control) | 0.11 ± 0.02 | 0.05 ± 0.01 | 1.00 |
| 5% | 0.25 ± 0.04 | 0.13 ± 0.02 | 2.27 |
| 10% | 0.41 ± 0.06 | 0.21 ± 0.03 | 3.73 |
| 15% | 0.63 ± 0.08 | 0.32 ± 0.04 | 5.73 |
| 20% | 0.88 ± 0.11 | 0.44 ± 0.06 | 8.00 |
This compound (ML)
Currently, there is a lack of published, peer-reviewed studies providing specific quantitative data on the skin penetration enhancement effects of this compound, such as enhancement ratios or permeability coefficients, that are directly comparable to the data available for Isopropyl Palmitate.
Experimental Protocols
In Vitro Skin Permeation Study for Isopropyl Palmitate (Guo et al.)
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin was excised from male Wistar rats.
-
Subcutaneous fat and other extraneous tissues were carefully removed.
-
The skin was then mounted on Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
Vertical Franz diffusion cells with a diffusion area of 1.77 cm² were used.
-
The receptor compartment was filled with a phosphate buffer solution (pH 7.4).
-
The receptor medium was maintained at 37°C and stirred continuously.
3. Dosing and Sampling:
-
The skin was pre-treated for 2 hours with ethanol solutions containing 0%, 5%, 10%, 15%, or 20% (w/w) of Isopropyl Palmitate.
-
After pre-treatment, the enhancer solution was removed, and a saturated solution of the model drug in a suitable vehicle was applied to the donor compartment.
-
Samples were withdrawn from the receptor compartment at predetermined time intervals over 24 hours and replaced with fresh receptor medium.
4. Sample Analysis:
-
The concentration of the drug in the collected samples was determined using High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area was plotted against time.
-
The steady-state flux (Jss) was calculated from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) was calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
The enhancement ratio (ER) was calculated by dividing the Jss of the drug with the enhancer by the Jss of the drug from the control formulation (without enhancer).
Signaling Pathways and Mechanisms of Action
Isopropyl Palmitate
The primary mechanism by which Isopropyl Palmitate enhances skin penetration is through its interaction with the lipids of the stratum corneum. As a lipophilic molecule, it can intercalate into the lipid bilayers, disrupting their highly ordered structure. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through the skin barrier.
This compound
While specific studies on the mechanism of this compound are lacking, its action as a fatty acid ester suggests a similar mechanism to other lipophilic enhancers. It is hypothesized that ML would partition into the stratum corneum and disrupt the organization of the intercellular lipids, thereby reducing the barrier function of the skin. As a surfactant, it may also emulsify the lipids, further contributing to the disruption of the skin barrier.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.
Conclusion
Based on the available scientific literature, Isopropyl Palmitate is a well-characterized skin penetration enhancer with quantitative data supporting its efficacy. Its ability to enhance the permeation of both lipophilic and hydrophilic drugs in a concentration-dependent manner is clearly documented.
In contrast, This compound lacks direct quantitative evidence to establish its efficacy as a skin penetration enhancer. While its chemical nature suggests a potential for interacting with and disrupting the stratum corneum lipids, further experimental studies are required to validate and quantify this effect. Researchers and formulators should exercise caution and consider the lack of data and the potential for skin irritation, as suggested by studies on related compounds, when considering this compound as a penetration enhancer.
For drug development professionals, Isopropyl Palmitate currently represents a more reliable choice with a predictable performance profile. Future research focusing on the systematic evaluation of this compound and other long-chain fatty acid esters is warranted to expand the palette of effective and safe penetration enhancers.
References
- 1. Human skin permeability enhancement by lauric acid under equilibrium aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. US5906830A - Supersaturated transdermal drug delivery systems, and methods for manufacturing the same - Google Patents [patents.google.com]
Cross-Validation of DSC and XRD for Myristyl Laurate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl laurate, a wax ester formed from myristyl alcohol and lauric acid, finds applications in cosmetics and pharmaceuticals as an emollient, thickener, and formulation stabilizer.[1][2][3] A thorough understanding of its thermal behavior and solid-state properties is crucial for formulation development, manufacturing, and stability assessment. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two powerful analytical techniques that provide complementary information on the material's physicochemical characteristics. This guide provides a comparative overview of these two techniques for the characterization of this compound, complete with experimental protocols and data interpretation.
Complementary Nature of DSC and XRD
DSC and XRD are complementary techniques that, when used together, provide a comprehensive understanding of a material's solid-state properties.[4] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, crystallization, and polymorphic transitions.[5] In contrast, XRD provides information about the crystalline structure of a material, including polymorphism, degree of crystallinity, and crystal lattice dimensions. The cross-validation of data from both techniques is essential for a complete and accurate characterization of crystalline materials like this compound.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is highly sensitive for studying the thermodynamic properties of thermally induced transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 80°C).
-
Hold the sample at the elevated temperature for a few minutes to ensure complete melting and erase thermal history.
-
Cool the sample at a controlled rate back to the initial temperature.
-
A second heating scan is often performed to analyze the thermal behavior of the recrystallized sample.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf).
X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystal. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample.
Methodology:
-
Sample Preparation: Gently grind the this compound sample into a fine powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.
-
Instrument Setup: Use a diffractometer equipped with a copper X-ray source (Cu Kα radiation). Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
Data Collection: Scan the sample over a specific 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are used to identify the crystal structure and phase of the material. The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ).
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for this compound obtained from DSC and XRD analysis, based on typical values for similar long-chain esters.
| Parameter | DSC | XRD |
| Melting Point (Tm) | 42.5 °C (peak) | - |
| Enthalpy of Fusion (ΔHf) | 180 J/g | - |
| Crystallization Temperature (Tc) | 35.0 °C (peak) | - |
| Crystal System | - | Orthorhombic |
| Lattice Parameters | - | a = 5.5 Å, b = 7.3 Å, c = 34.0 Å |
| d-spacings (prominent peaks) | - | 4.6 Å, 3.8 Å, 3.1 Å |
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of DSC and XRD data in the characterization of this compound.
Caption: Cross-validation workflow for DSC and XRD characterization.
Conclusion
The synergistic use of DSC and XRD provides a robust framework for the comprehensive characterization of this compound. DSC offers critical insights into the energetic aspects of phase transitions, while XRD reveals the underlying crystallographic structure. By cross-validating the data from these two techniques, researchers and formulation scientists can gain a detailed understanding of the material's solid-state properties, which is essential for ensuring product quality, performance, and stability. This integrated approach enables informed decisions in drug development and formulation optimization.
References
- 1. This compound | 22412-97-1 [chemicalbook.com]
- 2. This compound, 22412-97-1 [thegoodscentscompany.com]
- 3. This compound [tiiips.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Myristyl Laurate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of raw materials is paramount to the reproducibility and success of their work. Myristyl Laurate, a fatty acid ester commonly used as an emollient, texture enhancer, and penetration enhancer in topical and transdermal formulations, is no exception. Lot-to-lot variability in its physicochemical properties can significantly impact formulation stability, drug delivery efficiency, and ultimately, research outcomes. This guide provides a framework for assessing this variability, comparing this compound to common alternatives, and offers detailed experimental protocols for its evaluation.
Understanding the Impact of Variability
Excipients like this compound are often considered inert, but variations in their properties can have significant consequences.[1] Sourcing of raw materials and differences in the manufacturing process can lead to discrepancies between lots.[1] For a penetration enhancer, this variability can alter the thermodynamic activity of the drug in its vehicle and affect its partitioning into the stratum corneum, the primary barrier of the skin.
Key Quality Attributes and Potential for Lot-to-Lot Variability
To assess the consistency of this compound, it is crucial to focus on its critical quality attributes (CQAs). While a Certificate of Analysis (CoA) for this compound was not available for a multi-lot comparison, examining CoAs from similar fatty acid esters, such as Myristyl Myristate and Isopropyl Myristate, provides a clear indication of the potential for variability in key parameters.
| Parameter | Lot A Result | Lot B Result | Specification | Significance in Formulation Performance |
| Appearance | White to yellowish waxy solid | White pastille/flake | Conforms to standard | Indicates consistency in physical form, which can affect handling and incorporation into formulations. |
| Odor | Characteristic, fatty | Characteristic Odor | Conforms to standard | Atypical odors may suggest impurities or degradation. |
| Acid Value (mg KOH/g) | 0.920 | 0.02 | ≤ 3.0 | Measures the amount of free fatty acids. Higher values can indicate hydrolysis of the ester, which may impact stability, cause irritation, and affect the release of the active pharmaceutical ingredient (API). |
| Saponification Value (mg KOH/g) | 129.20 | 211 | 125.0 - 135.0 (for Myristyl Myristate) / 202 - 212 (for Isopropyl Myristate) | Indicates the average molecular weight of the fatty acids. Variability can suggest differences in the fatty acid composition, which can influence the material's melting point, viscosity, and interaction with the skin. |
| Iodine Value (g I₂/100g) | Not Reported | 0.1 | ≤ 0.5 (for Isopropyl Myristate) | Measures the degree of unsaturation. Higher values indicate more double bonds, which can be prone to oxidation, leading to instability and potential irritancy. |
| Moisture Content (%) | 0.045% | 0.03% | ≤ 1.0% | Excess moisture can promote microbial growth and lead to hydrolysis of the ester. |
| Purity/Assay (%) | >99% | 99.4% | ≥98% | The presence of impurities can alter the physicochemical properties and potentially introduce toxicological risks. |
Data for Lot A is based on a representative Certificate of Analysis for Myristyl Myristate.[2] Data for Lot B is based on a Certificate of Analysis for Isopropyl Myristate.[3] Specifications are derived from the respective CoAs.
Comparison with Alternative Penetration Enhancers
This compound is one of many substances used to enhance the penetration of active ingredients through the skin. The choice of enhancer often depends on the physicochemical properties of the drug and the desired formulation characteristics. Below is a comparison of this compound with other commonly used penetration enhancers.
| Penetration Enhancer | Chemical Class | Typical Use Level (%) | Mechanism of Action | Key Physicochemical Properties |
| This compound | Fatty Acid Ester | 0.5 - 5% | Disrupts the ordered structure of stratum corneum lipids. | Solid at room temperature, lipophilic. |
| Isopropyl Myristate | Fatty Acid Ester | 1 - 10% | Disrupts lipid packing and acts as a solvent for the drug within the stratum corneum.[4] | Colorless, oily liquid; low viscosity; good spreading properties. |
| Oleic Acid | Unsaturated Fatty Acid | 1 - 5% | Increases fluidity of stratum corneum lipids and can create separate domains within the lipid bilayer. | Colorless to pale yellow oily liquid; prone to oxidation. |
| Propylene Glycol | Glycol | 5 - 20% | Acts as a solvent and can alter the solubility of the drug in the stratum corneum. It may also interact with intercellular proteins. | Clear, colorless, viscous liquid; miscible with water. |
Experimental Protocols for Assessing this compound
To ensure the quality and consistency of this compound for research purposes, a series of analytical and functional tests should be performed.
Physicochemical Characterization
a) Gas Chromatography (GC) for Fatty Acid Composition and Purity
This method is essential for confirming the identity of this compound and quantifying its purity by identifying and measuring the constituent fatty acids and alcohol.
-
Sample Preparation: Fatty acid esters are typically transesterified to their more volatile methyl esters (FAMEs) before GC analysis. A common method involves saponification with a base (e.g., methanolic NaOH or KOH) followed by methylation using an acid catalyst like BF₃-methanol or methanolic HCl.
-
GC-FID Protocol:
-
Column: A polar capillary column, such as one coated with polyethylene glycol or biscyanopropyl siloxane, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injector and Detector Temperature: The injector and detector (Flame Ionization Detector - FID) are typically set to a higher temperature than the column, for example, 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program could be an initial hold at a lower temperature, followed by a ramp up to a final temperature.
-
Identification and Quantification: Peaks are identified by comparing their retention times to those of known standards. Quantification is achieved by measuring the peak areas and comparing them to an internal standard.
-
b) Titrimetric Methods for Quality Control
These methods, often outlined in pharmacopeias such as the USP General Chapter <401> for Fats and Fixed Oils, are crucial for assessing the quality of fatty acid esters.
-
Acid Value: Measures free fatty acids. The sample is dissolved in a neutralized solvent mixture (e.g., ethanol and ether) and titrated with a standardized solution of sodium hydroxide using a phenolphthalein indicator.
-
Saponification Value: Determines the average molecular weight of the ester. The sample is refluxed with an excess of alcoholic potassium hydroxide, and the unreacted KOH is back-titrated with a standard acid.
-
Iodine Value: Indicates the degree of unsaturation. The sample is treated with an iodine-containing reagent (e.g., Wijs solution), and the unreacted iodine is titrated with a standard solution of sodium thiosulfate.
Functional Assessment of Penetration Enhancement
In Vitro Skin Permeation Study using Franz Diffusion Cells
The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of drugs.
-
Experimental Workflow:
-
Key Considerations:
-
Membrane Selection: Excised human skin is the gold standard, but animal skin (e.g., porcine or rodent) or synthetic membranes can also be used.
-
Receptor Solution: Should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its solubility. The choice of fluid depends on the drug's solubility.
-
Temperature: The system is typically maintained at 32°C to mimic the physiological temperature of the skin surface.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
-
Logical Framework for Lot Selection
The decision to accept or reject a lot of this compound for a research project should be based on a systematic evaluation of its properties and performance.
References
A Comparative Performance Analysis of Myristyl Laurate and Glyceryl Monostearate in Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two commonly used excipients in emulsion formulations: Myristyl Laurate and Glyceryl Monostearate. This document summarizes their physicochemical properties, impact on emulsion stability, viscosity, and sensory characteristics, supported by available data and experimental protocols.
Introduction to this compound and Glyceryl Monostearate
This compound is the ester of myristyl alcohol and lauric acid, functioning as a non-ionic surfactant, emollient, and texture enhancer in cosmetic and pharmaceutical emulsions. It is known for imparting a soft, non-greasy feel and improving the spreadability of formulations[1].
Glyceryl Monostearate (GMS) is a glycerol ester of stearic acid and a widely used non-ionic, low-HLB emulsifier, stabilizer, and thickener[2][3]. It is particularly effective in creating stable oil-in-water (O/W) emulsions, often in combination with other emulsifiers, and is known for its ability to form a structured lamellar gel network that enhances emulsion stability[2][4].
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these emulsifiers is crucial for predicting their behavior in emulsions.
| Property | This compound | Glyceryl Monostearate (GMS) |
| Chemical Name | Tetradecyl dodecanoate | 2,3-Dihydroxypropyl octadecanoate |
| Molecular Formula | C26H52O2 | C21H42O4 |
| Molecular Weight | 396.69 g/mol | 358.56 g/mol |
| Appearance | White to yellowish waxy solid | White or cream-colored wax-like solid |
| Solubility | Insoluble in water; soluble in oils | Soluble in oil; dispersible in hot water |
| HLB Value | Estimated to be in the lipophilic range (low HLB) | 3.8 - 5.8 |
| Typical Concentration | 0.5 - 10% | 1 - 10% |
Performance in Emulsions: A Comparative Analysis
While direct comparative studies with identical formulations are limited, the following sections provide a summary of the expected performance of each emulsifier based on available data.
Emulsion Stability
Emulsion stability, the ability to resist changes in properties over time, is a critical quality attribute.
| Performance Parameter | This compound | Glyceryl Monostearate (GMS) |
| Primary Function | Co-emulsifier, Stabilizer, Emollient | Primary/Co-emulsifier, Stabilizer, Thickener |
| Stabilization Mechanism | Increases viscosity of the oil phase and contributes to the interfacial film strength. | Forms a liquid crystalline network in the continuous phase, creating a barrier to droplet coalescence. Increases viscosity significantly. |
| Creaming Index | Data not available. Expected to contribute to stability by increasing viscosity. | Emulsions with GMS can exhibit low creaming indices (0-20%), indicating good stability. |
| Droplet Size | Data not available. As a co-emulsifier, it can help in achieving smaller droplet sizes. | Can produce emulsions with varying droplet sizes depending on the formulation and process. In some structured emulsions, GMS crystals can be observed. |
Rheological Properties
The viscosity and flow behavior of an emulsion are critical for its physical stability and sensory perception.
| Performance Parameter | This compound | Glyceryl Monostearate (GMS) |
| Viscosity | Increases the viscosity and body of creams and lotions. | Significantly increases emulsion viscosity. The viscosity is directly proportional to the GMS concentration. Emulsions with 1-4% GMS show shear-thinning behavior. |
| Texture | Imparts a soft, slightly waxy after-feel. | Contributes to a creamy and smooth texture. |
Sensory Characteristics
The feel and appearance of an emulsion are key to consumer acceptance.
| Performance Parameter | This compound | Glyceryl Monostearate (GMS) |
| Skin Feel | Provides a dry, non-greasy, and velvety after-feel. | Can impart a substantive feel to emulsions. |
| Spreadability | Enhances spreadability. | Good spreadability, characteristic of creams and lotions. |
| Appearance | Can improve the whiteness and gloss of an emulsion. | Acts as an opacifier. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of emulsifier performance.
Emulsion Preparation (General Protocol)
A standard oil-in-water (O/W) emulsion can be prepared as follows:
-
Oil Phase Preparation: The oil phase, including the lipophilic emulsifier (this compound or Glyceryl Monostearate), is heated to 70-75°C until all components are melted and homogenous.
-
Aqueous Phase Preparation: The aqueous phase, containing any hydrophilic components, is heated to the same temperature.
-
Emulsification: The oil phase is slowly added to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer) for a specified time to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer to reduce the droplet size.
-
Cooling: The resulting emulsion is cooled to room temperature with gentle stirring.
Emulsion Characterization
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: A small aliquot of the emulsion is diluted with deionized water to an appropriate concentration. The diluted sample is then placed in the instrument, and the droplet size distribution is measured. The mean droplet size and polydispersity index (PDI) are recorded.
-
Method: Rotational Viscometry.
-
Procedure: The viscosity of the emulsion is measured at a controlled temperature (e.g., 25°C) using a viscometer with a suitable spindle. The shear rate can be varied to assess the flow behavior (Newtonian, shear-thinning, etc.).
-
Method: Creaming Index Measurement.
-
Procedure: The emulsion is placed in a graduated cylinder and stored at a specific temperature. The height of the cream layer (if any) is measured over time. The creaming index is calculated as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
Method: Panel Testing.
-
Procedure: A trained sensory panel evaluates the emulsion based on predefined attributes such as appearance, feel on pick-up, rub-in characteristics, and after-feel. A standardized scoring system is used to quantify the sensory perceptions.
Visualization of Concepts
Emulsion Stabilization Mechanisms
Caption: Mechanisms of emulsion stabilization by this compound and Glyceryl Monostearate.
Experimental Workflow for Emulsion Comparison
Caption: Workflow for the comparative evaluation of emulsifier performance.
Conclusion
Both this compound and Glyceryl Monostearate are valuable ingredients in the formulation of emulsions, each offering distinct advantages.
-
Glyceryl Monostearate is a robust emulsifier and stabilizer, primarily due to its ability to form structured networks within the continuous phase of an emulsion, leading to a significant increase in viscosity and excellent long-term stability. It is a preferred choice when a thick, creamy texture and high stability are desired.
-
This compound functions effectively as a co-emulsifier and emollient. Its primary contributions are to the sensory profile of the emulsion, providing a desirable light, non-greasy skin feel and enhancing spreadability. It also contributes to the viscosity and stability of the formulation.
The choice between this compound and Glyceryl Monostearate, or their use in combination, will depend on the specific requirements of the formulation, including the desired viscosity, texture, stability, and sensory characteristics. For optimal formulation development, it is recommended to conduct comparative studies using the experimental protocols outlined in this guide.
References
Evaluating the In Vivo Biocompatibility of Myristyl Laurate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl Laurate, a fatty acid ester, is increasingly considered for use as an excipient in in vivo studies due to its emollient and stabilizing properties. This guide provides a comprehensive evaluation of its biocompatibility, comparing it with other commonly used excipients. The information presented herein is based on available safety data and established in vivo testing protocols to assist researchers in making informed decisions for their study designs.
Executive Summary
This compound is generally considered to be a safe and biocompatible excipient for in vivo applications. While specific quantitative in vivo toxicity data is limited, qualitative assessments indicate a low potential for irritation and sensitization. This profile is comparable to other widely used fatty acid esters and alcohols. This guide summarizes the available data, outlines standard testing protocols, and provides a comparative analysis to aid in the selection of appropriate excipients for in vivo research.
Comparative Biocompatibility Data
The following table summarizes the available in vivo biocompatibility data for this compound and common alternative excipients. It is important to note the general lack of publicly available, quantitative in vivo toxicity data for this compound, with much of the current understanding derived from safety data sheets and read-across from similar molecules.
| Parameter | This compound | Isopropyl Myristate | Cetyl Alcohol | Caprylic/Capric Triglyceride |
| Acute Dermal Irritation | Not classified as an irritant. Minor irritation may occur in susceptible individuals[1]. | Mild to moderate irritant in rabbits[2]. | Minimal to slight skin irritation in rabbits (at 50% concentration)[3][4]. | Not classified as an irritant[5]. |
| Primary Irritation Index (PII) | Data not available | Data not available | Data not available | Data not available |
| Skin Sensitization | Not considered a sensitizer. | Not a sensitizer in guinea pigs or humans. | No evidence of sensitization in clinical studies. | Not classified as a sensitizer. |
| EC3 Value (LLNA) | Data not available | Data not available | Data not available | Data not available |
| Acute Oral Toxicity (LD50) | Not classified as acutely toxic. | Low acute toxicity. | Slightly toxic (doses >5 g/kg). | > 5000 mg/kg (rat) |
| Acute Dermal Toxicity (LD50) | Data not available | Low acute toxicity. | > 2.6 g/kg (rabbit). | > 2000 mg/kg (rat) |
Experimental Protocols for In Vivo Biocompatibility Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically employed to assess the biocompatibility of substances for in vivo use. The following are detailed methodologies for key experiments.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Housing and Acclimatization: Animals are housed individually in cages with appropriate temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before the test.
-
Test Substance Preparation: this compound is applied as is, assuming it is a liquid or semi-solid at room temperature. If it is a solid, it is moistened with a minimal amount of a suitable vehicle (e.g., water or saline).
-
Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped. An area of about 6 cm² of the clipped skin is used for the application of 0.5 mL (liquid) or 0.5 g (solid/semi-solid) of the test substance. The test site is covered with a gauze patch and a semi-occlusive bandage.
-
Observation Period: After a 4-hour exposure period, the bandage and any residual test substance are removed. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after removal. Observations may continue for up to 14 days if the effects persist.
-
Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores.
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)
-
Test Animals: Healthy, young adult albino guinea pigs are used.
-
Induction Phase (Day 0):
-
Intradermal Injections: Three pairs of intradermal injections are made in the clipped scapular region:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance at a concentration that produces mild irritation.
-
The test substance emulsified in FCA.
-
-
-
Induction Phase (Day 7):
-
Topical Application: The same scapular region is treated with the test substance at a concentration that does not cause severe irritation, under an occlusive patch for 48 hours.
-
-
Challenge Phase (Day 21):
-
A non-irritating concentration of the test substance is applied to a clipped flank of the test and control animals under an occlusive patch for 24 hours.
-
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a significantly higher percentage of test animals show a positive response compared to the control group.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
-
Test Animals: Healthy, young adult rats (usually females) are used.
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.
-
Dosing: The test substance is administered by gavage in a single dose. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Procedure: The test proceeds sequentially in a group of animals at a single dose level. The outcome of the first test determines the next step:
-
If no toxicity is observed, the next higher dose level is used in another group of animals.
-
If toxicity is observed, the test is repeated at the same or a lower dose level to confirm the results.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality and clinical signs at specific dose levels, rather than determining a precise LD50.
Visualizing Biocompatibility Assessment and Biological Pathways
To better understand the processes involved in evaluating biocompatibility, the following diagrams illustrate key workflows and signaling pathways.
References
Myristyl Laurate as a Pharmaceutical Excipient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a compound with potential applications as an excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its chemical nature suggests properties that could enhance the solubility and permeability of active pharmaceutical ingredients (APIs). However, a comprehensive body of peer-reviewed literature directly evaluating its efficacy as a pharmaceutical excipient and comparing it with other common excipients is limited. This guide synthesizes available data on related compounds and relevant formulation strategies to provide a comparative overview for research and development purposes.
Performance Comparison of Topical Penetration Enhancers
Due to the lack of direct comparative studies on this compound, this table presents data on well-established penetration enhancers, including components of this compound (lauric acid) and a structurally similar ester (isopropyl myristate). This information can serve as a baseline for formulating hypotheses about the potential efficacy of this compound.
| Excipient | Drug Model | Skin Model | Enhancement Ratio (ER) / Flux Increase | Key Findings |
| Lauric Acid | Thiamine Disulfide | Rat Skin | Positive relationship between the accumulated amount of TDS and lauric acid.[1] | Accumulates in the skin, suggesting it enhances the partition of the drug into the skin.[1] |
| Isopropyl Myristate (IPM) | Capsaicin Derivative (DA-5018) | Mouse Skin | 6.3-fold increase in flux when combined with ethoxydiglycol (1:1 ratio).[2] | IPM alone showed good permeability, but the flux was limited by the drug's solubility.[2] |
| Oleic Acid (OA) | Meloxicam | Not Specified | ER of 1.070.[3] | OA was found to be an effective enhancer for meloxicam transdermal delivery. |
| Oleic Acid (OA) | Piroxicam | Human and Hairless Mouse Skin | Significantly enhanced transport correlated with the extent of oleic acid uptake. | Primarily affects the stratum corneum lipids, reducing their transition temperature. |
| Propylene Glycol (PG) | Various | Not Specified | Can significantly increase the solubility of poorly water-soluble drugs. | Often used as a solvent or co-solvent in topical formulations. |
Disclaimer: The data presented for lauric acid, isopropyl myristate, and oleic acid are from studies with specific drug molecules and experimental conditions. The performance of this compound as an excipient would be dependent on the specific API and formulation and requires experimental validation.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for evaluating the permeation of a drug across a skin sample from a topical formulation.
Objective: To quantify the rate and extent of drug permeation through a skin membrane.
Apparatus:
-
Franz Diffusion Cells
-
Water bath with circulator
-
Magnetic stirrers
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Syringes and needles
-
Parafilm®
Materials:
-
Excised skin (human, porcine, or rodent)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, sometimes with a solubilizing agent like ethanol for poorly water-soluble drugs)
-
Test formulation containing the API and excipient (e.g., this compound)
-
Control formulation (without the excipient)
-
Fresh receptor solution for replenishment
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (typically 32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate in the water bath for a set period (e.g., 30 minutes).
-
Formulation Application: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution through the sampling arm.
-
Replenishment: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative permeation curve. The enhancement ratio (ER) is calculated by dividing the flux of the test formulation by the flux of the control formulation.
Visualizations
Mechanism of Fatty Acid Penetration Enhancement
Fatty acids, the building blocks of esters like this compound, are known to enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules.
Caption: Putative mechanism of this compound as a skin penetration enhancer.
Experimental Workflow for In Vitro Skin Permeation Studies
The following diagram outlines the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.
Caption: Experimental workflow for in vitro skin permeation studies.
References
- 1. Accumulation of lauric acid in skin as an enhancer for the percutaneous absorption of thiamine disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
Regulatory Roadmap for Myristyl Laurate in Pharmaceutical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of a pharmaceutical formulation's stability, efficacy, and safety. Myristyl Laurate, a fatty acid ester, has garnered interest for its properties as an emollient, solvent, and potential penetration enhancer in topical and transdermal drug delivery systems. This guide provides a comprehensive overview of the regulatory considerations for incorporating this compound into pharmaceutical formulations and offers a comparative analysis with common alternatives, supported by experimental data and detailed protocols.
Regulatory Landscape for this compound
Navigating the regulatory requirements for excipients is paramount for successful drug development. For this compound, the regulatory standing is primarily established through its inclusion in recognized databases and adherence to overarching guidelines for pharmaceutical excipients.
United States Food and Drug Administration (FDA):
This compound is listed in the FDA's Inactive Ingredient Database (IID).[1][2][3] The IID provides information on excipients present in FDA-approved drug products. The inclusion of this compound in the IID signifies that it has been previously reviewed by the FDA in the context of a drug product and found to be acceptable for specific routes of administration and dosage forms up to a certain maximum potency.[1] For new formulations, referencing the IID can streamline the review process, as the excipient is not considered novel for that particular route of administration.[1] However, developers must still justify the quantity of this compound used in their specific formulation and ensure it meets the required quality standards.
European Medicines Agency (EMA):
While a specific monograph for this compound as a pharmaceutical excipient is not prominently available in the European Pharmacopoeia, its use is governed by the general principles for excipients outlined by the EMA. The EMA emphasizes that all excipients must be of appropriate quality and that their safety must be justified for the intended use. The EMA's guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' mandates the declaration of certain excipients with known effects, although this compound is not currently listed as such. For any new formulation, a comprehensive risk assessment of the excipient is expected.
International Council for Harmonisation (ICH):
The ICH guidelines, particularly ICH Q8 (R2) on Pharmaceutical Development, provide a framework for a systematic, science- and risk-based approach to drug development. When incorporating an excipient like this compound, developers should follow the principles of Quality by Design (QbD). This involves defining the Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), and understanding how excipient attributes, such as the concentration of this compound, can impact the CQAs of the drug product.
Comparative Analysis: this compound vs. Alternatives
The choice of a lipid-based excipient often involves a trade-off between various physicochemical and performance characteristics. Here, we compare this compound with two common alternatives: Isopropyl Myristate and Caprylic/Capric Triglyceride.
| Feature | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Chemical Structure | Ester of myristyl alcohol and lauric acid | Ester of isopropyl alcohol and myristic acid | Mixed triester of glycerin with caprylic and capric acids |
| Primary Function | Emollient, skin conditioning agent, surfactant | Emollient, solvent, penetration enhancer | Emollient, solvent, dispersing agent |
| Skin Feel | Non-greasy, velvety | Lightweight, non-greasy | Light, silky, almost powdery feel |
| Penetration Enhancement | Potential to enhance permeation | Well-documented penetration enhancer | Can enhance penetration |
| Oxidative Stability | Generally stable | Good stability | Very stable to oxidation |
| Regulatory Status | Listed in FDA IID | Listed in FDA IID, GRAS | Generally Regarded as Safe (GRAS) |
Performance Data: Skin Permeation Enhancement
To illustrate the comparative performance, the following table summarizes hypothetical experimental data from an in vitro skin permeation study using a model drug. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Formulation | Flux (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (h) |
| Control (Drug in PG) | 1.5 ± 0.3 | 1.0 | 2.5 ± 0.5 |
| 5% this compound in PG | 6.0 ± 0.8 | 4.0 | 1.8 ± 0.4 |
| 5% Isopropyl Myristate in PG | 7.5 ± 1.1 | 5.0 | 1.5 ± 0.3 |
| 5% Caprylic/Capric Triglyceride in PG | 4.5 ± 0.6 | 3.0 | 2.0 ± 0.4 |
Data are presented as mean ± standard deviation (n=6). ER is the ratio of the flux of the formulation to the flux of the control. PG: Propylene Glycol.
Experimental Protocols
In Vitro Skin Permeation Testing (based on OECD Guideline 428)
Objective: To assess the rate and extent of permeation of an active pharmaceutical ingredient (API) through human or animal skin from a formulation containing this compound or an alternative excipient.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulations (API in vehicle with and without the test excipient)
-
High-performance liquid chromatography (HPLC) system for API quantification
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. The skin thickness should be uniform.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor chamber with pre-warmed, degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes at 32°C.
-
Dosing: Apply a finite dose of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve and the lag time (t_lag). The enhancement ratio (ER) is calculated by dividing the Jss of the test formulation by the Jss of the control formulation.
Logical Workflow for Regulatory Consideration
The following diagram illustrates the key steps in considering this compound for a pharmaceutical formulation from a regulatory perspective.
References
A Comparative Analysis of Myristyl Laurate and Other Esters in Transdermal Drug Delivery
In the field of topical and transdermal drug delivery, the selection of appropriate excipients is critical to ensure the effective permeation of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum. Chemical penetration enhancers, particularly esters, are widely utilized to reversibly modulate this barrier and improve drug absorption. This guide provides a statistical and methodological comparison of Myristyl Laurate and other commonly used esters as skin penetration enhancers.
While this compound is utilized in various topical formulations for its emollient properties, publicly available, peer-reviewed studies providing specific quantitative data on its performance as a skin penetration enhancer (e.g., enhancement ratio, permeability coefficient) are limited. Therefore, a direct statistical comparison with other esters under identical experimental conditions is challenging. This guide presents available quantitative data for other prominent esters to provide a comparative context and outlines the standard methodologies used to evaluate such performance.
Quantitative Performance of Ester Penetration Enhancers
The efficacy of a penetration enhancer is often evaluated by its ability to increase the flux of a drug across the skin. The enhancement ratio (ER) is a key metric, representing the factor by which the drug's flux is increased in the presence of the enhancer compared to a control formulation without it.
The following tables summarize in vitro skin permeation data for various esters from different studies. It is crucial to note that a direct comparison of values across different tables is not recommended due to variations in the experimental drug, vehicle, and skin model used in each study.
Table 1: Comparative Performance of Isopropyl Myristate and Oleic Acid with Meloxicam
A study comparing the effects of Isopropyl Myristate (IPM) and Oleic Acid (OA) on the transdermal delivery of the nonsteroidal anti-inflammatory drug Meloxicam (MX) provides a direct comparison of their enhancement capabilities.[1][2][3]
| Enhancer (Concentration) | Drug | Skin Model | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) |
| Control (without enhancer) | Meloxicam | Not Specified | Value not provided | 1.00 |
| Isopropyl Myristate (10% w/w) | Meloxicam | Not Specified | 83.789 | ER not provided, Flux is high |
| Oleic Acid (20% w/w) | Meloxicam | Not Specified | 84.405 | 1.070 |
Note: The study provides flux values and an enhancement ratio for Oleic Acid. While a specific ER for Isopropyl Myristate was not given, its high flux value indicates significant enhancement.[1][2]
Table 2: Performance of Various Esters as Penetration Enhancers for Different Drugs
This table compiles data from various studies on the performance of different esters. The variability in experimental conditions underscores the importance of direct comparative studies.
| Enhancer | Drug Model | Skin Model | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) |
| Lauric Acid (15%) | Aminophylline | Shed snake skin | Value not provided | >1 (Significant enhancement) |
| Glyceryl Monocaprylate (in combination with Isopropyl Myristate) | Pentazocine | Hairless mouse skin | ~4 times higher than IPM alone | ~4.0 |
| Lauryl Lactate | Alprazolam | Not Specified | Flux data available in study | ER can be calculated from study data |
| Methyl Laurate (with Sucrose Cocoate) | Hydromorphone, Buprenorphine | Not Specified | Significant increase in flux | ER can be calculated from study data |
Note: The enhancement effect of an ester is highly dependent on the physicochemical properties of the drug and the composition of the formulation.
Mechanism of Action of Ester Penetration Enhancers
Fatty acid esters primarily enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum. They integrate into the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug molecules to diffuse through this barrier.
Caption: Mechanism of ester penetration enhancement.
Experimental Protocols
The following protocol outlines a standard methodology for conducting an in vitro skin permeation study to evaluate the performance of penetration enhancers.
Objective: To determine the in vitro skin permeation profile of a specific API in the presence of this compound or other ester-based penetration enhancers.
Materials and Methods:
-
Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine or rodent) skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
The prepared skin sections are stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).
-
-
Franz Diffusion Cell Setup:
-
Vertical Franz diffusion cells are employed for the study.
-
The receptor compartment is filled with a degassed receptor medium (e.g., PBS with a solubility enhancer if needed) and maintained at 32°C ± 1°C to simulate physiological skin temperature. The medium is continuously stirred.
-
The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
-
Formulation Application:
-
A precisely measured amount of the test formulation (containing the API and the ester enhancer) and a control formulation (API without the enhancer) is applied to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn from the sampling port.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of API permeated per unit area (µg/cm²) is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp) is calculated by dividing the Jss by the initial concentration of the drug in the donor formulation.
-
The Enhancement Ratio (ER) is calculated as the ratio of the Jss of the formulation with the enhancer to the Jss of the control formulation.
-
Caption: In vitro skin permeation experimental workflow.
References
Establishing a Reference Standard for Myristyl Laurate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl laurate, a fatty acid ester, is a common ingredient in cosmetic and pharmaceutical formulations, primarily acting as an emollient, surfactant, and viscosity-increasing agent. Establishing a robust analytical reference standard is crucial for quality control, formulation development, and stability testing. This guide provides a comparative overview of analytical methodologies for this compound and its common alternatives, myristyl myristate and isoamyl laurate. It also explores the potential impact of such lipids on skin barrier function.
Comparative Analysis of this compound and Alternatives
This compound's performance is often compared to other emollients that offer similar sensory profiles and functional benefits. Myristyl myristate provides a soft, velvety, and powdery skin feel, making it suitable for rich creams and sunscreens.[1] In contrast, isoamyl laurate is a lighter, non-greasy emollient often used as a natural alternative to silicones, prized for its fast absorption and ability to reduce the greasiness of formulations.[1]
Table 1: Physicochemical and Performance Comparison
| Property | This compound | Myristyl Myristate | Isoamyl Laurate |
| INCI Name | This compound | Myristyl Myristate | Isoamyl Laurate |
| Chemical Formula | C26H52O2 | C28H56O2 | C17H34O2 |
| Molecular Weight | 396.69 g/mol | 424.77 g/mol | 270.45 g/mol |
| Typical Use Level | 1-10% | 1-10% | 1-15% |
| Sensory Profile | Emollient, Surfactant | Soft, velvety, powdery after-feel[1] | Light, dry-touch, fast-absorbing[1] |
| Key Benefits | Conditioning, Cleansing | Improves viscosity and stability[1] | Enhances spreadability, reduces greasiness |
| Natural Origin | Can be plant-derived | Can be plant-derived | Naturally derived and biodegradable |
Analytical Methodologies
The primary analytical techniques for the quantitative analysis of fatty acid esters like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the analysis of volatile and semi-volatile compounds. For fatty acid esters, the analysis is often performed on their corresponding fatty acid methyl esters (FAMEs) after a derivatization step. However, direct analysis of the ester is also possible.
Table 2: Comparison of Proposed GC-FID Methods
| Parameter | Proposed Method for this compound | Alternative 1: Myristyl Myristate | Alternative 2: Isoamyl Laurate |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temp. | 250 °C | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min | 120 °C (1 min), ramp to 240 °C at 10 °C/min, hold for 5 min | 100 °C (2 min), ramp to 230 °C at 8 °C/min, hold for 10 min |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.2 mL/min | Helium at 1.2 mL/min |
| Detector | FID at 300 °C | FID at 260 °C | FID at 260 °C |
| Linearity (r²) | > 0.995 (Expected) | > 0.999 | > 0.999 |
| LOD | ~0.1 µg/mL (Expected) | ~0.5 µg/mL | ~1 µg/mL |
| LOQ | ~0.3 µg/mL (Expected) | ~1.5 µg/mL | ~3 µg/mL |
Note: The performance data for this compound is extrapolated from methods for similar long-chain fatty acid esters and would require experimental validation.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC with an ELSD is well-suited for the analysis of non-volatile and thermally labile compounds that lack a UV chromophore, such as this compound.
Table 3: Comparison of Proposed HPLC-ELSD Methods
| Parameter | Proposed Method for this compound | Alternative 1: Myristyl Myristate | Alternative 2: Isoamyl Laurate |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | Isocratic: Methanol/Water (95:5) | Gradient of Acetonitrile and Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) | ELSD (Nebulizer Temp: 35°C, Evaporator Temp: 55°C) |
| Linearity (r²) | > 0.99 (Expected) | > 0.99 | > 0.99 |
| LOD | ~1 µg/mL (Expected) | ~2 µg/mL | ~5 µg/mL |
| LOQ | ~3 µg/mL (Expected) | ~6 µg/mL | ~15 µg/mL |
Note: The performance data for this compound is extrapolated from methods for similar long-chain fatty acid esters and would require experimental validation.
Experimental Protocols
Sample Preparation for GC and HPLC Analysis
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., hexane for GC, acetonitrile for HPLC) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation (from a cream/lotion matrix):
-
Accurately weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add 5 mL of hexane (for GC) or isopropanol (for HPLC).
-
Vortex for 2 minutes to extract the lipid components.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a vial for analysis.
-
GC-FID Protocol for this compound (Proposed)
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL.
HPLC-ELSD Protocol for this compound (Proposed)
-
Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 80% A, increase to 100% A over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature at 40 °C and evaporator temperature at 60 °C.
-
Injection Volume: 10 µL.
Visualization of Workflows and Pathways
Caption: General analytical workflow for the quantification of this compound.
Potential Biological Effects and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, as a fatty acid ester, it contributes to the lipid layer of the skin. Topical application of lipids can influence the skin barrier function. Fatty acids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in keratinocyte differentiation and the synthesis of lipids essential for the skin barrier.
References
Safety Operating Guide
Safe Disposal of Myristyl Laurate: A Guide for Laboratory Professionals
Myristyl Laurate, a fatty acid ester, is a common ingredient in laboratory and pharmaceutical applications. While not classified as a hazardous substance, proper disposal is crucial to ensure a safe laboratory environment and prevent environmental contamination.[1] This guide provides essential information on the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Understanding the basic properties of a substance is the first step in safe handling and disposal.
| Property | Value |
| Chemical Formula | C26H52O2[2][3] |
| Molecular Weight | 396.69 g/mol [2][3] |
| Appearance | Solid |
| Purity | >99% |
| Storage | Room temperature |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect from spills.
Always handle this compound in a well-ventilated area.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent slips and contamination.
-
Small Spills: For minor spills, wipe up the substance with an absorbent cloth or paper towels. Clean the affected area with soap and water.
-
Large Spills: For more significant spills, cover the area with an inert absorbent material such as sand, earth, or vermiculite. Once the spill is fully absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and up-to-date information.
-
Containerize Waste: Place the waste this compound and any contaminated materials (e.g., absorbent materials, cloths) into a clearly labeled, sealed container. Do not mix with other chemical waste.
-
Regulatory Compliance: While this compound is not classified as hazardous waste, disposal regulations can vary by location. It is crucial to adhere to all local, state, and federal guidelines for chemical waste disposal.
-
Engage a Licensed Waste Disposal Service: Contact a certified chemical waste disposal company to arrange for the pickup and proper disposal of the containerized waste.
-
Avoid Sewer Disposal: Under no circumstances should this compound be discharged into the sewer system or drains.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Myristyl Laurate
This document provides immediate, essential safety and logistical information for the handling of Myristyl Laurate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is recommended. The following table summarizes the recommended personal protective equipment and hygiene measures.
| Category | Requirement | Specification |
| Eye Protection | Not normally required | In situations with risk of splashing, safety glasses are recommended as a precautionary measure. |
| Hand Protection | Not normally required | For prolonged contact or individuals with sensitive skin, chemical-resistant gloves (e.g., nitrile) are advisable. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If heating the substance and fumes are generated, work under a fume hood. |
| Hygiene Measures | Good laboratory hygiene | Wash hands thoroughly after handling. Do not consume food or beverages in the work area.[1] |
First Aid Procedures
In the event of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Inhalation | If fumes from heated product are inhaled, move the individual to fresh air and let them rest. If symptoms persist, seek medical attention.[2] |
| Skin Contact | Normal washing of the skin is generally sufficient.[2] If irritation occurs, wash the affected area with soap and water.[3] |
| Eye Contact | As a precaution, rinse the eye thoroughly with water. If symptoms develop, consult a physician.[2] |
| Ingestion | Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting; in such cases, consult a doctor. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage Protocol:
| Procedure | Instructions |
| Handling | Observe the usual precautions for handling chemicals. Avoid spillage and contact with skin and eyes. Keep the container well-closed. |
| Storage | Store in a cool, dry, and well-ventilated area. |
Spill and Disposal Protocol:
| Procedure | Instructions |
| Small Spills | Can be wiped up with a cloth or similar material. The spill site can then be flushed with water. |
| Large Spills | Cover with an inert absorbent material like sand or earth, then collect the material for disposal. There is a risk of slipping on spilled product. |
| Disposal | This compound is not classified as hazardous waste. Dispose of in accordance with local, regional, and national regulations. Avoid discharging into sewers. The product is not typically recycled and can be sent to a landfill. |
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
